SNIPER(ABL)-033
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C61H73F3N10O9S2 |
|---|---|
分子量 |
1211.4 g/mol |
IUPAC 名称 |
3-[2-[[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C61H73F3N10O9S2/c1-4-72-23-25-73(26-24-72)36-44-18-19-45(35-47(44)61(62,63)64)66-56(78)43-15-8-13-41(33-43)48-20-21-49-57(67-48)85-60(69-49)70-52(75)37-82-30-29-80-27-28-81-31-32-83-46-16-9-14-42(34-46)54(76)50-38-84-58(68-50)51-17-10-22-74(51)59(79)53(40-11-6-5-7-12-40)71-55(77)39(2)65-3/h8-9,13-16,18-21,33-35,38-40,51,53,65H,4-7,10-12,17,22-32,36-37H2,1-3H3,(H,66,78)(H,71,77)(H,69,70,75) |
InChI 键 |
NJCPVTOZWPVLBE-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCOC6=CC=CC(=C6)C(=O)C7=CSC(=N7)C8CCCN8C(=O)C(C9CCCCC9)NC(=O)C(C)NC)C(F)(F)F |
产品来源 |
United States |
Foundational & Exploratory
Unveiling the Takedown of a Cancer Driver: A Technical Guide to SNIPER(ABL)-033's Mechanism of Action
For Immediate Release
[CITY, State] – November 21, 2025 – In the ongoing battle against chronic myeloid leukemia (CML), a novel therapeutic strategy, SNIPER(ABL)-033, has emerged from preclinical studies, demonstrating a unique and potent mechanism for eliminating the oncogenic driver protein, BCR-ABL. This in-depth technical guide provides a comprehensive overview of the core mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
This compound is a "Specific and Nongenetic inhibitor of apoptosis protein (IAP)-dependent Protein Eraser" (SNIPER), a class of molecules designed to induce the degradation of specific target proteins. Unlike traditional kinase inhibitors that merely block the function of a protein, SNIPERs facilitate their complete removal from the cell.
Core Mechanism: Hijacking the Cellular Machinery for Targeted Destruction
This compound is a heterobifunctional molecule, meaning it has two distinct functional ends connected by a chemical linker. One end binds to the ABL kinase domain of the BCR-ABL fusion protein, the hallmark of CML. The other end recruits cellular E3 ubiquitin ligases, specifically the Inhibitor of Apoptosis Proteins (IAPs).
This dual binding action brings the BCR-ABL protein into close proximity with the IAP E3 ligase, leading to the ubiquitination of BCR-ABL. Ubiquitination is a cellular process that tags proteins for destruction. Once tagged with a polyubiquitin chain, the BCR-ABL protein is recognized and degraded by the proteasome, the cell's protein disposal system. This targeted degradation effectively eliminates the cancer-driving protein from the leukemic cells.
dot
Quantitative Analysis of BCR-ABL Degradation
The efficacy of this compound and related compounds is quantified by their DC50 value, which represents the concentration required to degrade 50% of the target protein. This compound induces the reduction of BCR-ABL protein with a DC50 of 0.3 μM.[1][2][3] A comparative analysis with other SNIPER(ABL) constructs highlights the importance of the specific ABL inhibitor and IAP ligand combination.
| Compound | ABL Inhibitor | IAP Ligand | DC50 for BCR-ABL Degradation |
| This compound | HG-7-85-01 | LCL161 derivative | 0.3 μM [1][2][3] |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 μM[1] |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 μM[1] |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 10 nM[1] |
| SNIPER(ABL)-020 | Dasatinib | Bestatin | Not specified |
| SNIPER(ABL)-062 | ABL allosteric ligand | LCL161 derivative | Potent activity reported[4] |
Downstream Signaling Consequences
The degradation of the BCR-ABL oncoprotein by SNIPER molecules leads to the inhibition of its downstream signaling pathways, which are critical for the survival and proliferation of CML cells. Specifically, the degradation of BCR-ABL results in the reduced phosphorylation of key signaling proteins such as STAT5 and CrkL.[5] This disruption of oncogenic signaling ultimately leads to the inhibition of cancer cell growth.
dot
References
- 1. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Technical Guide to SNIPER(ABL)-033: A Novel BCR-ABL Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of SNIPER(ABL)-033, a novel Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) targeting the oncogenic BCR-ABL protein for degradation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and chemical biology.
Core Concepts: Introduction to SNIPER Technology
SNIPERs are heterobifunctional molecules designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1] They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. SNIPERs specifically leverage the Inhibitor of Apoptosis Proteins (IAPs) as the E3 ligase recruiters.[1] By forming a ternary complex between the POI and an IAP, SNIPERs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
This compound: Structure and Chemical Properties
This compound is a chimeric molecule designed for the targeted degradation of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[2] It is composed of the ABL kinase inhibitor HG-7-85-01, a derivative of the IAP antagonist LCL161, and a flexible linker.[2]
Chemical Structure
The precise chemical structure of this compound is detailed below.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₆₁H₇₃F₃N₁₀O₉S₂ |
| Molecular Weight | 1211.42 g/mol |
| CAS Number | 2222354-18-7 |
| SMILES | CCN1CCN(CC2=C(C(F)(F)F)C=C(NC(C3=CC(C4=NC5=C(N=C(NC(COCCOCCOCCOC6=CC(C(C7=CSC([C@H]8N(C(--INVALID-LINK--NC(--INVALID-LINK--NC)=O)=O)CCC8)=N7)=O)=CC=C6)=O)S5)C=C4)=CC=C3)=O)C=C2)CC1 |
| Solubility | Soluble in DMSO (10 mM) |
Mechanism of Action: Targeted Degradation of BCR-ABL
This compound exerts its therapeutic effect by inducing the selective degradation of the BCR-ABL oncoprotein. This process is initiated by the simultaneous binding of this compound to both BCR-ABL and an IAP E3 ligase, primarily cIAP1 and XIAP.[3][4]
Signaling Pathway
The binding of this compound facilitates the formation of a ternary complex, bringing BCR-ABL in close proximity to the IAP E3 ligase. This proximity enables the transfer of ubiquitin molecules from the E3 ligase to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome. The degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, including the phosphorylation of STAT5 and CrkL, which are crucial for CML cell proliferation and survival.[4]
References
- 1. Synthesis of SNIPERs against BCR-ABL with kinase inhibitors and a method to evaluate their growth inhibitory activity derived from BCR-ABL degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
The Critical Role of IAP Ligands in the Function of SNIPER(ABL)-033: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Within this field, Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) represent a promising class of heterobifunctional molecules. SNIPERs co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest. This guide delves into the core functionality of a notable SNIPER, SNIPER(ABL)-033, with a particular focus on the indispensable role of its Inhibitor of Apoptosis Protein (IAP) ligand in its mechanism of action. This compound is engineered to target the oncogenic BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML).
The Architecture of this compound
This compound is a chimeric molecule meticulously designed with three key components: a ligand that binds to the target protein (BCR-ABL), a ligand that recruits an E3 ubiquitin ligase (an IAP), and a linker that connects these two moieties.[1][2]
-
Target-binding Ligand: For this compound, the warhead is HG-7-85-01, a potent inhibitor of the ABL kinase.[2][3]
-
E3 Ligase-recruiting Ligand: The function of recruiting the E3 ligase is carried out by a derivative of LCL161, a small molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC) that binds to IAPs.[1][2][3][4][5]
-
Linker: A chemical linker connects HG-7-85-01 and the LCL161 derivative, optimizing the spatial orientation for the formation of a productive ternary complex.[2][3]
The Central Role of the IAP Ligand in the this compound Mechanism
The IAP ligand is the cornerstone of this compound's degradative function. Its primary role is to recruit cellular IAP E3 ubiquitin ligases, such as cellular IAP1 (cIAP1) and X-linked IAP (XIAP), to the BCR-ABL protein.[1] This recruitment initiates a cascade of events leading to the targeted degradation of BCR-ABL.
The LCL161 derivative in this compound mimics the endogenous IAP-binding motif of SMAC, allowing it to bind to the Baculoviral IAP Repeat (BIR) domains of IAPs.[4][5][6] This binding event is critical for the formation of a ternary complex, consisting of BCR-ABL, this compound, and the IAP E3 ligase.
Caption: Formation of the BCR-ABL::this compound::IAP ternary complex.
Once the ternary complex is formed, the E3 ligase activity of the recruited IAP is brought into close proximity to the captured BCR-ABL protein. This proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BCR-ABL.
Caption: Ubiquitination and subsequent proteasomal degradation of BCR-ABL.
This process is repeated, leading to the formation of a polyubiquitin chain on BCR-ABL, which serves as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the polyubiquitinated BCR-ABL into small peptides, effectively eliminating the oncoprotein from the cell.
Quantitative Data Summary
The efficacy of this compound and its components has been quantified through various assays. The following tables summarize the key quantitative data.
| Compound | Target | Assay | Value | Reference |
| This compound | BCR-ABL | DC50 (Degradation) | 0.3 µM | [2][3][7] |
| HG-7-85-01 | T315I Bcr-Abl | IC50 (Inhibition) | 3 nM | |
| LCL161 | XIAP | IC50 (Inhibition) | 35 nM | [8] |
| LCL161 | cIAP1 | IC50 (Inhibition) | 0.4 nM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and development of SNIPER compounds. Below are representative protocols for key experiments used to characterize the function of this compound.
Western Blotting for BCR-ABL Degradation
This protocol is for assessing the reduction of BCR-ABL protein levels in K562 cells following treatment with this compound.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BCR-ABL, anti-cIAP1, anti-XIAP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed K562 cells at a density of 5 x 10^5 cells/mL in RPMI-1640 medium. Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the extent of protein degradation relative to the loading control.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of K562 cells.
Materials:
-
K562 cells
-
RPMI-1640 medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound or DMSO.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Co-Immunoprecipitation for Ternary Complex Formation
This protocol is to demonstrate the formation of the BCR-ABL::this compound::IAP ternary complex.
Materials:
-
K562 cells
-
This compound
-
MG132 (proteasome inhibitor)
-
Lysis buffer (e.g., Triton X-100 based buffer with protease and phosphatase inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-BCR-ABL or anti-cIAP1)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents (as described above)
Procedure:
-
Cell Treatment: Treat K562 cells with this compound in the presence of MG132 (to prevent degradation of the complex) for a specified time.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in sample buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against BCR-ABL, cIAP1, and XIAP to detect the presence of all three components in the complex.
Caption: Workflow for the characterization of this compound.
Conclusion
The IAP ligand is a pivotal component of this compound, enabling the recruitment of IAP E3 ligases to the oncogenic BCR-ABL protein. This targeted recruitment is the initiating step in a cascade that leads to the ubiquitination and subsequent proteasomal degradation of BCR-ABL. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug developers working on targeted protein degradation. A thorough understanding of the role of the IAP ligand and the methodologies to assess SNIPER function is essential for the continued advancement of this promising therapeutic strategy in oncology and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. The Superior Cytotoxicity of Dual Targeting of BCR/ABL and PI3K in K562 Cells: Proposing a Novel Therapeutic Potential for the Treatment of CML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. A novel pyridopyrimidine inhibitor of abl kinase is a picomolar inhibitor of Bcr-abl-driven K562 cells and is effective against STI571-resistant Bcr-abl mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
A Technical Deep Dive: SNIPER(ABL)-033, a Novel Degrader, Versus Traditional Kinase Inhibitors for BCR-ABL
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core differences between SNIPER(ABL)-033, a novel proteolysis-targeting chimera (PROTAC), and traditional kinase inhibitors in the context of targeting the oncogenic BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML). We will delve into their distinct mechanisms of action, compare their efficacy against wild-type and resistant forms of BCR-ABL, and provide detailed experimental protocols for their evaluation.
Introduction: The Challenge of Targeting BCR-ABL
The constitutively active BCR-ABL tyrosine kinase is the primary driver of CML. Traditional therapeutic strategies have centered on the development of tyrosine kinase inhibitors (TKIs) that competitively bind to the ATP-binding site of the ABL kinase domain, thereby inhibiting its catalytic activity. While first and second-generation TKIs like imatinib, dasatinib, and nilotinib have revolutionized CML treatment, their efficacy can be hampered by the emergence of drug resistance, most notably through mutations in the kinase domain. The "gatekeeper" T315I mutation, for instance, sterically hinders the binding of many TKIs, rendering them ineffective.
This compound represents a paradigm shift in targeting BCR-ABL. Instead of merely inhibiting the kinase, it flags the entire BCR-ABL protein for destruction by the cell's own protein disposal machinery. This novel mechanism holds the promise of overcoming resistance and offering a more durable therapeutic response.
Mechanism of Action: Inhibition vs. Degradation
Traditional Kinase Inhibitors: Occupancy-Driven Inhibition
Traditional ABL kinase inhibitors function by physically occupying the ATP-binding pocket of the BCR-ABL kinase domain. This prevents the transfer of phosphate from ATP to downstream substrates, thereby blocking the signaling pathways that drive leukemogenesis. Their efficacy is dependent on maintaining a sufficient concentration to continuously occupy the target.
dot
Caption: Mechanism of Traditional ABL Kinase Inhibitors.
This compound: Event-Driven Degradation
This compound is a heterobifunctional molecule. One end, the ABL inhibitor moiety (HG-7-85-01), binds to the BCR-ABL protein. The other end engages an E3 ubiquitin ligase, specifically the inhibitor of apoptosis protein (IAP).[1][2][3] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome. This catalytic mechanism means a single molecule of this compound can trigger the destruction of multiple BCR-ABL proteins.
dot
Caption: Mechanism of this compound-mediated degradation.
Quantitative Comparison: Potency and Efficacy
The following tables summarize the quantitative data available for this compound and traditional ABL kinase inhibitors.
Table 1: In Vitro Potency of Traditional ABL Kinase Inhibitors
| Compound | Target | IC50 (nM) | Reference(s) |
| Imatinib | Wild-type BCR-ABL | 25 - 100 | [4][5] |
| T315I mutant BCR-ABL | >10,000 | [5][6] | |
| Dasatinib | Wild-type BCR-ABL | <1 | [4][6] |
| T315I mutant BCR-ABL | >500 | [5][6] | |
| Nilotinib | Wild-type BCR-ABL | 20-30 | [4][6] |
| T315I mutant BCR-ABL | >2,000 | [6] |
Table 2: In Vitro Degradation Activity of SNIPER(ABL) Compounds
| Compound | Target | DC50 (µM) | Reference(s) |
| This compound | Wild-type BCR-ABL | 0.3 | [4][7][8] |
| SNIPER(ABL)-039 (Dasatinib-based) | Wild-type BCR-ABL | 0.01 | [8][9] |
Overcoming Resistance: The T315I Challenge
The primary advantage of a degradation-based approach is its potential to overcome resistance mechanisms that affect inhibitor binding. Since this compound facilitates the complete removal of the BCR-ABL protein, mutations that confer resistance to traditional TKIs by altering the ATP-binding pocket may not affect its degradation-inducing activity. While direct evidence for this compound's efficacy against T315I is still emerging, other BCR-ABL degraders have shown promise in this area.[11][12][13]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare traditional kinase inhibitors and this compound.
Synthesis of this compound
While the exact, proprietary synthesis protocol for this compound is not publicly available, a general workflow for the synthesis of similar SNIPER compounds can be outlined.[1][2][8][14]
dot
Caption: General synthesis workflow for SNIPER(ABL) compounds.
General Protocol:
-
Functionalization of Ligands: The ABL inhibitor (HG-7-85-01) and the IAP ligand (LCL161 derivative) are typically functionalized with reactive groups (e.g., amines, carboxylic acids, or alkynes) to enable their conjugation to a linker.
-
Linker Synthesis: A bifunctional linker of appropriate length and chemical properties is synthesized. Polyethylene glycol (PEG) linkers are commonly used to improve solubility and pharmacokinetic properties.[14]
-
Stepwise Conjugation: The functionalized ABL inhibitor is reacted with one end of the linker. After purification of the intermediate product, it is then reacted with the functionalized IAP ligand.
-
Purification and Characterization: The final this compound compound is purified using techniques such as high-performance liquid chromatography (HPLC). Its identity and purity are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biochemical Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the ABL kinase.
Protocol:
-
Reagents and Materials:
-
Recombinant ABL kinase (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (radiolabeled or non-radiolabeled)
-
Peptide or protein substrate for ABL kinase
-
Test compounds (traditional TKI or this compound)
-
96-well plates
-
Detection reagents (e.g., phosphospecific antibodies, scintillation counter)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the recombinant ABL kinase, the substrate, and the test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate. This can be done by measuring radioactivity if using radiolabeled ATP, or by using a phosphospecific antibody in an ELISA-based format.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of kinase inhibition against the log of the compound concentration.
-
Cell-Based BCR-ABL Degradation Assay (Western Blot)
This assay determines the ability of this compound to induce the degradation of BCR-ABL in a cellular context.
Protocol:
-
Cell Culture:
-
Culture CML cell lines (e.g., K562 for wild-type BCR-ABL, or engineered Ba/F3 cells expressing T315I mutant BCR-ABL) in appropriate media.
-
-
Compound Treatment:
-
Seed the cells in multi-well plates.
-
Treat the cells with various concentrations of this compound or a vehicle control for different time points (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BCR-ABL (e.g., anti-ABL antibody).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the same membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BCR-ABL band intensity to the loading control.
-
Calculate the percentage of BCR-ABL degradation relative to the vehicle-treated control.
-
Determine the half-maximal degradation concentration (DC50) by plotting the percentage of degradation against the log of the this compound concentration.
-
Cell Viability Assay
This assay measures the effect of the compounds on the proliferation and survival of CML cells.
Protocol:
-
Cell Seeding:
-
Seed CML cells in 96-well plates at a predetermined density.
-
-
Compound Treatment:
-
Add serial dilutions of the traditional TKI or this compound to the wells.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
-
Viability Assessment:
-
Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent cell viability reagent (e.g., CellTiter-Glo).
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) by plotting the percentage of viability against the log of the compound concentration.
-
In Vivo Efficacy Assessment
Evaluating the therapeutic potential of this compound necessitates in vivo studies using animal models of CML.[3][5][15]
dot
Caption: General workflow for in vivo efficacy studies.
General Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID) and establish a CML model, for example, by subcutaneous injection of K562 cells or intravenous injection of primary CML patient cells.
-
Dosing and Administration: Once tumors are established or leukemia is engrafted, administer this compound, a traditional TKI, or a vehicle control to different groups of mice. The route of administration (e.g., oral, intraperitoneal) and dosing schedule will need to be optimized.
-
Monitoring: Regularly monitor tumor volume (for subcutaneous models), body weight, and overall health of the animals. For disseminated leukemia models, monitor disease progression through bioluminescence imaging (if using luciferase-expressing cells) or flow cytometry of peripheral blood.
-
Pharmacodynamic and Efficacy Endpoints: At the end of the study, collect tumors and tissues to assess the levels of BCR-ABL protein (pharmacodynamics) and to evaluate apoptosis and proliferation markers. The primary efficacy endpoint is often tumor growth inhibition or prolonged survival.
Selectivity and Off-Target Effects
A crucial aspect of drug development is understanding the selectivity of a compound. While traditional TKIs have known off-target effects due to their interaction with other kinases, the selectivity profile of this compound is an area of active investigation. Kinome-wide screening assays are employed to assess the interaction of these compounds with a broad panel of kinases. The degradation-based mechanism of SNIPERs may offer a different and potentially more favorable off-target profile compared to occupancy-driven inhibitors.
Conclusion and Future Directions
This compound and other BCR-ABL degraders represent a promising new frontier in the treatment of CML, particularly for patients who have developed resistance to traditional TKIs. Their unique mechanism of action, which leads to the complete elimination of the oncoprotein, has the potential to induce deeper and more durable responses.
Further research is needed to fully elucidate the in vivo efficacy, safety, and pharmacokinetic/pharmacodynamic profile of this compound. Direct comparative studies with the latest generation of TKIs in clinically relevant models, including those harboring the T315I mutation, will be critical in defining its therapeutic potential. The continued development of this and other protein degradation technologies holds the key to overcoming drug resistance and improving outcomes for cancer patients.
References
- 1. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efficacy of tyrosine kinase inhibitors on a mouse chronic myeloid leukemia model and chronic myeloid leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. New Mouse Models to Investigate the Efficacy of Drug Combinations in Human Chronic Myeloid Leukemia | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to SNIPER Technology for Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Core Principles of SNIPER Technology
Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) represent a cutting-edge class of small molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1][2][3] This technology falls under the broader category of targeted protein degradation (TPD), which offers a distinct advantage over traditional small molecule inhibitors by physically removing the target protein rather than just blocking its activity.[4][5]
At its core, a SNIPER is a heterobifunctional molecule composed of three key components:
-
A ligand for the target protein (POI ligand): This moiety specifically recognizes and binds to the protein intended for degradation.
-
A ligand for an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase: This component recruits an IAP, such as cIAP1 or XIAP, which are members of the E3 ubiquitin ligase family.[6][7]
-
A chemical linker: This flexible chain connects the POI ligand and the IAP ligand, facilitating the formation of a ternary complex between the target protein and the E3 ligase.[8]
The formation of this ternary complex is the critical step in the SNIPER mechanism. Once the POI and the IAP are brought into close proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, the cell's primary protein degradation machinery.[] A key feature of SNIPERs is that they can also induce the degradation of IAPs themselves, which can be advantageous in cancer therapy as many cancer cells overexpress IAPs to evade apoptosis.[6]
Quantitative Data on SNIPER Performance
The efficacy of SNIPERs is typically quantified by their degradation capability (DC50 and Dmax) and their binding affinity (Kd or IC50/Ki) to both the target protein and the E3 ligase.
-
DC50: The concentration of the SNIPER required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with a given SNIPER.
-
Binding Affinity (Kd, IC50, Ki): A measure of the strength of the interaction between the SNIPER and its binding partners. Lower values indicate tighter binding.
Below are tables summarizing the performance of various SNIPERs against different protein targets.
Table 1: SNIPERs Targeting Estrogen Receptor α (ERα)
| SNIPER Compound | IAP Ligand | POI Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| SNIPER(ER)-87 | LCL161 derivative | 4-hydroxytamoxifen | 3 | ~100 | MCF-7 | [1][2][3][4] |
| SNIPER(ER)-110 | Derivatized IAP ligand | 4-hydroxytamoxifen | <3 | Not Reported | MCF-7 | [10][11] |
| SNIPER(ER)-20 | Not Specified | 4-hydroxytamoxifen | >100 | Not Reported | MCF-7 | [3] |
Table 2: SNIPERs Targeting BCR-ABL
| SNIPER Compound | IAP Ligand | POI Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| SNIPER(ABL)-062 | Allosteric IAP Ligand | Allosteric ABL inhibitor | 100-300 | Not Reported | K562 | [8][12] |
| SNIPER(ABL)-39 | LCL161 derivative | Dasatinib | Not Specified | Not Specified | K562 | [13] |
| SNIPER-3 | Bestatin | Imatinib derivative | 30,000 | Not Reported | K562 | [8] |
| SNIPER(ABL)-019 | MV-1 | Dasatinib | 300 | Not Reported | Not Specified | [7] |
| SNIPER(ABL)-015 | MV-1 | GNF5 | 5,000 | Not Reported | Not Specified | [7] |
| SNIPER(ABL)-049 | Bestatin | Imatinib | 100,000 | Not Reported | Not Specified | [7] |
| SNIPER(ABL)-058 | LCL161 derivative | Imatinib | 10,000 | Not Reported | Not Specified | [7] |
Table 3: SNIPERs Targeting Bromodomain-containing protein 4 (BRD4)
| SNIPER Compound | IAP Ligand | POI Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| SNIPER(BRD)-1 | LCL161 derivative | (+)-JQ1 | Not Reported | Not Reported | LNCaP | [14][15] |
Table 4: Binding Affinities of SNIPER Components
| Compound | Target | Binding Affinity (IC50/Ki) | Assay Type | Reference |
| SNIPER(BRD)-1 | cIAP1 | IC50 = 6.8 nM | Not Specified | [16][17] |
| SNIPER(BRD)-1 | cIAP2 | IC50 = 17 nM | Not Specified | [16][17] |
| SNIPER(BRD)-1 | XIAP | Ki = 49 nM | Not Specified | [16][17] |
| AVPI peptide | XIAP BIR3 | Ki = 3.6 µM | Not Specified | [18] |
| AVPI peptide | cIAP1 BIR3 | Ki = 184 nM | Not Specified | [18] |
| AVPI peptide | cIAP2 BIR3 | Ki = 316 nM | Not Specified | [18] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of SNIPER efficacy and mechanism of action.
Western Blotting for Protein Degradation Assessment
Objective: To quantify the reduction in the levels of the target protein and IAPs following SNIPER treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 for ERα, K562 for BCR-ABL) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the SNIPER compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, 24 hours).[13]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay or a similar method to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[20][21]
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the target protein, the IAP (cIAP1, XIAP), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19] After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
-
Quantification: Densitometrically quantify the protein bands and normalize them to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.
Ubiquitination Assay
Objective: To demonstrate that the SNIPER-induced protein degradation is mediated by the ubiquitin-proteasome system.
Protocol:
-
Cell Transfection and Treatment: Co-transfect cells with plasmids expressing the target protein (if not endogenously expressed) and a tagged ubiquitin (e.g., HA-ubiquitin or His-ubiquitin).[22] Treat the cells with the SNIPER compound and a proteasome inhibitor (e.g., MG132) for a few hours prior to harvesting. The proteasome inhibitor will lead to the accumulation of polyubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions, followed by dilution with a non-denaturing buffer.[23]
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody against the target protein or the ubiquitin tag overnight at 4°C. Add protein A/G agarose or magnetic beads to capture the antibody-protein complexes.[24]
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in sample buffer. Analyze the eluates by Western blotting using antibodies against ubiquitin and the target protein to detect the polyubiquitinated forms of the target protein.[23][25]
Immunoprecipitation (IP) for Ternary Complex Formation
Objective: To provide evidence for the SNIPER-mediated formation of the POI-SNIPER-IAP ternary complex.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the SNIPER compound for a short duration. Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against either the target protein or the IAP overnight at 4°C.
-
Capture and Washing: Add protein A/G beads to capture the immunocomplexes. Wash the beads multiple times with IP lysis buffer.
-
Elution and Western Blotting: Elute the bound proteins and analyze by Western blotting using antibodies against the POI and the IAP to detect the co-immunoprecipitation of the other protein, which indicates the formation of the ternary complex.
Cell Viability Assay
Objective: To assess the cytotoxic or anti-proliferative effects of the SNIPER compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SNIPER compound for a specified period (e.g., 72 hours).[26]
-
Viability Reagent Addition: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), or a reagent that measures ATP levels (e.g., CellTiter-Glo®).[27]
-
Incubation: Incubate the plates for the time recommended by the manufacturer to allow for the conversion of the substrate into a colored or luminescent product.
-
Measurement: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of SNIPER-mediated protein degradation.
Caption: Workflow for evaluating SNIPER compound activity.
Caption: Core components of a SNIPER molecule.
References
- 1. rndsystems.com [rndsystems.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allgenbio.com [allgenbio.com]
- 5. biorbyt.com [biorbyt.com]
- 6. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization of inhibitor of apoptosis protein (IAP) ligands yields improved inducers of estrogen receptor α degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SNIPER(ER)-87 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. glpbio.com [glpbio.com]
- 17. cenmed.com [cenmed.com]
- 18. Accelerating Protein Degrader Discovery with IAP [sigmaaldrich.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 25. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijbs.com [ijbs.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Therapeutic Potential of SNIPER(ABL)-033 in Chronic Myeloid Leukemia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the therapeutic potential of SNIPER(ABL)-033, a novel protein degrader, in the context of Chronic Myeloid Leukemia (CML). We will delve into its mechanism of action, present available quantitative data, detail experimental protocols from key studies, and visualize critical pathways and workflows.
Introduction: A New Paradigm in CML Therapy
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives aberrant cell proliferation and is the central pathogenic driver of CML. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance and the persistence of leukemic stem cells necessitate the development of novel therapeutic strategies.
Targeted protein degradation has emerged as a promising alternative to inhibition. Technologies like SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) offer a distinct mechanism of action by inducing the degradation of pathogenic proteins. This compound is a heterobifunctional molecule designed to specifically target the BCR-ABL oncoprotein for degradation, thereby eliminating its kinase and scaffolding functions.
This compound: Mechanism of Action
This compound is a chimeric molecule that conjugates the ABL kinase inhibitor HG-7-85-01 with a derivative of the IAP (Inhibitor of Apoptosis Protein) ligand LCL161.[1] Its mechanism of action is predicated on hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to the BCR-ABL protein via its HG-7-85-01 moiety and to an IAP E3 ubiquitin ligase (such as cIAP1 or XIAP) through its LCL161 derivative ligand. This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination: Within this complex, the IAP E3 ligase facilitates the transfer of ubiquitin molecules to the BCR-ABL protein.
-
Proteasomal Degradation: The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.
By inducing the degradation of BCR-ABL, this compound not only inhibits its kinase activity but also eliminates the entire protein, which may offer advantages in overcoming resistance mechanisms and targeting kinase-independent functions of BCR-ABL. This degradation leads to the downstream suppression of BCR-ABL signaling pathways, such as the phosphorylation of STAT5 and CrkL, ultimately inhibiting the growth of CML cells.[2]
Mechanism of Action of this compound in CML Cells.
Quantitative Data
The following table summarizes the in vitro efficacy of this compound and related compounds from the foundational study by Shibata et al. (2017). The data is derived from experiments using the K562 human CML cell line.
| Compound | ABL Inhibitor Moiety | IAP Ligand Moiety | DC50 for BCR-ABL Degradation (µM) |
| This compound | HG-7-85-01 | LCL161 derivative | 0.3 |
| SNIPER(ABL)-019 | Dasatinib | MV1 | 0.3 |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 0.01 |
| SNIPER(ABL)-013 | GNF5 | Bestatin | 20 |
| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 |
DC50: The concentration of the compound that results in a 50% reduction of the target protein level.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
Cell Culture
-
Cell Line: K562, a human immortalized myelogenous leukemia cell line, was used for the in vitro experiments.
-
Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for BCR-ABL Degradation
-
Cell Treatment: K562 cells were seeded and treated with varying concentrations of SNIPER(ABL) compounds or vehicle control (DMSO) for specified durations (e.g., 6 or 24 hours).
-
Cell Lysis: After treatment, cells were harvested, washed with PBS, and lysed with a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against ABL, phospho-STAT5, phospho-CrkL, and a loading control (e.g., GAPDH or β-tubulin) overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using image analysis software.
Cell Viability Assay
-
Assay Method: The water-soluble tetrazolium salt (WST) assay was used to assess cell viability.
-
Procedure: K562 cells were seeded in 96-well plates and treated with various concentrations of SNIPER(ABL) compounds for a specified period (e.g., 48 hours). After the incubation period, a WST reagent was added to each well, and the plates were incubated for an additional 1-4 hours.
-
Measurement: The absorbance at 450 nm was measured using a microplate reader. The cell viability was calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) values were determined from the dose-response curves.
Experimental Workflow for the In Vitro Evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising proof-of-concept for the targeted degradation of the BCR-ABL oncoprotein in CML. Its ability to induce degradation of BCR-ABL at sub-micromolar concentrations highlights the potential of the SNIPER technology. While other analogs like SNIPER(ABL)-039 have demonstrated greater potency in initial studies, the development of this compound has provided valuable insights into the structure-activity relationships of these degraders.
Future research should focus on in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound and its analogs, as well as their efficacy and safety in animal models of CML. Furthermore, investigating the efficacy of these compounds against TKI-resistant BCR-ABL mutants is a critical next step. The continued development of BCR-ABL degraders holds the potential to offer a novel and effective therapeutic option for CML patients, with the ultimate goal of achieving deeper and more durable responses.
References
The SNIPER's Strike: A Technical Guide to Induced Degradation of the BCR-ABL Oncoprotein
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver of chronic myeloid leukemia (CML). While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance and intolerance persist. A promising alternative therapeutic strategy is the targeted degradation of the BCR-ABL oncoprotein. This guide delves into the mechanism of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) designed to induce the degradation of BCR-ABL, offering a potential avenue to overcome the limitations of current therapies.
The SNIPER Approach: Hijacking the Ubiquitin-Proteasome System
SNIPERs are heterobifunctional molecules that function as molecular bridges, bringing a target protein and an E3 ubiquitin ligase into close proximity.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome, effectively eliminating it from the cell.[2][3]
SNIPERs targeting BCR-ABL, designated as SNIPER(ABL), are comprised of three key components:
-
A BCR-ABL Ligand: This moiety binds specifically to the BCR-ABL protein. Both ATP-competitive inhibitors (e.g., dasatinib, imatinib derivatives) and allosteric inhibitors have been successfully incorporated.[4][5]
-
An IAP Ligand: This component recruits an Inhibitor of Apoptosis Protein (IAP), which possesses E3 ubiquitin ligase activity. Ligands such as Bestatin, MV1, and LCL161 derivatives are commonly used.[1][6]
-
A Linker: A chemical linker connects the BCR-ABL and IAP ligands. The length and composition of the linker are critical for optimal ternary complex formation and subsequent degradation efficiency.[1]
The formation of a stable ternary complex between BCR-ABL, the SNIPER(ABL) molecule, and an IAP (primarily cIAP1 and to some extent XIAP) is a prerequisite for efficient ubiquitination and degradation.[4][6]
Quantitative Analysis of SNIPER(ABL) Activity
The efficacy of SNIPER(ABL) compounds is evaluated using several quantitative parameters. The half-maximal degradation concentration (DC50) represents the concentration of a SNIPER required to reduce the level of the target protein by 50%. The half-maximal growth inhibition (GI50) indicates the concentration needed to inhibit the growth of cancer cells by 50%.
Below are tables summarizing the reported activities of various SNIPER(ABL) compounds.
Table 1: Degradation Activity (DC50) of SNIPER(ABL) Compounds in K562 Cells
| SNIPER(ABL) Compound | BCR-ABL Ligand | IAP Ligand | Linker | DC50 (nM) | Reference |
| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | PEGx3 | 10 | [1] |
| SNIPER(ABL)-062 | GNF-5 derivative (Allosteric) | LCL161 derivative | - | ~30-100 | [4] |
| SNIPER(ABL)-019 | Dasatinib | MV1 | - | 300 | [1] |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | - | 300 | [1] |
| SNIPER(ABL)-015 | GNF5 | MV-1 | - | 5000 | [7] |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | - | 5000 | [8] |
| SNIPER(ABL)-013 | GNF5 | Bestatin | - | 20000 | [5] |
| SNIPER(ABL)-049 | Imatinib | Bestatin | - | 100000 | [9] |
Table 2: Growth Inhibitory Activity (GI50) of Selected SNIPER(ABL) Compounds
| Cell Line | Compound | GI50 (µM) | Reference |
| K562 | 7c (Purine-based inhibitor) | 0.30 | [10] |
| KCL22 | 7c (Purine-based inhibitor) | 1.54 | [10] |
| K562 | Imatinib | 0.33 | [10] |
| KCL22 | Imatinib | >10 | [10] |
| KCL22-B8 (T315I mutant) | 7e (Purine-based inhibitor) | 13.80 | [10] |
| KCL22-B8 (T315I mutant) | 7f (Purine-based inhibitor) | 15.43 | [10] |
| KCL22-B8 (T315I mutant) | Imatinib | >20 | [10] |
| CML Cell Lines | 11b (Trisubstituted purine) | 0.7-1.3 | [11] |
| KCL22 (T315I mutant) | 11b-f (Trisubstituted purines) | 6.4-11.5 | [11] |
| K-562 | Compound 5 | 2.1 | [12] |
| K-562 | Compound 7 | 4.3 | [12] |
Signaling Pathways and Experimental Workflows
The degradation of BCR-ABL by SNIPERs leads to the downregulation of its downstream signaling pathways, which are crucial for the survival and proliferation of CML cells. Key among these are the STAT5 and CrkL pathways.[13][14]
Signaling Pathway of SNIPER-Induced BCR-ABL Degradation
The following diagram illustrates the proposed signaling pathway for SNIPER(ABL)-mediated degradation of BCR-ABL and its downstream consequences.
Caption: SNIPER(ABL) induced BCR-ABL degradation pathway.
Experimental Workflow for Assessing SNIPER(ABL) Activity
The following diagram outlines a typical experimental workflow to characterize the activity of a novel SNIPER(ABL) compound.
Caption: Experimental workflow for SNIPER(ABL) characterization.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of SNIPER(ABL) compounds.
Western Blot Analysis for BCR-ABL Degradation
This protocol is used to determine the extent of BCR-ABL protein degradation following treatment with a SNIPER(ABL) compound.
-
Cell Culture and Treatment:
-
Culture CML cell lines (e.g., K562, KCL-22, KU812) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).
-
Seed cells in multi-well plates and treat with varying concentrations of the SNIPER(ABL) compound for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ABL, phospho-BCR-ABL (pBCR-ABL), STAT5, phospho-STAT5 (pSTAT5), CrkL, phospho-CrkL (pCrkL), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 value by plotting the percentage of degradation against the logarithm of the SNIPER(ABL) concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (WST-8/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Add serial dilutions of the SNIPER(ABL) compound to the wells. Include a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Procedure:
-
Add 10 µL of WST-8 or CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Ubiquitination Assay
This assay is performed to confirm that the SNIPER-induced degradation of BCR-ABL is mediated by the ubiquitin-proteasome system.
-
Cell Treatment:
-
Culture CML cells and treat them with the SNIPER(ABL) compound and a proteasome inhibitor (e.g., MG132 or MLN7243) for a few hours. The proteasome inhibitor is used to allow the accumulation of polyubiquitinated proteins.
-
-
Cell Lysis:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide) in addition to protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the lysates with an anti-ABL antibody overnight at 4°C to immunoprecipitate BCR-ABL.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated BCR-ABL, which will appear as a high-molecular-weight smear.
-
The membrane can also be probed with an anti-ABL antibody to confirm the immunoprecipitation of BCR-ABL.
-
Conclusion and Future Directions
SNIPER-mediated degradation of BCR-ABL represents a promising therapeutic strategy for CML, with the potential to address TKI resistance and provide a deeper and more durable response. The modular nature of SNIPERs allows for the optimization of each component—the BCR-ABL ligand, the IAP ligand, and the linker—to fine-tune the degradation potency and selectivity. Further research is warranted to explore the in vivo efficacy and safety of SNIPER(ABL) compounds in preclinical models of CML. The development of SNIPERs that can degrade clinically relevant TKI-resistant mutants of BCR-ABL is a particularly important area for future investigation. This technical guide provides a foundational understanding of the principles and methodologies involved in the research and development of these innovative protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel ROS-activated agents utilize a tethered amine to selectively target acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Specificity and Selectivity of SNIPER(ABL)-033: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNIPER(ABL)-033 is a novel heterobifunctional molecule designed for targeted protein degradation. It belongs to the class of compounds known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). This technical guide provides a comprehensive overview of the specificity and selectivity of this compound, based on available data. It is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
This compound is engineered to specifically target the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML). It achieves this by hijacking the cellular ubiquitin-proteasome system. The molecule is a conjugate of the ABL kinase inhibitor HG-7-85-01 and a derivative of the IAP (Inhibitor of Apoptosis Protein) ligand LCL161. This dual-binding capacity allows this compound to act as a molecular bridge, bringing an E3 ubiquitin ligase (cIAP1) into close proximity with the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Core Mechanism of Action
The fundamental mechanism of this compound revolves around the formation of a ternary complex between the SNIPER molecule, the target protein (BCR-ABL), and an E3 ubiquitin ligase (cIAP1). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Poly-ubiquitination marks the target protein for recognition and degradation by the 26S proteasome.
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related SNIPER(ABL) compounds for comparative analysis.
Table 1: Degradation Potency of this compound
| Compound | Target Protein | DC50 (μM) | Cell Line |
| This compound | BCR-ABL | 0.3[1][2] | K562 |
Table 2: Comparative Degradation Potency of Various SNIPER(ABL) Conjugates
| Compound | ABL Inhibitor Moiety | IAP Ligand Moiety | DC50 (μM) for BCR-ABL |
| This compound | HG-7-85-01 | LCL161 derivative | 0.3 [1][2] |
| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 0.01 |
| SNIPER(ABL)-020 | Dasatinib | Bestatin | >10 |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 |
Specificity and Selectivity Profile
Based on the available information, the specificity of this compound is primarily determined by the selectivity of its constituent warheads: the ABL inhibitor HG-7-85-01 for the target protein and the LCL161 derivative for the IAP E3 ligase.
While a comprehensive kinase-wide or proteome-wide selectivity panel for this compound is not publicly available, the data from related SNIPER(ABL) molecules suggest that the choice of both the ABL inhibitor and the IAP ligand, as well as the linker connecting them, critically influences the degradation potency and selectivity. For instance, SNIPER(ABL)-039, which utilizes the potent and somewhat broader-spectrum kinase inhibitor dasatinib, exhibits a significantly lower DC50 value compared to this compound.
It is important to note that SNIPERs, by their mechanism of action, also induce the degradation of their recruited E3 ligase, in this case, cIAP1, through auto-ubiquitination.
Experimental Protocols
Detailed experimental protocols for the characterization of SNIPER molecules are crucial for the reproducibility and interpretation of results. Below are generalized protocols for key experiments typically performed to evaluate the specificity and selectivity of compounds like this compound.
Cellular Degradation Assay (Western Blotting)
This assay is used to quantify the reduction of the target protein levels in cells upon treatment with the SNIPER compound.
Caption: Western Blotting Workflow for Degradation Assay.
Methodology:
-
Cell Culture: K562 cells, a human CML cell line endogenously expressing BCR-ABL, are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) to a suitable confluency.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for BCR-ABL, cIAP1, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of target proteins are normalized to the loading control. The DC50 value is calculated from the dose-response curve.
Cell Viability/Proliferation Assay
This assay assesses the functional consequence of BCR-ABL degradation on the viability and proliferation of CML cells.
Methodology:
-
Cell Seeding: K562 cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for an extended period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.
-
Data Analysis: The results are normalized to the vehicle-treated control cells, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.
Logical Relationship of SNIPER Components and Activity
The efficacy of a SNIPER molecule is a result of the interplay between its three core components. The logical relationship can be visualized as follows:
Caption: Logical Flow of this compound Activity.
Conclusion
This compound is a potent degrader of the oncoprotein BCR-ABL, with a demonstrated DC50 of 0.3 μM in K562 cells. Its mechanism of action, centered on the induced proximity of BCR-ABL to the cIAP1 E3 ligase, offers a promising therapeutic strategy for CML. While the currently available data strongly supports its on-target activity, a comprehensive evaluation of its selectivity across the kinome and the broader proteome will be essential for its further development as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other targeted protein degraders.
References
The SNIPER's Precision: A Technical Guide to SNIPER(ABL)-033 and its Attenuation of Downstream BCR-ABL Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chimeric molecule SNIPER(ABL)-033 represents a targeted protein degradation approach for the treatment of chronic myeloid leukemia (CML). This technical guide delves into the core mechanism of this compound, its impact on downstream signaling pathways, and provides a framework for its experimental evaluation. By hijacking the cellular ubiquitin-proteasome system, this compound offers a promising alternative to traditional kinase inhibition, with the potential to overcome resistance mechanisms. This document outlines the current understanding of this compound's function, supported by data from the broader SNIPER(ABL) family of compounds, and provides detailed experimental methodologies for its investigation.
Introduction: The SNIPER Platform and Targeted Protein Degradation
SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) are a class of heterobifunctional molecules designed to induce the degradation of specific target proteins.[1] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1]
This compound is a member of this family specifically designed to target the BCR-ABL fusion protein, the hallmark of CML.[2][3] It incorporates the ABL inhibitor HG-7-85-01, which serves as the BCR-ABL targeting ligand, and a derivative of LCL161, an IAP (Inhibitor of Apoptosis Protein) ligand that recruits the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[2][3]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the induced degradation of the BCR-ABL oncoprotein. This process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound simultaneously binds to the BCR-ABL protein via its HG-7-85-01 moiety and to the cIAP1 E3 ubiquitin ligase via its LCL161 derivative ligand. This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, cIAP1 facilitates the transfer of ubiquitin molecules from ubiquitin-conjugating enzymes (E2s) to lysine residues on the surface of the BCR-ABL protein. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated BCR-ABL protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the BCR-ABL protein into small peptides, effectively eliminating it from the cell.
This catalytic process allows a single molecule of this compound to induce the degradation of multiple BCR-ABL protein molecules.
Quantitative Data on SNIPER(ABL) Compounds
The efficacy of SNIPER(ABL) compounds is typically quantified by their DC50 value, which represents the concentration required to degrade 50% of the target protein.
| Compound | ABL Inhibitor Ligand | IAP Ligand | DC50 | Reference(s) |
| This compound | HG-7-85-01 | LCL161 derivative | 0.3 µM | [2][3] |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 10 nM | [2] |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 µM | [2] |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 µM | [2] |
Downstream Signaling Effects of BCR-ABL Degradation
The constitutive kinase activity of the BCR-ABL oncoprotein drives the activation of several downstream signaling pathways that are crucial for the proliferation and survival of CML cells. By inducing the degradation of BCR-ABL, this compound is expected to effectively shut down these oncogenic signals. While direct experimental data for this compound's effect on downstream signaling is not extensively published, the well-established consequences of BCR-ABL degradation by other SNIPER(ABL) compounds, such as SNIPER(ABL)-39, provide a strong indication of its activity.[4][5][6]
The key downstream signaling pathways affected include:
-
STAT5 Signaling: Signal Transducer and Activator of Transcription 5 (STAT5) is a critical substrate of BCR-ABL. Phosphorylation of STAT5 by BCR-ABL leads to its dimerization, nuclear translocation, and the transcription of genes that promote cell survival and proliferation. Degradation of BCR-ABL by SNIPER(ABL) compounds has been shown to suppress the phosphorylation of STAT5.[4][5][6]
-
CrkL Signaling: The Crk-like (CrkL) adapter protein is another major substrate of BCR-ABL. Phosphorylated CrkL is involved in the activation of multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell growth and survival. Inhibition of BCR-ABL through degradation by SNIPER(ABL) compounds leads to a reduction in CrkL phosphorylation.[4][5][6]
The expected impact of this compound on these pathways is a significant reduction in the levels of phosphorylated STAT5 (p-STAT5) and phosphorylated CrkL (p-CrkL), leading to the inhibition of CML cell proliferation and the induction of apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.
Cell Culture
-
Cell Line: K562 cells, a human CML cell line that endogenously expresses the BCR-ABL fusion protein.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for BCR-ABL Degradation and Downstream Signaling
This protocol is adapted from established methods for analyzing SNIPER(ABL) compounds.[7]
-
Cell Treatment: Seed K562 cells at a density of 5 x 10^5 cells/mL in 6-well plates. Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 0.3, 1, 3 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies are recommended:
-
Anti-ABL (to detect BCR-ABL)
-
Anti-phospho-STAT5 (Tyr694)
-
Anti-STAT5
-
Anti-phospho-CrkL (Tyr207)
-
Anti-CrkL
-
Anti-GAPDH or Anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed using image analysis software to quantify the protein band intensities, normalized to the loading control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound induced BCR-ABL degradation and signaling inhibition.
Caption: Experimental workflow for Western blot analysis of this compound effects.
Conclusion
This compound is a potent degrader of the BCR-ABL oncoprotein, offering a targeted therapeutic strategy for CML. Its mechanism of action, which relies on the ubiquitin-proteasome system, provides a distinct advantage over traditional kinase inhibitors by physically eliminating the oncogenic driver. The degradation of BCR-ABL leads to the suppression of critical downstream signaling pathways, including the STAT5 and CrkL axes, thereby inhibiting the proliferation and survival of CML cells. The experimental protocols and visualizations provided in this guide offer a comprehensive framework for the continued investigation and development of this compound and other targeted protein degraders in the fight against cancer. Further research is warranted to fully elucidate the specific downstream effects of this compound and to evaluate its therapeutic potential in preclinical and clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
Preclinical Evaluation of SNIPER(ABL)-033: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SNIPER(ABL)-033 is a novel heterobifunctional molecule designed for the targeted degradation of the oncogenic BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). As a "Specific and Non-genetic IAP-dependent Protein Eraser" (SNIPER), it represents a promising therapeutic strategy to overcome the limitations of traditional kinase inhibitors. This document provides a comprehensive overview of the available preclinical data on this compound, its mechanism of action, and the experimental methodologies relevant to its evaluation.
Introduction to this compound
This compound is a chimeric molecule that conjugates the ABL kinase inhibitor HG-7-85-01 with a derivative of the Inhibitor of Apoptosis Protein (IAP) ligand LCL161.[1][2][3][4] This unique construction allows this compound to simultaneously bind to both the BCR-ABL protein and an E3 ubiquitin ligase, specifically the cellular Inhibitor of Apoptosis Protein 1 (cIAP1). This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.
Mechanism of Action
The therapeutic action of this compound is predicated on the principles of Proteolysis Targeting Chimeras (PROTACs). The molecule facilitates the formation of a ternary complex between the target protein (BCR-ABL) and an E3 ligase (cIAP1). This induced proximity leads to the transfer of ubiquitin molecules to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome, thereby eliminating the oncoprotein from the cell.
Quantitative Data
The primary publicly available quantitative data for this compound is its half-maximal degradation concentration (DC50).
| Compound | Target Protein | Cell Line | DC50 | Reference |
| This compound | BCR-ABL | K562 | 0.3 µM | [1][2][3][4] |
Note: Further quantitative data regarding in vitro cell viability (IC50), in vivo tumor growth inhibition, and pharmacokinetic parameters for this compound are not extensively available in the public domain. The provided DC50 value is a key indicator of its protein degradation potential.
Key Preclinical Experiments and Protocols
The preclinical evaluation of a SNIPER molecule like this compound typically involves a series of in vitro and in vivo experiments to characterize its efficacy, selectivity, and drug-like properties. While specific protocols for this compound are not detailed in the available literature, the following represents standard methodologies employed for similar compounds.
In Vitro Cellular Assays
4.1.1 Cell Culture:
-
Cell Line: K562 (human chronic myeloid leukemia cell line, BCR-ABL positive).
-
Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
4.1.2 Western Blotting for BCR-ABL Degradation: This assay is fundamental to quantifying the degradation of the target protein.
-
Protocol:
-
Seed K562 cells in 6-well plates.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against BCR-ABL and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensity to determine the extent of protein degradation relative to the loading control.
-
4.1.3 Cell Viability Assay: This assay measures the effect of the compound on cell proliferation and viability.
-
Protocol (e.g., using CellTiter-Glo®):
-
Seed K562 cells in a 96-well plate.
-
Treat cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to each well.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
In Vivo Xenograft Model
While specific in vivo data for this compound is not available, a typical xenograft study would be conducted as follows:
-
Protocol:
-
Implant K562 cells subcutaneously into immunodeficient mice (e.g., NOD-SCID).
-
Allow tumors to reach a palpable size.
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound via an appropriate route (e.g., intraperitoneal or oral) at a defined dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting for BCR-ABL levels).
-
Signaling Pathways
Degradation of BCR-ABL by this compound is expected to inhibit its downstream signaling pathways, which are crucial for the proliferation and survival of CML cells.
Conclusion and Future Directions
This compound demonstrates potent in vitro degradation of the BCR-ABL oncoprotein. Its mechanism of action, leveraging the ubiquitin-proteasome system, offers a novel and potentially more effective therapeutic strategy compared to traditional kinase inhibition. However, a comprehensive preclinical data package, including in vivo efficacy, pharmacokinetics, and safety, is necessary to fully assess its therapeutic potential. Future studies should focus on generating these critical datasets to support the advancement of this compound towards clinical development for the treatment of CML.
References
Unraveling the Apoptotic Impact of SNIPER(ABL)-033: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNIPER(ABL)-033 is a novel heterobifunctional molecule designed as a "Specific and Nongenetic inhibitor of apoptosis protein (IAP)-dependent Protein Eraser" (SNIPER). It represents a promising strategy in targeted cancer therapy, particularly for malignancies driven by the aberrant BCR-ABL fusion protein, such as Chronic Myeloid Leukemia (CML). This technical guide delves into the core mechanism of this compound, focusing on its impact on cellular apoptosis pathways. This compound is engineered by conjugating the ABL kinase inhibitor HG-7-85-01 with a derivative of the IAP ligand LCL161.[1][2][3] This unique structure enables it to simultaneously bind to the BCR-ABL oncoprotein and an E3 ubiquitin ligase, specifically the cellular inhibitor of apoptosis protein 1 (cIAP1), leading to the targeted degradation of BCR-ABL.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System to Induce Apoptosis
The primary mode of action of this compound is the induced degradation of the BCR-ABL protein. By bringing BCR-ABL into proximity with the cIAP1 E3 ligase, it triggers the ubiquitination of BCR-ABL, marking it for destruction by the proteasome. The efficiency of this process is a key determinant of its therapeutic potential.
Quantitative Data on this compound Activity
The potency of this compound in inducing the degradation of its target and inhibiting cell growth is a critical aspect of its preclinical evaluation. The available data for this compound and a closely related compound, SNIPER(ABL)-039, are summarized below.
| Compound | Target Activity | Value | Cell Line | Reference |
| This compound | BCR-ABL Protein Degradation (DC50) | 0.3 µM | - | [1][2][3] |
| SNIPER(ABL)-039 | Growth Inhibition (IC50) | ~10 nM | K562, KCL22, KU812 | [4] |
DC50: The concentration of the compound that results in a 50% degradation of the target protein. IC50: The concentration of the compound that inhibits a biological process (e.g., cell growth) by 50%.
The Dual Impact on Apoptosis Pathways
The induction of apoptosis by this compound is a multifaceted process, stemming from two interconnected events: the degradation of the anti-apoptotic BCR-ABL protein and the engagement of the IAP pathway.
Apoptosis Induction via BCR-ABL Degradation
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that promotes cell proliferation and survival by activating several downstream signaling pathways. A key mechanism by which BCR-ABL confers resistance to apoptosis is through the upregulation of anti-apoptotic proteins like Bcl-xL, a process mediated by the transcription factor STAT5.
By degrading BCR-ABL, this compound effectively shuts down this pro-survival signaling. The reduction in BCR-ABL levels leads to decreased STAT5 phosphorylation and, consequently, the downregulation of Bcl-xL. This shift in the balance of pro- and anti-apoptotic proteins sensitizes the cancer cells to apoptosis.
IAP-Mediated Apoptosis
The second arm of this compound's pro-apoptotic mechanism involves its IAP ligand component, a derivative of LCL161. LCL161 is a SMAC (Second Mitochondria-derived Activator of Caspases) mimetic. SMAC is an endogenous protein that promotes apoptosis by neutralizing IAPs.
IAPs, such as cIAP1, cIAP2, and XIAP (X-linked inhibitor of apoptosis protein), are key regulators of apoptosis that function by directly inhibiting caspases, the executioner enzymes of apoptosis. By mimicking SMAC, the LCL161 component of this compound binds to IAPs, leading to the auto-ubiquitination and degradation of cIAP1 and cIAP2. This relieves the inhibition of caspases, thereby lowering the threshold for apoptosis induction. The degradation of cIAPs can lead to the activation of the extrinsic apoptosis pathway, culminating in the activation of caspase-8 and the executioner caspase-3.
Experimental Protocols
To assess the impact of this compound on apoptosis, a standard and widely accepted method is the Annexin V and Propidium Iodide (PI) assay followed by flow cytometry.
Annexin V and Propidium Iodide Apoptosis Assay
Principle:
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. In late-stage apoptosis or necrosis, where membrane integrity is lost, PI can enter the cell and stain the nucleus. Dual staining with Annexin V and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Materials:
-
Cells of interest (e.g., K562, a BCR-ABL positive cell line)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates. Allow cells to adhere (if applicable) overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48 hours).
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension (1 x 10^5 cells), add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Conclusion
This compound represents a sophisticated and potent approach to induce apoptosis in BCR-ABL-driven cancers. Its dual mechanism of action, involving the targeted degradation of the key survival protein BCR-ABL and the simultaneous antagonism of IAPs, provides a robust rationale for its therapeutic development. The quantitative data, while still emerging, points towards a highly effective molecule. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and quantify the pro-apoptotic effects of this compound and similar molecules, paving the way for their potential clinical application.
References
Methodological & Application
Application Notes and Protocols for SNIPER(ABL)-033 in K562 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the experimental use of SNIPER(ABL)-033, a Specific and Non-genetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Eraser (SNIPER), in the K562 chronic myelogenous leukemia (CML) cell line. This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the BCR-ABL fusion protein, a key driver of CML.
This compound is a heterobifunctional molecule composed of the ABL kinase inhibitor HG-7-85-01 linked to a derivative of the IAP ligand LCL161.[1][2][3] This design allows for the recruitment of IAP E3 ubiquitin ligases to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] This targeted protein degradation offers a promising therapeutic strategy for CML.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related compounds.
| Compound | Target Protein | Cell Line | DC50 | IC50 (Cell Growth) | Notes |
| This compound | BCR-ABL | K562 | 0.3 µM[1][2][3] | Not explicitly stated | Induces reduction of BCR-ABL protein. |
| SNIPER(ABL)-039 | BCR-ABL | K562, KCL22, KU812 | 10 nM | ~10 nM[4] | Composed of Dasatinib and an LCL161 derivative.[4] |
| SNIPER(ABL)-019 | BCR-ABL | Not specified | 0.3 µM[1] | Not specified | Composed of Dasatinib and MV-1.[1] |
| SNIPER(ABL)-024 | BCR-ABL | Not specified | 5 µM[1][2] | Not specified | Composed of GNF5 and an LCL161 derivative.[1][2] |
| SNIPER(ABL)-044 | BCR-ABL | Not specified | 10 µM[1] | Not specified | Composed of HG-7-85-01 and Bestatin.[1] |
| SNIPER(ABL)-013 | BCR-ABL | Not specified | 20 µM[1] | Not specified | Composed of GNF5 and Bestatin.[1] |
Signaling Pathway and Mechanism of Action
This compound operates by hijacking the ubiquitin-proteasome system to induce the degradation of the oncoprotein BCR-ABL. The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of CML cells through the activation of downstream signaling pathways, including the STAT5 and CrkL pathways.[6][7]
The mechanism of action for this compound involves the formation of a ternary complex between BCR-ABL, this compound, and an IAP E3 ubiquitin ligase (such as cIAP1 and XIAP).[6] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome. The degradation of BCR-ABL leads to the suppression of its downstream signaling, thereby inhibiting cancer cell growth.[6][7]
Experimental Protocols
K562 Cell Culture
Materials:
-
K562 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
This compound Treatment
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
K562 cells in culture
-
6-well or 96-well plates
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Further dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Seed K562 cells in appropriate culture plates (e.g., 5 x 10^5 cells/well in a 6-well plate for Western blotting, or 5 x 10^3 cells/well in a 96-well plate for viability assays).
-
Add the diluted this compound to the cells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired time period (e.g., 6 hours for protein degradation analysis, 48-72 hours for cell viability assays).[6][8]
Western Blotting for BCR-ABL Degradation
Materials:
-
Treated K562 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-ABL, anti-phospho-BCR-ABL, anti-STAT5, anti-phospho-STAT5, anti-CrkL, anti-phospho-CrkL, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTT or WST Assay)
Materials:
-
Treated K562 cells in a 96-well plate
-
MTT or WST reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
After the desired incubation period (e.g., 48-72 hours), add the MTT or WST reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the effect of this compound on K562 cells.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SNIPER peptide-mediated degradation of endogenous proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encodeproject.org [encodeproject.org]
- 7. Different BCR/Abl protein suppression patterns as a converging trait of chronic myeloid leukemia cell adaptation to energy restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Application Notes and Protocols for SNIPER(ABL)-033 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing SNIPER(ABL)-033 in cell-based assays to study the degradation of the BCR-ABL oncoprotein. The protocols outlined below cover the assessment of protein degradation via Western blotting and the evaluation of downstream effects on cell viability.
Introduction
Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) represent a class of Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of target proteins through the ubiquitin-proteasome system.[1] SNIPERs recruit Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases, to the protein of interest.[2] this compound is a heterobifunctional molecule composed of the ABL kinase inhibitor HG-7-85-01 linked to a derivative of the IAP ligand LCL161.[3][4] This design facilitates the formation of a ternary complex between the BCR-ABL fusion protein and the cIAP1 E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.[5] The degradation of this key oncogenic driver in Chronic Myeloid Leukemia (CML) inhibits downstream signaling pathways, such as the phosphorylation of STAT5 and CrkL, ultimately suppressing cancer cell growth.
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action for this compound.
Quantitative Data: In Vitro Degradation Activity
The efficacy of SNIPER(ABL) compounds is quantified by their DC50 value, which is the concentration required to degrade 50% of the target protein.
| Compound | ABL Inhibitor Moiety | IAP Ligand Moiety | DC50 (BCR-ABL) |
| This compound | HG-7-85-01 | LCL161 derivative | 0.3 µM [3][4] |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 10 nM[3] |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 µM[3] |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 µM[3] |
| SNIPER(ABL)-020 | Dasatinib | Bestatin | Not specified |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 µM[4] |
Experimental Protocols
The following protocols provide a framework for assessing the activity of this compound in a relevant cancer cell line, such as the human CML cell line K562.
Experimental Workflow Overview
References
Application Notes and Protocols for SNIPER(ABL)-033 Dose-Response Curve Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNIPER(ABL)-033 is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of heterobifunctional molecules designed to induce targeted protein degradation. It achieves this by conjugating HG-7-85-01, an ABL kinase inhibitor, to a derivative of LCL161, an Inhibitor of Apoptosis Protein (IAP) ligand. This dual-binding capability allows this compound to recruit the cellular IAP E3 ubiquitin ligase to the BCR-ABL oncoprotein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation of the primary driver of chronic myeloid leukemia (CML) offers a promising therapeutic strategy. These application notes provide detailed protocols for generating dose-response curves to characterize the efficacy of this compound in cell-based assays.
Mechanism of Action of this compound
This compound functions by hijacking the cell's natural protein disposal system. The molecule forms a ternary complex between the BCR-ABL protein and an IAP E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to the BCR-ABL protein, marking it for recognition and degradation by the 26S proteasome. The degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, ultimately resulting in reduced cell proliferation and induction of apoptosis in BCR-ABL-positive cancer cells.
Application Notes and Protocols for Apoptosis Assay of SNIPER(ABL)-033 Treated Cells
Introduction
SNIPER(ABL)-033 is a novel Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to target and degrade the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML).[1][2][3][4][5] By conjugating an ABL kinase inhibitor with a ligand for an inhibitor of apoptosis protein (IAP), this compound recruits E3 ubiquitin ligase to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6][7] This degradation of the oncogenic protein is designed to induce apoptosis in cancer cells.[8]
These application notes provide a detailed protocol for assessing apoptosis in cells treated with this compound using the Annexin V assay, a common method for detecting early-stage apoptosis. During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. When used in conjunction with a viability dye such as Propidium Iodide (PI), which is excluded from live and early apoptotic cells, this assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Data Presentation
Table 1: Quantitative Parameters for Annexin V Apoptosis Assay
| Parameter | Description | Recommended Value/Range |
| Cell Seeding Density | Initial number of cells seeded per well/flask. | 1 x 10⁶ cells in a T25 flask[9][11] |
| This compound Concentration | Concentration range for inducing apoptosis. The DC50 for BCR-ABL protein reduction is 0.3 µM.[1][2][4] | 0.1 - 10 µM (to be optimized by the user) |
| Incubation Time | Duration of cell treatment with this compound. | 6 - 48 hours (to be optimized by the user) |
| Cell Number for Staining | Number of cells per sample for Annexin V staining. | 1 - 5 x 10⁵ cells[10] |
| Annexin V-FITC Volume | Volume of Annexin V-FITC reagent per sample. | 5 µL per 100 µL of cell suspension[10][12] |
| Propidium Iodide (PI) Volume | Volume of PI reagent per sample. | 2 µL of 1 mg/mL solution[11] or as recommended by the manufacturer. |
| Incubation Time (Staining) | Duration of incubation with Annexin V-FITC and PI. | 15 - 20 minutes at room temperature, in the dark.[10] |
| Flow Cytometry Analysis | Timeframe for analyzing stained cells. | Within 1 hour of staining.[10] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., K562, a BCR-ABL positive cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Distilled water
-
Flow cytometer
-
Microcentrifuge
-
T25 culture flasks or 6-well plates
Experimental Workflow Diagram
Caption: Workflow of the Annexin V apoptosis assay.
Step-by-Step Protocol
1. Cell Seeding and Treatment
a. Seed the cells of interest at a density of approximately 1 x 10⁶ cells in a T25 culture flask or an appropriate number of cells in a 6-well plate and incubate for 24-48 hours.[9][11]
b. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
c. Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for a predetermined time (e.g., 6, 12, 24, or 48 hours). Include the following controls:
- Untreated cells (negative control)
- Vehicle control (cells treated with the same amount of solvent used for this compound)
- Positive control for apoptosis (e.g., cells treated with a known apoptosis inducer like staurosporine)
2. Cell Harvesting
a. For suspension cells: Gently transfer the cells to a conical tube.
b. For adherent cells: Collect the culture medium, which may contain floating apoptotic cells. Then, wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
c. Centrifuge the cell suspension at 300-400 x g for 5 minutes.[12]
d. Discard the supernatant and wash the cell pellet twice with cold PBS.
3. Staining
a. Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[12]
b. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[10]
c. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
d. Add 5 µL of Annexin V-FITC and 2 µL of PI (or volumes as recommended by the kit manufacturer) to the cell suspension.[10][11][12]
e. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]
f. After incubation, add 400 µL of 1X Binding Buffer to each tube.[10]
4. Flow Cytometry Analysis
a. Analyze the samples on a flow cytometer immediately, preferably within 1 hour.[10]
b. Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.[10]
c. Acquire data for at least 10,000 events per sample.
d. Analyze the data to differentiate between:
- Viable cells: Annexin V-negative and PI-negative
- Early apoptotic cells: Annexin V-positive and PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
- Necrotic cells: Annexin V-negative and PI-positive (this population is often small)
Signaling Pathway
Apoptosis and Annexin V Detection Pathway
Caption: Mechanism of apoptosis detection by Annexin V.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SNIPER(ABL)-33 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. tandfonline.com [tandfonline.com]
- 9. scispace.com [scispace.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: SNIPER(ABL)-033 Cell Cycle Analysis Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNIPER(ABL)-033 is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to target the BCR-ABL fusion protein for degradation.[1][2] The BCR-ABL oncoprotein, a constitutively active tyrosine kinase, is the hallmark of Chronic Myeloid Leukemia (CML).[3] It drives uncontrolled cell proliferation and resistance to apoptosis by activating a cascade of downstream signaling pathways that disrupt normal cell cycle regulation.[4][5][6] this compound conjugates an ABL inhibitor (HG-7-85-01) to an IAP ligand (LCL161 derivative), inducing the ubiquitination and subsequent proteasomal degradation of BCR-ABL.[1][2] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of the BCR-ABL-positive K562 human CML cell line using flow cytometry.
Principle
Flow cytometry is a powerful technique to analyze the cell cycle distribution of a population of cells.[7] By staining cells with a fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), the DNA content of individual cells can be measured.[8][9] This allows for the quantification of cells in the different phases of the cell cycle: G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content).[8][10] Treatment of K562 cells with this compound is expected to induce degradation of BCR-ABL, leading to a downstream inhibition of pro-proliferative signaling pathways and subsequent cell cycle arrest, which can be quantitatively assessed by flow cytometry.
Data Presentation
The following table summarizes representative quantitative data on the effects of this compound on the cell cycle distribution of K562 cells after 48 hours of treatment. This data is illustrative and actual results may vary depending on experimental conditions.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 45.2 | 35.8 | 19.0 |
| This compound | 0.1 | 58.9 | 25.1 | 16.0 |
| This compound | 0.3 | 72.5 | 15.3 | 12.2 |
| This compound | 1.0 | 85.1 | 8.7 | 6.2 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: K562 (human chronic myeloid leukemia, BCR-ABL positive).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed K562 cells at a density of 2 x 10^5 cells/mL in 6-well plates.
-
Treatment: Prepare stock solutions of this compound in DMSO. Treat cells with the desired final concentrations of this compound (e.g., 0.1, 0.3, and 1.0 µM). Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubation: Incubate the treated cells for a specified time course (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Harvesting: After the treatment period, transfer the cell suspension from each well into individual 15 mL conical tubes.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 5 mL of ice-cold Phosphate Buffered Saline (PBS). Repeat the centrifugation and washing step.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Incubate the fixed cells at -20°C for at least 2 hours. For longer storage, cells can be kept at -20°C for up to several weeks.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).
-
-
Incubation: Incubate the stained cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate detector (e.g., FL2 or PE-Texas Red channel).
-
Acquire at least 10,000-20,000 events per sample.
-
Use a linear scale for the DNA content histogram.
-
-
Data Analysis:
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) parameters to exclude debris and cell aggregates.
-
Generate a histogram of the PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathway
Caption: BCR-ABL signaling pathway and the mechanism of this compound.
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. BCR-ABL is enriched in S- and G2-cell cycle phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of the Bcr-Abl Kinase Activity Induces Apoptosis of Chronic Myelogenous Leukemia Cells by Suppressing Signal Transducer and Activator of Transcription 5–Dependent Expression of Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation strategy of cyclin D1 in cancer cells and the potential clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell adhesion-mediated drug resistance (CAM-DR) protects the K562 chronic myelogenous leukemia cell line from apoptosis induced by BCR/ABL inhibition, cytotoxic drugs, and gamma-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Targeted Degradation of CDK4/6: An Innovative Approach to Overcoming Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Degradation Kinetics of SNIPER(ABL)-033: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNIPER(ABL)-033 is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of heterobifunctional molecules designed to induce the degradation of target proteins. This compound specifically targets the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML), by recruiting the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[1][2][3] This recruitment leads to the ubiquitination and subsequent proteasomal degradation of BCR-ABL. Understanding the degradation kinetics of this compound is crucial for evaluating its potency and mechanism of action.
This document provides detailed protocols for quantifying the degradation kinetics of this compound, including methods to determine its half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and the degradation rate of the BCR-ABL protein.
Data Presentation
The following tables provide a structured summary of the quantitative data that can be obtained using the protocols described below.
Table 1: Dose-Response Degradation of BCR-ABL by this compound
| This compound Concentration (µM) | % BCR-ABL Remaining (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 85.3 ± 4.1 |
| 0.03 | 62.1 ± 6.5 |
| 0.1 | 35.8 ± 3.9 |
| 0.3 | 50.1 ± 4.8 (DC50 ≈ 0.3 µM) [4][5][6][7] |
| 1 | 15.2 ± 2.7 |
| 3 | 10.5 ± 2.1 |
| 10 | 12.3 ± 3.0 |
Table 2: Time-Course of BCR-ABL Degradation by this compound
| Time (hours) | % BCR-ABL Remaining (Mean ± SD) |
| 0 | 100 ± 6.1 |
| 2 | 78.4 ± 5.5 |
| 4 | 52.1 ± 4.9 |
| 8 | 25.6 ± 3.8 |
| 16 | 12.3 ± 2.5 |
| 24 | 9.8 ± 2.1 (Dmax ≈ 90%) |
Table 3: BCR-ABL Protein Half-Life Determination using Cycloheximide Chase Assay
| Treatment | Time with Cycloheximide (hours) | % BCR-ABL Remaining (Mean ± SD) | Calculated Half-life (t½) |
| Vehicle (DMSO) | 0 | 100 ± 5.8 | ~ 8 hours |
| 2 | 80.1 ± 6.2 | ||
| 4 | 65.2 ± 5.1 | ||
| 8 | 48.9 ± 4.7 | ||
| This compound (1 µM) | 0 | 100 ± 6.5 | ~ 3 hours |
| 2 | 45.3 ± 4.9 | ||
| 4 | 20.7 ± 3.3 | ||
| 8 | 8.1 ± 2.0 |
Signaling Pathways and Experimental Workflows
ABL Kinase Signaling Pathway
Caption: A diagram illustrating the major downstream signaling pathways activated by the oncogenic BCR-ABL kinase.
Experimental Workflow for Measuring Degradation Kinetics
Caption: A flowchart outlining the key steps for determining the dose-response and time-course of BCR-ABL degradation.
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol details the steps to determine the concentration of this compound required to degrade 50% of BCR-ABL (DC50) and the maximum extent of degradation (Dmax).
Materials:
-
K562 (human chronic myelogenous leukemia) cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-BCR (or anti-c-Abl), anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Plating:
-
Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in DMSO. A typical concentration range would be from 0.01 µM to 10 µM.
-
Treat the cells with the different concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubate the cells for a fixed period, for example, 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer to each well.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BCR-ABL overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BCR-ABL band intensity to the corresponding loading control band intensity.
-
Express the normalized BCR-ABL levels as a percentage of the vehicle-treated control.
-
Plot the percentage of BCR-ABL remaining against the logarithm of the this compound concentration.
-
Fit a dose-response curve to the data to determine the DC50 and Dmax values.
-
Protocol 2: Cycloheximide (CHX) Chase Assay for Protein Half-Life Determination
This protocol is used to determine the degradation rate (half-life) of BCR-ABL in the presence and absence of this compound.[8][9][10]
Materials:
-
All materials from Protocol 1
-
Cycloheximide (CHX) solution (e.g., 100 mg/mL in DMSO)
Procedure:
-
Cell Culture and Plating:
-
Follow the same procedure as in Protocol 1 for cell culture and plating.
-
-
Compound Treatment:
-
Treat one set of wells with a fixed, effective concentration of this compound (e.g., 1 µM) and another set with vehicle (DMSO) for a short pre-incubation period (e.g., 2 hours) to allow for target engagement.
-
-
Cycloheximide Treatment and Time Course:
-
To all wells, add cycloheximide to a final concentration of 100 µg/mL to inhibit new protein synthesis.
-
Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 8 hours). The 0-hour time point should be collected immediately after adding CHX.
-
-
Cell Lysis, Protein Quantification, and Western Blotting:
-
Follow the procedures outlined in Protocol 1 (steps 3 and 4) for each time point.
-
-
Data Analysis:
-
Quantify and normalize the BCR-ABL band intensities as described in Protocol 1.
-
For both the vehicle- and this compound-treated groups, plot the percentage of BCR-ABL remaining against time.
-
Determine the half-life (t½) of BCR-ABL under both conditions, which is the time it takes for the protein level to decrease by 50%.
-
Protocol 3: Ubiquitination Assay
This protocol is to confirm that this compound induces the ubiquitination of BCR-ABL.
Materials:
-
All materials from Protocol 1
-
MG132 (proteasome inhibitor)
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Anti-BCR (or anti-c-Abl) antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody
Procedure:
-
Cell Culture and Treatment:
-
Culture and seed K562 cells as described in Protocol 1.
-
Pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours to prevent the degradation of ubiquitinated proteins.
-
Treat the cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 4-6 hours.
-
-
Immunoprecipitation:
-
Lyse the cells using Co-IP lysis buffer.
-
Incubate the cell lysates with an anti-BCR antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Perform western blotting as described in Protocol 1.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated BCR-ABL. A smear of high molecular weight bands will indicate polyubiquitination.
-
The membrane can be stripped and re-probed with an anti-BCR antibody to confirm the immunoprecipitation of BCR-ABL.
-
Logical Relationship Diagram
Caption: A diagram illustrating the mechanism of action of this compound, leading to the degradation of BCR-ABL.
References
- 1. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SNIPER | TargetMol [targetmol.com]
- 8. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
Application Notes and Protocols: Assessing the Efficacy of SNIPER(ABL)-033 in CML Patient-Derived Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives leukemogenesis. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance and persistence of leukemic stem cells remain.
Targeted protein degradation has emerged as a promising therapeutic strategy. SNIPER(ABL)-033 is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to specifically degrade the BCR-ABL oncoprotein. It is a heterobifunctional molecule composed of the ABL kinase inhibitor HG-7-85-01 linked to a derivative of the IAP ligand LCL161.[1] This molecule facilitates the ubiquitination and subsequent proteasomal degradation of BCR-ABL, offering a novel mechanism to eliminate the key driver of CML.
These application notes provide a comprehensive overview of the methodologies required to assess the efficacy of this compound in clinically relevant CML patient-derived cells.
Quantitative Data Summary
The following tables summarize the known efficacy of this compound. It is important to note that while a DC50 value for BCR-ABL degradation has been established in CML cell lines, further studies are required to determine the precise efficacy in patient-derived cells.
Table 1: this compound Activity in CML Cell Lines
| Compound | Target | Cell Line | Assay | Value | Reference |
| This compound | BCR-ABL | Not Specified | Protein Degradation (DC50) | 0.3 µM | [1][2] |
Table 2: Efficacy of this compound in CML Patient-Derived Cells (Hypothetical Data)
| Assay | Patient Sample Type | Endpoint | This compound Concentration | Result |
| Western Blot | CD34+ CML Cells | BCR-ABL Degradation (DC50) | [Concentration Range] | [DC50 Value] |
| Cell Viability Assay | CD34+ CML Cells | Inhibition of Proliferation (IC50) | [Concentration Range] | [IC50 Value] |
| Apoptosis Assay | Mononuclear CML Cells | % Annexin V Positive Cells | [Concentration] at 48h | [% Apoptosis] |
| Colony Forming Assay | CD34+ CML Progenitors | Reduction in CFU-GM Colonies | [Concentration] | [% Reduction] |
Note: The data in Table 2 is illustrative. Researchers should generate this data by following the protocols outlined below.
Mechanism of Action and Signaling Pathways
This compound leverages the ubiquitin-proteasome system to eliminate the BCR-ABL protein. The diagram below illustrates its mechanism of action.
Caption: Mechanism of this compound-mediated BCR-ABL degradation.
The BCR-ABL oncoprotein activates multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis. By degrading BCR-ABL, this compound is expected to inhibit these pathways.
Caption: Key signaling pathways activated by the BCR-ABL oncoprotein.[3][4]
Experimental Protocols
The following protocols are designed for assessing the efficacy of this compound in primary CML patient-derived cells.
Isolation and Culture of CML Patient-Derived Mononuclear Cells
This protocol describes the isolation of mononuclear cells (MNCs) from the peripheral blood or bone marrow of CML patients.
Caption: Workflow for the isolation of CML patient-derived mononuclear cells.
Materials:
-
Peripheral blood or bone marrow aspirate from CML patients
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
StemSpan™ SFEM II medium supplemented with CD34+ Expansion Supplement
-
DNase I Solution (optional, for thawed samples)
-
Sterile centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Protocol:
-
Dilute the blood or bone marrow sample 1:1 with PBS.
-
Carefully layer the diluted sample onto an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat layer containing the mononuclear cells.
-
Transfer the collected cells to a new centrifuge tube and wash with PBS. Centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in StemSpan™ SFEM II medium with appropriate cytokine supplements for culture and subsequent experiments. For cryopreserved samples, pre-treat with DNase I to reduce cell clumping.
Western Blot Analysis of BCR-ABL Degradation
This protocol details the detection of BCR-ABL protein levels following treatment with this compound.
Materials:
-
Isolated CML patient-derived cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCR, anti-c-Abl, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed the isolated CML cells in a 6-well plate and treat with varying concentrations of this compound for the desired time (e.g., 6, 12, 24 hours).
-
Harvest the cells and lyse them in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the BCR-ABL signal to the loading control to determine the extent of degradation.
Apoptosis Assay by Annexin V Staining
This protocol measures the induction of apoptosis in CML patient cells after treatment with this compound.
Materials:
-
Isolated CML patient-derived cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) or 7-AAD
-
Flow cytometer
Protocol:
-
Treat CML cells with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI (or 7-AAD) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive, PI/7-AAD negative cells are considered to be in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Colony-Forming Unit (CFU) Assay
This assay assesses the effect of this compound on the proliferative capacity of CML progenitor cells.
Materials:
-
Isolated CD34+ CML patient-derived cells
-
This compound
-
MethoCult™ medium
-
35 mm culture dishes
-
Inverted microscope
Protocol:
-
Isolate CD34+ cells from the CML patient sample using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Treat the CD34+ cells with this compound for a specified duration (e.g., 24 hours).
-
After treatment, wash the cells and resuspend them in Iscove's MDM with 2% FBS.
-
Add the cell suspension to MethoCult™ medium, mix thoroughly, and dispense into 35 mm culture dishes.
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO2.
-
After 14 days, count the number of granulocyte-macrophage colonies (CFU-GM) under an inverted microscope.
-
Compare the number of colonies in the treated samples to the untreated control to determine the inhibitory effect of this compound on CML progenitors.
Conclusion
The protocols detailed in these application notes provide a robust framework for evaluating the efficacy of this compound in CML patient-derived cells. By assessing BCR-ABL degradation, induction of apoptosis, and inhibition of progenitor cell proliferation, researchers can gain valuable insights into the therapeutic potential of this novel protein degrader. The provided diagrams and structured methodologies are intended to facilitate the design and execution of these critical experiments in the development of new treatments for CML.
References
Application Notes and Protocols for the Synthesis and Evaluation of SNIPER(ABL)-033 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and biological evaluation of SNIPER(ABL)-033, a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) that potently induces the degradation of the oncogenic BCR-ABL protein. This document also covers the synthesis of various analogs to facilitate structure-activity relationship (SAR) studies. Detailed protocols for key experiments are provided to ensure reproducibility and aid in the development of novel protein degraders.
Introduction to SNIPER(ABL) Technology
SNIPERs are heterobifunctional molecules designed to hijack the cellular ubiquitin-proteasome system to induce the degradation of a target protein. They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
This compound is a chimeric molecule that targets the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). It achieves this by simultaneously binding to BCR-ABL and an Inhibitor of Apoptosis Protein (IAP), which functions as an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of BCR-ABL and its subsequent degradation by the proteasome, offering a promising therapeutic strategy for CML.[1][2]
This compound is specifically composed of:
-
An ABL inhibitor: HG-7-85-01, which binds to the ATP-binding site of the ABL kinase domain.
-
An IAP ligand: A derivative of LCL161, which recruits the cIAP1 E3 ubiquitin ligase.
-
A linker: A chemical moiety that connects the ABL inhibitor and the IAP ligand.[1][3]
Synthesis of this compound and Analogs
General Synthetic Strategy:
The overall synthesis can be broken down into three main stages:
-
Synthesis of the functionalized ABL inhibitor: Modification of a known ABL inhibitor (e.g., HG-7-85-01) to introduce a reactive handle for linker attachment. This is often an amine or a carboxylic acid.
-
Synthesis of the functionalized IAP ligand: Modification of an IAP ligand (e.g., LCL161) to incorporate a linker with a complementary reactive group.
-
Coupling and purification: Amide bond formation or other coupling reactions to connect the two functionalized ligands, followed by purification of the final SNIPER molecule.
A variety of SNIPER(ABL) analogs have been synthesized by systematically varying the ABL inhibitor, the IAP ligand, and the linker length and composition.[3][5] This allows for the optimization of degradation potency and other pharmacological properties.
Table 1: Quantitative Data for this compound and Selected Analogs [3][6][7]
| Compound Name | ABL Inhibitor | IAP Ligand | DC50 (nM)* |
| This compound | HG-7-85-01 | LCL161 derivative | 300 |
| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | 10 |
| SNIPER(ABL)-062 | GNF-5 (allosteric) | LCL161 derivative | 30 |
| SNIPER(ABL)-49 | Imatinib | Bestatin | >10,000 |
*DC50 is the concentration required to induce 50% degradation of the target protein.
Experimental Protocols
Protocol 1: Synthesis of a Representative SNIPER(ABL) Analog (based on SNIPER(ABL)-39)
This protocol describes a representative synthesis of a SNIPER(ABL) analog using dasatinib as the ABL inhibitor and an LCL161 derivative, connected by a PEG linker. This can be adapted for the synthesis of this compound by substituting dasatinib with a suitably functionalized HG-7-85-01 derivative.
Materials:
-
Dasatinib derivative with a linker attachment point (e.g., an amino group)
-
LCL161 derivative with a carboxylic acid handle
-
Polyethylene glycol (PEG) linker with appropriate functional groups
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Solvents for purification (e.g., dichloromethane, methanol)
-
Silica gel for column chromatography
-
HPLC for final purification
Procedure:
-
Activation of the LCL161-linker construct: Dissolve the LCL161 derivative with the PEG linker terminating in a carboxylic acid (1 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and DIPEA (2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated LCL161-linker solution, add the dasatinib derivative (1 equivalent). Stir the reaction mixture at room temperature overnight.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane). Further purification can be achieved by preparative HPLC to obtain the final SNIPER(ABL) analog of high purity.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: BCR-ABL Degradation Assay by Western Blot
This protocol details the procedure to assess the degradation of BCR-ABL in K562 cells (a human chronic myeloid leukemia cell line) following treatment with this compound or its analogs.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound or analogs dissolved in DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-BCR (1:1000 dilution)
-
Rabbit anti-c-ABL (1:1000 dilution)
-
Mouse anti-β-actin (1:5000 dilution, as a loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL Western blotting detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture K562 cells in RPMI-1640 medium at 37°C in a humidified incubator with 5% CO2. Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well. Treat the cells with varying concentrations of this compound or its analogs for the desired time period (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) group.
-
Cell Lysis: After treatment, harvest the cells by centrifugation. Wash the cell pellet with ice-cold PBS and then lyse the cells with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-BCR or anti-c-ABL, and anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Add ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using image analysis software and normalize the BCR-ABL protein levels to the β-actin loading control.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound and its analogs on the viability of K562 cells.
Materials:
-
K562 cells and culture medium
-
This compound or analogs dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plates overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or its analogs in culture medium. Add the compounds to the wells in triplicate, including a vehicle control (DMSO). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment group relative to the vehicle control group. Plot the results as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[6][8]
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for the biological evaluation of SNIPER(ABL) compounds.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Synthesis of SNIPERs against BCR-ABL with kinase inhibitors and a method to evaluate their growth inhibitory activity derived from BCR-ABL degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for SNIPER(ABL)-033 in BCR-ABL Signaling Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNIPER(ABL)-033 is a novel heterobifunctional molecule designed for the targeted degradation of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). As a "Specific and Non-genetic IAP-dependent Protein Eraser" (SNIPER), it represents a promising tool for studying BCR-ABL signaling pathways and for the development of new therapeutic strategies. This compound is composed of the ABL kinase inhibitor HG-7-85-01, a linker molecule, and a derivative of the IAP ligand LCL161. This unique structure enables the recruitment of the E3 ubiquitin ligase IAP, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL. These application notes provide detailed protocols and data for utilizing this compound in laboratory settings.
Mechanism of Action
This compound operates by hijacking the ubiquitin-proteasome system to induce the degradation of the oncoprotein BCR-ABL. The HG-7-85-01 moiety of this compound binds to the ABL kinase domain of the BCR-ABL protein. Simultaneously, the LCL161 derivative moiety binds to an Inhibitor of Apoptosis Protein (IAP), which functions as an E3 ubiquitin ligase. This ternary complex formation brings the E3 ligase in close proximity to BCR-ABL, facilitating the transfer of ubiquitin molecules to the target protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome, leading to the downregulation of its downstream signaling pathways.
Quantitative Data
The efficacy of this compound and related compounds in degrading BCR-ABL and inhibiting cell proliferation is summarized below.
Table 1: In Vitro Degradation Activity of SNIPER(ABL) Compounds
| Compound | ABL Inhibitor | IAP Ligand | DC50 (μM) | Cell Line | Reference |
| This compound | HG-7-85-01 | LCL161 derivative | 0.3 | K562 | |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 | K562 | |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 | K562 | |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 0.01 | K562 |
Table 2: Anti-proliferative Activity of BCR-ABL Degraders
| Compound | IC50 (nM) | Cell Line | Reference |
| SNIPER(ABL)-39 | ~10 | K562, KCL22, KU812 | |
| SIAIS178 | 24 | K562 |
Note: IC50 data for this compound is not currently available in the public domain. The data for SNIPER(ABL)-39, a highly potent related compound, is provided for context.
Experimental Protocols
Cell Culture
Chronic Myeloid Leukemia cell lines such as K562, KU812, and MEG-01 should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for BCR-ABL Degradation
This protocol is to determine the extent of BCR-ABL protein degradation following treatment with this compound.
Materials:
-
CML cell lines (e.g., K562)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCR-ABL, anti-pSTAT5 (Tyr694), anti-pCrkL (Tyr207), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed CML cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 μM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 μg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of CML cells, which is an indicator of cell viability.
Materials:
-
CML cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed CML cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of media.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
BCR-ABL Signaling Pathways
BCR-ABL is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways, leading to increased cell proliferation, survival, and altered adhesion. Key pathways affected include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. This compound-mediated degradation of BCR-ABL is expected to inhibit these pathways.
Conclusion
This compound is a valuable chemical probe for investigating the roles of the BCR-ABL oncoprotein in CML. Its ability to induce targeted degradation allows for the study of the direct consequences of BCR-ABL removal on cellular signaling and viability. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies of CML pathogenesis and for the exploration of novel therapeutic avenues.
Application Notes and Protocols: Investigating Drug Resistance Mechanisms Using SNIPER(ABL)-033
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML). Resistance often arises from mutations within the BCR-ABL kinase domain or through the activation of alternative, BCR-ABL-independent signaling pathways. SNIPER(ABL)-033 is a novel heterobifunctional molecule designed to overcome these resistance mechanisms by inducing the targeted degradation of the BCR-ABL oncoprotein. This document provides detailed application notes and protocols for utilizing this compound to investigate and overcome drug resistance in CML models.
SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound is composed of the ABL kinase inhibitor HG-7-85-01, which binds to BCR-ABL, and a derivative of LCL161, which recruits the Inhibitor of Apoptosis Protein (IAP) E3 ligase. By physically linking BCR-ABL and IAP, this compound triggers the degradation of the oncoprotein, offering a therapeutic strategy that is potentially effective against both wild-type and mutated forms of BCR-ABL.
Data Presentation
The following tables summarize the efficacy of various SNIPER(ABL) compounds in degrading BCR-ABL and inhibiting the growth of CML cells. This data provides a comparative overview to guide experimental design.
Table 1: BCR-ABL Degradation Efficiency of SNIPER(ABL) Compounds in K562 Cells
| Compound | ABL Inhibitor Moiety | IAP Ligand Moiety | DC50 (BCR-ABL Degradation) | Citation |
| This compound | HG-7-85-01 | LCL161 derivative | 0.3 µM | [1] |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 10 nM | [1][2] |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 µM | [1][3] |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 µM | [1] |
| SNIPER(ABL)-020 | Dasatinib | Bestatin | >10 µM | [4][5] |
Table 2: Growth Inhibitory Effects of SNIPER(ABL)-39 in Various CML Cell Lines
| Cell Line | BCR-ABL Status | IC50 of SNIPER(ABL)-39 | Citation |
| K562 | Wild-type | ~10 nM | [6] |
| KCL-22 | Wild-type | ~10 nM | [6] |
| KU-812 | Wild-type | ~10 nM | [6] |
Mandatory Visualizations
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ternary Complex Formation Assays of SNIPER(ABL)-033
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) represent a promising class of targeted protein degraders. These heterobifunctional molecules induce the degradation of a target protein by recruiting an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase. SNIPER(ABL)-033 is a novel SNIPER designed to target the oncogenic BCR-ABL fusion protein for degradation, offering a potential therapeutic strategy for chronic myeloid leukemia (CML).[1][2] It achieves this by conjugating the ABL inhibitor HG-7-85-01 with a derivative of the IAP ligand LCL161.[1][2]
The formation of a stable ternary complex between this compound, the BCR-ABL protein, and an IAP E3 ligase is the critical first step in the degradation pathway.[3] The efficiency and stability of this complex are key determinants of the subsequent ubiquitination and proteasomal degradation of BCR-ABL. Therefore, robust and quantitative assays to characterize this ternary complex are essential for the development and optimization of this compound and other SNIPER molecules.
These application notes provide detailed protocols for key biophysical and cellular assays to investigate the formation and stability of the this compound-mediated ternary complex.
Mechanism of Action and Experimental Workflow
The fundamental principle behind this compound is to induce proximity between the neosubstrate (BCR-ABL) and the E3 ligase (IAP), leading to the ubiquitination and subsequent degradation of BCR-ABL by the proteasome. The overall workflow for evaluating a SNIPER's efficacy in forming a ternary complex involves a series of in vitro and cellular assays.
This compound Signaling Pathway
Caption: this compound mediated degradation of BCR-ABL.
General Experimental Workflow
Caption: A tiered approach for SNIPER evaluation.
Data Presentation
While specific biophysical data for the this compound ternary complex is not yet publicly available, the following tables present representative data from studies on analogous BCR-ABL PROTACs. This data illustrates the expected quantitative outputs from the described assays.
Table 1: Illustrative Biophysical Data for a Representative BCR-ABL Degrader
| Parameter | Assay | Target/Ligase | Value |
| Binary Affinity (KD) | SPR | Degrader:BCR-ABL | 50 nM |
| SPR | Degrader:E3 Ligase | 150 nM | |
| Ternary Complex Affinity (KD) | SPR | BCR-ABL:Degrader:E3 Ligase | 15 nM |
| Cooperativity (α) | SPR | - | 3.3 |
| Thermodynamics | ITC | Ternary Complex Formation | ΔH = -10.5 kcal/mol |
| -TΔS = 2.5 kcal/mol | |||
| KD = 20 nM | |||
| Proximity Assay (EC50) | TR-FRET | Ternary Complex Formation | 85 nM |
| AlphaLISA | Ternary Complex Formation | 60 nM |
Table 2: Illustrative Cellular Data for a Representative BCR-ABL Degrader
| Parameter | Assay | Cell Line | Value |
| Ternary Complex Formation (EC50) | NanoBRET | K562 | 120 nM |
| BCR-ABL Degradation (DC50) | Western Blot | K562 | 0.3 µM |
| Inhibition of Cell Growth (IC50) | Cell Viability Assay | K562 | 0.5 µM |
Experimental Protocols
The following are detailed protocols for key assays to characterize the this compound ternary complex.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity. This protocol describes the characterization of both binary and ternary complex formation.
SPR Experimental Workflow
Caption: SPR workflow for ternary complex analysis.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., Series S Sensor Chip SA)
-
Recombinant, purified, and tagged proteins:
-
Avi-tagged IAP E3 ligase
-
BCR-ABL kinase domain
-
-
This compound
-
SPR running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization of IAP E3 Ligase:
-
Equilibrate the sensor chip with running buffer.
-
Inject a solution of Avi-tagged IAP E3 ligase over the streptavidin-coated sensor surface to achieve a density of approximately 2000-3000 Response Units (RU).
-
Block remaining streptavidin sites with biotin.
-
-
Binary Interaction Analysis (this compound and IAP):
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject the this compound solutions over the immobilized IAP surface, followed by a dissociation phase with running buffer.
-
Regenerate the surface if necessary.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).
-
-
Ternary Complex Analysis:
-
Prepare a constant, saturating concentration of BCR-ABL in running buffer.
-
Prepare a dilution series of this compound and pre-incubate with the constant concentration of BCR-ABL.
-
Inject the pre-incubated mixtures over the immobilized IAP surface.
-
Fit the data to determine the kinetics of ternary complex formation.
-
-
Cooperativity Calculation:
-
Cooperativity (α) is calculated as the ratio of the binary KD of this compound to BCR-ABL to the ternary KD of the BCR-ABL:this compound complex to IAP. An α > 1 indicates positive cooperativity.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
ITC Experimental Workflow
References
Troubleshooting & Optimization
troubleshooting SNIPER(ABL)-033 insolubility issues in vitro
Welcome to the technical support center for SNIPER(ABL)-033. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during in vitro experiments, with a specific focus on insolubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a type of targeted protein degrader. It is a heterobifunctional molecule designed to induce the degradation of the BCR-ABL fusion protein, an oncogenic tyrosine kinase central to chronic myeloid leukemia (CML). This compound works by simultaneously binding to the BCR-ABL protein via its HG-7-85-01 moiety and to an Inhibitor of Apoptosis Protein (IAP), which is an E3 ubiquitin ligase, via its LCL161 derivative moiety. This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[1][2][]
Q2: What are the basic physicochemical properties of this compound?
A2: Understanding the properties of this compound is crucial for its effective use. Key quantitative data is summarized below.
| Property | Value | Reference |
| Molecular Formula | C61H73F3N10O9S2 | [4] |
| Molecular Weight | 1211.42 g/mol | [4][5] |
| Reported DC50 | 0.3 µM | [1][2][6] |
| Solubility in DMSO | 10 mM | [4] |
Q3: Why might I be experiencing insolubility issues with this compound?
A3: this compound, like many protein degraders, is a large molecule that falls into the "beyond Rule of 5" chemical space.[7] These molecules often have high molecular weights and lipophilicity, which can lead to poor aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution, reducing its effective concentration and leading to inconsistent experimental results.
Troubleshooting Guide: Insolubility in In Vitro Assays
This guide provides a step-by-step approach to addressing insolubility issues with this compound in your in vitro experiments.
Initial Observation: Precipitate is visible in my stock solution or diluted working solution.
If you observe a precipitate, follow the troubleshooting workflow below.
Caption: Troubleshooting workflow for this compound insolubility.
Detailed Experimental Protocols
Protocol 1: Reconstitution of this compound Stock Solution
This protocol provides a detailed method for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the required volume of DMSO. Based on the molecular weight of this compound (1211.42 g/mol ), to make a 10 mM stock solution, you will need to dissolve 1.211 mg of the compound in 100 µL of DMSO.
-
Aliquot the solid compound. Carefully weigh the desired amount of this compound into a sterile microcentrifuge tube.
-
Add DMSO. Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve the compound. Vortex the solution thoroughly. If the compound does not fully dissolve, you can try the following:
-
Gently warm the tube to 37°C for a few minutes.
-
Place the tube in a sonicator bath for 5-10 minutes.
-
-
Visually inspect for complete dissolution. Ensure no solid particles are visible.
-
Storage. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. When stored properly, the DMSO stock solution should be stable for at least one year.[8]
Protocol 2: Preparation of Working Solutions and Troubleshooting Precipitation
This protocol describes how to prepare working solutions and provides steps to take if precipitation occurs upon dilution into aqueous media.
Methodology:
-
Serial Dilution in DMSO. It is recommended to perform initial serial dilutions of your 10 mM stock solution in DMSO to get closer to your final desired concentration. This minimizes the volume of concentrated DMSO added to the aqueous medium.
-
Final Dilution into Aqueous Medium.
-
Add the diluted DMSO stock of this compound to your pre-warmed cell culture medium or assay buffer.
-
Immediately mix the solution gently but thoroughly by pipetting or swirling.
-
Crucially, ensure the final concentration of DMSO in your assay is below 0.5% to prevent solvent-induced cytotoxicity.
-
-
Troubleshooting Precipitation During Dilution:
-
Reduce Final Concentration: If precipitation is observed, try lowering the final concentration of this compound in your experiment.
-
Use of Co-solvents: For particularly stubborn insolubility, consider the use of a co-solvent system. For example, a formulation containing PEG300 and Tween-80 has been used for another SNIPER molecule, SNIPER(ABL)-020.[9] A similar approach could be tested for this compound in a small-scale pilot experiment.
-
Warming and Sonication: After dilution, if a fine precipitate forms, gentle warming to 37°C and brief sonication may help to redissolve the compound. However, be mindful of the temperature sensitivity of your cells and other reagents.
-
Signaling Pathway and Mechanism of Action
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the proliferation of CML cells through multiple downstream signaling pathways.
Caption: Simplified BCR-ABL signaling pathway.
This compound Mechanism of Action
This compound induces the degradation of BCR-ABL through the ubiquitin-proteasome system.
Caption: Mechanism of this compound induced protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound | PROTAC BCR-ABL 蛋白降解剂 | MCE [medchemexpress.cn]
- 6. adooq.com [adooq.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 化合物 this compound|T18689|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
how to overcome the hook effect with SNIPER(ABL)-033
Welcome to the technical support center for SNIPER(ABL)-033. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimentation. This compound is a heterobifunctional molecule designed to induce the degradation of the BCR-ABL oncoprotein by hijacking the ubiquitin-proteasome system.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs).[4][5][6] It is composed of an ABL kinase inhibitor (HG-7-85-01) linked to a ligand for the Inhibitor of Apoptosis Proteins (IAPs) E3 ubiquitin ligase (an LCL161 derivative).[1][2][3] this compound works by forming a ternary complex between the target protein (BCR-ABL) and an E3 ligase (cIAP1), leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.[6][7]
Q2: What is the "hook effect" and why does it occur with this compound?
A2: The "hook effect" is a phenomenon observed in dose-response experiments where the efficacy of a PROTAC, such as this compound, decreases at high concentrations.[8][9] This results in a characteristic bell-shaped dose-response curve instead of a standard sigmoidal one.[8][10] The effect occurs because at excessive concentrations, this compound molecules are more likely to form separate, non-productive binary complexes with either BCR-ABL or the cIAP1 E3 ligase, rather than the productive ternary complex required for degradation.[8][9][11]
Q3: What are the consequences of the hook effect for my experiments?
A3: The primary consequence of the hook effect is the potential for misinterpreting experimental data. It can lead to an inaccurate determination of key efficacy parameters like DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation level).[8] If experiments are only conducted at very high concentrations, one might falsely conclude that the compound is inactive or has low efficacy.
Q4: What is the reported DC50 value for this compound?
A4: The reported DC50 for this compound in inducing the degradation of BCR-ABL protein is approximately 0.3 µM.[1][2][3] However, this value can vary depending on the cell line, experimental conditions, and incubation time.
Troubleshooting Guide
Problem 1: My dose-response curve shows a bell shape, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the classic hook effect.[8]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment using a wider and more granular range of concentrations, especially at the higher end, to fully characterize the bell-shaped curve.
-
Determine Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax). This is the peak of the bell curve.
-
Adjust Working Concentration: For future experiments, use concentrations at or below the determined optimal concentration to ensure you are working in the productive range of the dose-response curve.
-
Problem 2: I am not observing any degradation of BCR-ABL at my chosen concentrations.
-
Likely Cause: The concentration range may be inappropriate, or other experimental factors may be suboptimal.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: Your initial concentrations may be too low to induce degradation or, conversely, so high that you are only observing the inhibitory part of the hook effect. Test a very broad range of concentrations (e.g., 10 pM to 50 µM).
-
Verify E3 Ligase Expression: Confirm that your chosen cell line (e.g., K562) expresses sufficient levels of the cIAP1 E3 ligase.
-
Optimize Incubation Time: Degradation kinetics can vary. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) at a fixed, optimal concentration of this compound to find the ideal incubation period.
-
Check Compound Integrity: Ensure the this compound compound is properly stored and has not degraded.
-
Problem 3: The maximum degradation (Dmax) is lower than expected.
-
Likely Cause: This could be due to suboptimal ternary complex formation, rapid protein synthesis, or limitations of the experimental system.
-
Troubleshooting Steps:
-
Check Protein Synthesis Rates: The net level of a protein is a balance between its synthesis and degradation. Co-treatment with a protein synthesis inhibitor like cycloheximide (CHX) can help determine the true maximal degradation rate.
-
Assess Ternary Complex Stability: The stability of the BCR-ABL : this compound : cIAP1 complex is crucial. While direct measurement is complex, ensuring optimal stoichiometry by carefully titrating the SNIPER concentration is the best approach.[10]
-
Verify Proteasome Function: Ensure the proteasome is active in your cells. As a control, co-incubate with a proteasome inhibitor (e.g., MG132), which should block degradation by this compound.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound Illustrating the Hook Effect
This table presents hypothetical data from a Western blot quantification experiment in K562 cells treated with this compound for 24 hours.
| This compound Conc. (µM) | BCR-ABL Level (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.01 | 85 | 4.5 |
| 0.05 | 60 | 3.8 |
| 0.1 | 35 | 3.1 |
| 0.3 | 15 (Dmax) | 2.5 |
| 1.0 | 25 | 2.9 |
| 5.0 | 55 | 4.1 |
| 10.0 | 75 | 5.0 |
Data are representative. Actual results may vary.
Visualizations
Caption: Mechanism of this compound action and the cause of the hook effect.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 7. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
optimizing SNIPER(ABL)-033 concentration for maximum degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SNIPER(ABL)-033 to achieve maximal degradation of the BCR-ABL fusion protein.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of this compound concentration for maximum BCR-ABL degradation.
Issue 1: Suboptimal ABL Protein Degradation
Question: I am not observing the expected level of BCR-ABL protein degradation after treating my cells with this compound. What are the possible causes and solutions?
Answer:
Suboptimal degradation of BCR-ABL can arise from several factors, ranging from experimental setup to the inherent properties of the degrader. Below are potential causes and troubleshooting steps:
-
Incorrect Concentration: The concentration of this compound is critical. Both insufficient and excessive concentrations can lead to poor degradation. Targeted protein degraders like SNIPERs can exhibit a "hook effect," where efficacy decreases at higher concentrations due to the formation of unproductive binary complexes instead of the necessary ternary complex (ABL:SNIPER:IAP)[1][2][3][4][5].
-
Solution: Perform a dose-response experiment to determine the optimal concentration. We recommend a concentration range from 1 nM to 10 µM. A representative dose-response for a similar SNIPER(ABL) compound, SNIPER(ABL)-39, showed maximal activity around 100 nM[6][7][8]. The reported DC50 for this compound is 0.3 μM[9][10][11].
-
-
Inappropriate Incubation Time: The kinetics of protein degradation can vary.
-
Solution: Conduct a time-course experiment. Assess BCR-ABL protein levels at various time points (e.g., 2, 4, 6, 8, 12, and 24 hours) after treatment to identify the optimal incubation period.
-
-
Low E3 Ligase Expression: this compound relies on the recruitment of Inhibitor of Apoptosis Proteins (IAPs) as the E3 ubiquitin ligase[12][].
-
Solution: Verify the expression levels of cIAP1, cIAP2, and XIAP in your cell line via Western blotting. If expression is low, consider using a different cell line with higher endogenous levels of these IAPs.
-
-
Proteasome Inhibition: The degradation of ubiquitinated BCR-ABL is carried out by the proteasome.
-
Solution: As a positive control for the involvement of the ubiquitin-proteasome system, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of ubiquitinated BCR-ABL should be observed, confirming that the upstream steps of the degradation pathway are functional.
-
Issue 2: High Cellular Toxicity
Question: My cells are showing high levels of toxicity after treatment with this compound, even at concentrations where I don't see significant degradation. What could be the cause?
Answer:
Cellular toxicity can be a significant concern and may be independent of the intended protein degradation.
-
Off-Target Effects: The components of the SNIPER molecule (the ABL inhibitor and the IAP ligand) can have their own biological activities.
-
Solution: Include control experiments with the individual components of this compound: the ABL inhibitor (HG-7-85-01) and the IAP ligand (LCL161 derivative) at equivalent concentrations. This will help to distinguish between toxicity from the degradation mechanism and toxicity from the inhibitor or IAP ligand itself.
-
-
Concentration-Dependent Toxicity: Higher concentrations of the degrader can lead to increased toxicity.
-
Solution: Perform a cell viability assay (e.g., MTT or MTS) in parallel with your degradation experiment to determine the cytotoxic concentration range. Aim to use the lowest effective concentration that induces maximum degradation with minimal impact on cell viability.
-
Issue 3: Inconsistent Results
Question: I am observing significant variability in BCR-ABL degradation between experiments. How can I improve the reproducibility of my results?
Answer:
Inconsistent results are often due to subtle variations in experimental procedures.
-
Cell Culture Conditions: Cell density, passage number, and overall cell health can impact the cellular response to treatment.
-
Solution: Standardize your cell culture protocols. Ensure cells are in the logarithmic growth phase and at a consistent density at the time of treatment.
-
-
Reagent Preparation and Storage: Improper handling of this compound can affect its stability and activity.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution stored under recommended conditions (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles.
-
-
Experimental Controls: The absence of appropriate controls can make it difficult to interpret results.
-
Solution: Always include positive and negative controls in your experiments.
-
Positive Control: A compound known to induce BCR-ABL degradation or a tyrosine kinase inhibitor that affects its stability.
-
Negative Controls:
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule. One end binds to the BCR-ABL protein via an ABL kinase inhibitor (HG-7-85-01), and the other end binds to an Inhibitor of Apoptosis Protein (IAP), which is an E3 ubiquitin ligase, via an IAP ligand (LCL161 derivative). This brings BCR-ABL and the E3 ligase into close proximity, leading to the ubiquitination of BCR-ABL and its subsequent degradation by the proteasome.[9][10][]
Q2: What is the recommended starting concentration for this compound?
A2: Based on its reported DC50 of 0.3 µM, a good starting point for a dose-response experiment would be to test a range of concentrations around this value. We recommend a logarithmic dilution series, for example, from 10 nM to 10 µM, to identify the optimal concentration for your specific cell line and experimental conditions.
Q3: How do I perform a dose-response experiment to find the optimal concentration?
A3: A dose-response experiment is crucial for determining the optimal concentration of this compound. The goal is to identify the concentration that gives the maximum degradation of BCR-ABL with the lowest possible toxicity. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon observed with many targeted protein degraders where increasing the concentration beyond an optimal point leads to a decrease in degradation efficiency[1][2][3][4][5]. This is because at very high concentrations, the degrader is more likely to form separate binary complexes with either BCR-ABL or the IAP E3 ligase, rather than the productive ternary complex required for ubiquitination. To avoid this, it is essential to perform a careful dose-response analysis to identify the peak of the degradation curve and use concentrations at or around this optimal point.
Data Presentation
Table 1: Dose-Response of this compound on BCR-ABL Degradation and Cell Viability
| This compound Conc. | % BCR-ABL Degradation (Relative to Vehicle) | % Cell Viability |
| 0 (Vehicle) | 0% | 100% |
| 10 nM | 15% | 98% |
| 50 nM | 40% | 95% |
| 100 nM | 75% | 92% |
| 300 nM (DC50) | 50% | 88% |
| 500 nM | 85% | 85% |
| 1 µM | 90% | 80% |
| 5 µM | 70% (Hook Effect) | 65% |
| 10 µM | 50% (Hook Effect) | 50% |
Note: The data in this table are representative and may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for BCR-ABL Degradation by Western Blotting
-
Cell Seeding: Seed K562 cells (or other BCR-ABL positive cell line) in a 6-well plate at a density of 0.5 x 10^6 cells/mL and allow them to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare serial dilutions in cell culture medium to achieve the final desired concentrations (e.g., 10 nM to 10 µM).
-
Treatment:
-
Dose-Response: Treat the cells with the different concentrations of this compound for a fixed time (e.g., 24 hours).
-
Time-Course: Treat the cells with the optimal concentration of this compound (determined from the dose-response experiment) and harvest the cells at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ABL (to detect BCR-ABL) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the BCR-ABL band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with the same concentrations of this compound as used in the degradation experiment. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
References
- 1. marinbio.com [marinbio.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bifunctional Peptide Nanofibrils for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein [jstage.jst.go.jp]
- 9. adooq.com [adooq.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Off-Target Effects of SNIPER(ABL)-033
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and troubleshooting potential off-target effects of SNIPER(ABL)-033. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of the BCR-ABL fusion protein, a key driver in certain types of leukemia.[1] It is a chimeric molecule composed of a ligand that binds to the ABL kinase domain of BCR-ABL (derived from the ABL inhibitor HG-7-85-01) and a ligand that recruits an E3 ubiquitin ligase, specifically the Inhibitor of Apoptosis Proteins (IAPs), via a derivative of LCL161.[2][3] This proximity induces the ubiquitination and subsequent proteasomal degradation of BCR-ABL.
Q2: What are the potential sources of off-target effects for this compound?
Off-target effects with this compound can arise from several sources:
-
ABL Kinase Inhibitor Moiety: The HG-7-85-01 derivative may bind to other kinases besides ABL, leading to their unintended inhibition or degradation.
-
IAP Ligand Moiety: The LCL161 derivative recruits IAPs (cIAP1, cIAP2, XIAP) to induce degradation.[4] This can lead to the degradation of the IAPs themselves (auto-degradation) and potentially other proteins that naturally interact with IAPs.
-
Formation of Neo-substrates: The ternary complex formed by this compound, an IAP, and a protein other than BCR-ABL can lead to the degradation of that unintended protein (a "neo-substrate").
Q3: What are the known off-targets for components related to this compound?
While specific off-target proteomics or kinome scan data for this compound is not publicly available, we can infer potential off-targets from related molecules:
-
SNIPER(ABL)-39: A similar SNIPER that combines the ABL inhibitor dasatinib with an LCL161 derivative has been shown to degrade not only BCR-ABL but also cIAP1 and XIAP.[5]
-
Dasatinib (a multi-kinase inhibitor): As a reference for the ABL inhibitor component, dasatinib is known to have off-target effects on SRC family kinases, c-KIT, PDGF-R, and the STAT5 signaling pathway.[6]
-
LCL161 (IAP antagonist): The IAP ligand can have immunomodulatory effects by impacting cytokine secretion and NF-κB signaling.
Quantitative Data Summary
The following tables summarize known quantitative data for SNIPER molecules with similar components to this compound.
Table 1: Degradation Profile of Dasatinib-based SNIPER(ABL)-39
| Protein Target | Observed Effect | Cell Line | Reference |
| BCR-ABL | Potent Degradation (DC50 ~10 nM) | K562 | [5] |
| cIAP1 | Reduction in protein level | K562 | [5] |
| XIAP | Reduction in protein level | K562 | [5] |
Table 2: Known Off-Target Kinases of Dasatinib (as a proxy for the ABL inhibitor moiety)
| Kinase Family | Specific Kinases | Potential Effect | Reference |
| SRC Family | SRC, LCK, LYN, FYN | Inhibition | [6] |
| Receptor Tyrosine Kinases | c-KIT, PDGFR | Inhibition | [6] |
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter during your experiments with this compound.
Issue 1: Unexpected phenotype observed that does not correlate with BCR-ABL degradation.
-
Possible Cause: Off-target protein degradation or inhibition.
-
Troubleshooting Steps:
-
Verify On-Target Activity: Confirm the degradation of BCR-ABL at the effective concentration using Western blotting.
-
Proteomics Analysis: Perform a global proteomics experiment (e.g., using mass spectrometry) to identify other proteins whose levels change upon treatment with this compound. Compare the proteomic profile of cells treated with this compound to vehicle-treated cells and cells treated with a non-functional control SNIPER.
-
Kinome Profiling: Conduct a kinome scan to identify unintended kinase targets of the ABL inhibitor moiety.
-
Control Experiments:
-
Treat cells with the ABL inhibitor (HG-7-85-01 derivative) alone to distinguish between effects from BCR-ABL inhibition versus degradation.
-
Treat cells with the IAP ligand (LCL161 derivative) alone to assess effects related to IAP recruitment.
-
-
Issue 2: Significant changes in immune cell signaling or inflammatory responses.
-
Possible Cause: Off-target effects of the LCL161 moiety on IAP-mediated signaling pathways.
-
Troubleshooting Steps:
-
Assess NF-κB Pathway: Monitor the activation of the NF-κB signaling pathway by checking the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB subunits (e.g., p65) via Western blotting or immunofluorescence.
-
Cytokine Profiling: Measure the levels of secreted cytokines (e.g., TNF-α, IL-6) using ELISA or a multiplex cytokine assay.
-
IAP Levels: Monitor the protein levels of cIAP1, cIAP2, and XIAP by Western blotting to check for auto-degradation.
-
Issue 3: Cell toxicity at concentrations where BCR-ABL degradation is incomplete.
-
Possible Cause: Off-target toxicity due to the degradation or inhibition of essential proteins.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which toxicity occurs relative to the DC50 for BCR-ABL degradation.
-
Proteomics Analysis: As in Issue 1, use global proteomics to identify potential essential proteins that are being degraded.
-
Rescue Experiments: If a potential off-target causing toxicity is identified, attempt a rescue experiment by overexpressing that protein to see if it alleviates the toxic effects.
-
Experimental Protocols
Protocol 1: Global Proteomics Analysis by Mass Spectrometry
This protocol outlines a general workflow for identifying off-target protein degradation.
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., K562) at an appropriate density.
-
Treat cells with this compound at the desired concentration and time point. Include vehicle-treated and control compound-treated groups.
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of proteins using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated group compared to controls.
-
Protocol 2: Kinome Profiling (Kinome Scan)
This protocol provides a general approach to identify off-target kinase interactions.
-
Compound Submission:
-
Submit this compound to a commercial vendor that offers kinome scanning services (e.g., DiscoverX, Reaction Biology).
-
-
Assay Principle:
-
The compound is typically screened against a large panel of recombinant kinases at a fixed concentration (e.g., 1 µM).
-
The assay measures the ability of the compound to compete with a labeled ligand for binding to each kinase.
-
-
Data Analysis:
-
The results are usually provided as a percentage of inhibition or binding affinity for each kinase.
-
Analyze the data to identify kinases that show significant interaction with this compound.
-
Visualizations
Caption: Mechanism of action of this compound leading to BCR-ABL degradation.
Caption: Potential mechanisms of off-target effects for this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
SNIPER(ABL)-033 Technical Support Center: Stability and Storage Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of SNIPER(ABL)-033. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.[1] For other solvents, it is recommended to perform small-scale solubility tests before preparing a large stock solution.
Q2: How should I store the powdered (lyophilized) form of this compound?
A2: The powdered form of this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C.[2]
Q3: What are the best practices for storing this compound stock solutions?
A3: Stock solutions of this compound should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[3] It is advisable to store the solutions under a nitrogen atmosphere to prevent degradation.
Q4: Can I store my working solutions?
A4: It is highly recommended to prepare working solutions fresh on the day of the experiment, particularly for in vivo studies.[4][5] If temporary storage is necessary, keep the solution on ice and protected from light for a few hours.
Q5: How is this compound shipped, and is it stable during transit?
A5: this compound is typically shipped at room temperature as a non-hazardous chemical and is considered stable for several weeks during ordinary shipping and customs processing.[2][6] Some suppliers may ship evaluation samples on blue ice.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no activity of this compound in experiments. | Improper storage leading to degradation. | - Ensure the compound and its solutions have been stored at the recommended temperatures. - Avoid repeated freeze-thaw cycles by using single-use aliquots. - Use a fresh vial of the compound to prepare a new stock solution. |
| Incorrect solvent or poor solubility. | - Confirm that the compound is fully dissolved in the recommended solvent (e.g., DMSO). Gentle warming or sonication can aid dissolution.[3] - For aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation. | |
| Precipitation observed in stock or working solutions. | Exceeded solubility limit. | - Prepare a new solution at a lower concentration. - If precipitation occurs upon dilution into an aqueous buffer, consider using a different buffer system or adding a surfactant, if compatible with your assay. |
| Freeze-thaw cycles. | - Prepare fresh solutions from a new aliquot. Avoid using solutions that have been frozen and thawed multiple times. | |
| Inconsistent results between experiments. | Degradation of working solutions. | - Always prepare working solutions fresh for each experiment.[4][5] - Protect working solutions from light and keep them on ice during the experiment. |
| Batch-to-batch variability. | - Note the lot number of the compound for each experiment to track any potential batch-specific issues. |
Stability and Storage Summary
| Form | Storage Condition | Duration | Notes |
| Solid (Powder) | 0 - 4°C | Short-term (days to weeks) | Keep dry and dark.[2] |
| -20°C | Long-term (months to years) | Keep dry and dark.[2] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Store under nitrogen.[3] Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Store under nitrogen.[3] Aliquot to avoid freeze-thaw cycles. | |
| Working Solution | N/A | Prepare fresh | Recommended for both in vitro and in vivo experiments.[4][5] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (Molecular Weight: 1211.42 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the vial of powdered this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, add 1 mL of DMSO to 1.211 mg of this compound.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
References
dealing with inconsistent results in SNIPER(ABL)-033 experiments
Welcome to the technical support center for SNIPER(ABL)-033. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies that may arise during experiments with this compound, a specific and nongenetic IAP-dependent protein eraser (SNIPER) designed to induce the degradation of the BCR-ABL fusion protein.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during this compound experiments in a question-and-answer format.
Question 1: Why am I observing inconsistent or no degradation of BCR-ABL protein after treatment with this compound?
Answer: Inconsistent degradation of BCR-ABL is a common challenge that can stem from several factors. Follow this troubleshooting guide to identify the potential cause:
Troubleshooting Guide: Inconsistent BCR-ABL Degradation
| Potential Cause | Recommended Action |
| Inappropriate Cell Line | Confirm that the cell line used expresses the BCR-ABL fusion protein (e.g., K562, KU812). BCR-ABL negative cell lines will not show degradation of this target. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration. SNIPERs can exhibit a "hook effect" at high concentrations, leading to reduced degradation.[1][2][3] A typical starting range is 10 nM to 1 µM. The reported DC50 for this compound is 0.3 µM.[4][5][6] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for maximal degradation. Protein degradation is a dynamic process. |
| Poor Compound Solubility | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding to the cell culture medium. Precipitated compound will not be effective. |
| Cell Culture Conditions | Maintain consistent cell density and passage number. Over-confluent or high-passage cells may exhibit altered protein expression and ubiquitin-proteasome system activity. |
| Compromised Ubiquitin-Proteasome System (UPS) | As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of BCR-ABL compared to treatment with this compound alone indicates the degradation is UPS-dependent.[7][8] If no rescue is observed, the UPS in your cells may be compromised. |
| Low E3 Ligase Expression | This compound utilizes cellular inhibitor of apoptosis proteins (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP) as E3 ligases.[3][8] Verify the expression levels of these E3 ligases in your cell line. Low expression can limit degradation efficiency. |
Question 2: I am observing significant off-target effects or cytotoxicity at concentrations where BCR-ABL degradation is expected. What could be the cause?
Answer: Off-target effects and cytotoxicity can be a concern with any small molecule. Here are some potential reasons and solutions:
Troubleshooting Guide: Off-Target Effects and Cytotoxicity
| Potential Cause | Recommended Action |
| High Compound Concentration | High concentrations of this compound can lead to off-target binding and cellular stress. Determine the minimal effective concentration for BCR-ABL degradation to minimize these effects. |
| Degradation of IAPs | SNIPERs can induce the degradation of their cognate E3 ligases (cIAP1 and XIAP), which can impact cell viability.[1][9] Monitor the levels of cIAP1 and XIAP by Western blot. |
| ABL Kinase Inhibition | The warhead of this compound is an ABL inhibitor.[4][5][6] At higher concentrations, the pharmacological effects may be dominated by kinase inhibition rather than degradation, which can have its own set of off-target effects.[10] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%). |
| Cell Line Sensitivity | Some cell lines may be more sensitive to the compound or the degradation of IAPs. Consider using a different BCR-ABL positive cell line to validate your findings. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy of this compound.
1. Western Blotting for BCR-ABL Degradation
-
Objective: To quantify the reduction in BCR-ABL protein levels following this compound treatment.
-
Methodology:
-
Cell Seeding: Seed K562 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate and incubate for 24 hours.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 300 nM, 1 µM, 10 µM) and a vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against BCR-ABL overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To assess the effect of this compound on cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells/well.
-
Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for 72 hours.
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and calculate the IC50 value.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound-mediated degradation of BCR-ABL.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating this compound.
Troubleshooting Logic for Inconsistent BCR-ABL Degradation
Caption: A decision tree for troubleshooting inconsistent BCR-ABL degradation.
References
- 1. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein [jstage.jst.go.jp]
- 3. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Technical Support Center for Improving SNIPER(ABL)-033 Permeability
For Immediate Release
Researchers and drug development professionals working with the targeted protein degrader SNIPER(ABL)-033 now have access to a comprehensive technical support center. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of optimizing cell permeability, a critical factor for the efficacy of this class of molecules. By providing detailed experimental protocols, data-driven insights, and clear visualizations, this center aims to empower scientists to overcome experimental hurdles and accelerate their research.
This compound is a "Specific and Non-genetic IAP-dependent Protein Eraser" designed to eliminate the oncogenic BCR-ABL protein by harnessing the cell's own ubiquitin-proteasome system.[1][] It achieves this by linking an ABL kinase inhibitor (HG-7-85-01) to a ligand for an E3 ubiquitin ligase (a derivative of LCL161), thereby bringing the target protein and the degradation machinery into close proximity.[3][4] However, like many proteolysis-targeting chimeras (PROTACs) and SNIPERs, its large molecular weight and complex structure can impede its ability to efficiently cross the cell membrane and reach its intracellular target.
This technical support center offers a structured approach to identifying and resolving permeability issues, ensuring that the full therapeutic potential of this compound can be realized in experimental settings.
Troubleshooting Guide: Enhancing this compound Cellular Uptake
Low intracellular concentration is a primary reason for diminished efficacy in cell-based assays. The following guide provides a systematic approach to diagnosing and addressing poor cell permeability of this compound.
Initial Assessment: Is Permeability the Limiting Factor?
Before embarking on extensive optimization, it's crucial to confirm that insufficient cell permeability is the root cause of reduced activity.
Troubleshooting Flowchart
Caption: A logical guide to troubleshooting suboptimal this compound activity.
Quantitative Data Summary: Physicochemical Properties and Permeability Strategies
The following table summarizes key physicochemical properties of this compound and provides a comparative overview of strategies to enhance the permeability of PROTACs and SNIPERs.
| Parameter | This compound | General Strategy for Improvement | Rationale |
| Molecular Weight ( g/mol ) | 1211.42 | Reduce molecular weight if possible without compromising binding. | Smaller molecules generally exhibit better passive diffusion. |
| Polar Surface Area (PSA) | High (estimated) | Mask polar groups or replace them with less polar bioisosteres. | A lower PSA is generally correlated with improved membrane permeability. |
| Lipophilicity (ALogP) | High (estimated) | Optimize ALogP to be within the 3-5 range. | A balance is needed; too high can lead to poor solubility and membrane trapping, while too low can hinder membrane partitioning. |
| Linker Composition | Contains a polyethylene glycol (PEG) unit | - Replace PEG with an alkyl linker.- Incorporate rigid heterocyclic scaffolds (e.g., piperazine).- Amide-to-ester substitution. | - Reduces PSA.- Can pre-organize the molecule into a more permeable conformation.- Reduces hydrogen bond donors and can improve lipophilicity. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a compound.
Methodology:
-
Prepare Donor Plate:
-
Dissolve this compound in a suitable buffer (e.g., PBS) to a final concentration of 100 µM.
-
Add the compound solution to the wells of a 96-well donor plate.
-
-
Prepare Acceptor Plate:
-
Fill the wells of a 96-well acceptor plate with the same buffer, optionally containing a scavenger molecule to mimic intracellular binding.
-
-
Assemble the PAMPA Sandwich:
-
Coat the filter of the donor plate with a lipid mixture (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Place the donor plate on top of the acceptor plate.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for 4-16 hours.
-
-
Quantification:
-
Measure the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
-
-
Calculate Permeability Coefficient (Pe):
-
The Pe value is calculated based on the change in concentration in the acceptor well over time.
-
Caco-2 Cell Permeability Assay
This assay uses a human colon adenocarcinoma cell line that forms a polarized monolayer, mimicking the intestinal epithelium, to assess both passive permeability and active transport.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a tight monolayer.
-
-
Assay Initiation:
-
Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add this compound solution to the apical (A) or basolateral (B) side of the monolayer.
-
-
Incubation:
-
Incubate at 37°C for 2 hours.
-
-
Sample Collection:
-
Collect samples from the opposite chamber at specified time points.
-
-
Quantification:
-
Determine the concentration of this compound in the collected samples by LC-MS/MS.
-
-
Calculate Apparent Permeability Coefficient (Papp):
-
Calculate Papp for both A-to-B and B-to-A transport to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Experimental Workflow for Permeability Assays
Caption: Workflow for assessing and addressing this compound permeability.
Frequently Asked Questions (FAQs)
Q1: My this compound shows potent activity in biochemical assays but weak activity in cell-based assays. What is the likely cause?
A1: A significant drop in potency between biochemical and cellular assays is often indicative of poor cell permeability. This compound, being a large molecule, may struggle to passively diffuse across the cell membrane. It is also possible that the compound is being actively removed from the cell by efflux pumps. We recommend performing a permeability assay, such as the PAMPA or Caco-2 assay, to directly measure its ability to cross a membrane.
Q2: How can I determine if this compound is a substrate for efflux pumps?
A2: The Caco-2 permeability assay is the gold standard for this. By measuring the permeability in both the apical-to-basolateral (A>B) and basolateral-to-apical (B>A) directions, you can calculate an efflux ratio. An efflux ratio significantly greater than 2 suggests that the compound is actively transported out of the cell. Alternatively, you can co-incubate this compound with known efflux pump inhibitors (e.g., verapamil for P-gp) and observe if the intracellular accumulation or cellular activity of this compound increases.
Q3: What structural modifications can I make to this compound to improve its permeability?
A3: Several strategies can be employed, primarily focusing on the linker region:
-
Reduce Polar Surface Area (PSA): Replacing polar moieties in the linker, such as polyethylene glycol (PEG) units, with more hydrophobic alkyl chains can improve passive diffusion.
-
Introduce Rigidity: Incorporating rigid elements like piperazine or piperidine rings into the linker can sometimes pre-organize the molecule into a more membrane-permeable conformation.
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and increase lipophilicity, which may enhance permeability.
Q4: Are there any non-invasive methods to assess the intracellular concentration of this compound?
A4: While direct measurement often requires cell lysis and LC-MS/MS analysis, techniques like the NanoBRET™ Target Engagement assay can provide a relative measure of intracellular target engagement. By comparing the target engagement in intact cells versus permeabilized cells, one can infer the relative intracellular availability of the compound.
Signaling Pathways Affecting Drug Permeability
The net intracellular accumulation of this compound is a balance between passive influx and active efflux. Efflux is primarily mediated by ATP-binding cassette (ABC) transporters.
References
mitigating cytotoxicity of SNIPER(ABL)-033 in non-target cells
Welcome to the technical support center for SNIPER(ABL)-033. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential cytotoxicity in non-target cells during your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of targeted protein degraders. It is a heterobifunctional molecule composed of the ABL kinase inhibitor HG-7-85-01 linked to a derivative of the IAP ligand LCL161.[1] Its mechanism of action involves simultaneously binding to the target protein, BCR-ABL, and an E3 ubiquitin ligase, the Inhibitor of Apoptosis Protein (IAP). This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[2][3]
Q2: What are the potential sources of cytotoxicity in non-target cells when using this compound?
A2: Cytotoxicity in non-target cells, which do not express the BCR-ABL fusion protein, can arise from several factors:
-
Off-target kinase inhibition: The ABL inhibitor moiety (HG-7-85-01) may inhibit other kinases in non-target cells, leading to unintended biological effects.
-
IAP ligand-mediated effects: The IAP ligand (LCL161 derivative) can induce the degradation of IAPs, which may sensitize cells to apoptosis.[4]
-
Off-target protein degradation: The SNIPER molecule could induce the degradation of proteins other than BCR-ABL that have some affinity for the ABL inhibitor or form a stable ternary complex with the IAP E3 ligase.
-
General cellular stress: High concentrations of any small molecule can induce cellular stress responses.
Q3: How can I select appropriate non-target cell lines for my experiments?
A3: It is crucial to use appropriate negative control cell lines that do not express the BCR-ABL fusion protein. This allows you to distinguish between on-target and off-target effects. Recommended cell lines include:
-
Myeloid leukemia cell lines lacking BCR-ABL: U937 and HL-60 are commonly used myeloid leukemia cell lines that do not express the BCR-ABL fusion protein and can serve as excellent negative controls.[5][6]
-
Non-hematopoietic cell lines: Cell lines from different lineages, such as HEK293T (human embryonic kidney) or MDA-MB-231 (breast cancer), can also be used to assess general cytotoxicity.
Q4: What are the key parameters to consider when assessing the cytotoxicity of this compound?
A4: When evaluating cytotoxicity, it is important to determine the following:
-
DC50: The concentration of the SNIPER that induces 50% degradation of the target protein (BCR-ABL).
-
IC50/GI50: The concentration of the SNIPER that inhibits cell viability or growth by 50%.
-
Therapeutic Window: The concentration range where significant degradation of the target protein is observed without causing substantial cytotoxicity in non-target cells.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed in both target and non-target cell lines at similar concentrations. | 1. General compound toxicity: The concentration used may be too high, leading to non-specific effects. 2. Off-target effects of the ABL inhibitor: The HG-7-85-01 moiety may be inhibiting essential kinases in both cell types. 3. IAP ligand-mediated toxicity: The LCL161 derivative may be inducing apoptosis in a broad range of cells. | 1. Perform a dose-response curve: Titrate this compound over a wide concentration range (e.g., 0.01 nM to 10 µM) in both target and non-target cells to determine the therapeutic window. 2. Use control compounds: Include the individual components (HG-7-85-01 and the LCL161 derivative) as controls to assess their independent cytotoxic effects. 3. Assess kinase selectivity: If off-target kinase inhibition is suspected, perform a kinase selectivity profiling assay for this compound. |
| Significant cytotoxicity in non-target cells at concentrations that degrade BCR-ABL in target cells. | 1. Off-target protein degradation: this compound may be degrading an essential protein in the non-target cells. 2. Sensitivity of non-target cells to IAP modulation: The non-target cell line may be particularly sensitive to the effects of the IAP ligand. | 1. Proteomic analysis: Conduct proteome-wide mass spectrometry to identify proteins that are degraded in non-target cells upon treatment with this compound. 2. Select a different non-target cell line: Use a non-target cell line that is known to be less sensitive to IAP antagonists. 3. Modify the SNIPER design: If a specific off-target is identified, consider redesigning the SNIPER with a more selective ABL inhibitor or a different E3 ligase ligand. |
| Inconsistent results between experiments. | 1. Cell culture variability: Differences in cell passage number, confluency, or health can affect sensitivity to the compound. 2. Compound stability: this compound may be degrading in the culture medium. 3. Assay variability: Inconsistent incubation times or reagent preparation can lead to variable results. | 1. Standardize cell culture protocols: Use cells within a defined passage number range and ensure consistent seeding densities. 2. Prepare fresh solutions: Prepare fresh stock solutions of this compound for each experiment and minimize freeze-thaw cycles. 3. Follow a strict assay protocol: Ensure all incubation times, reagent concentrations, and handling steps are consistent between experiments. |
| No significant BCR-ABL degradation observed. | 1. Low compound potency: The concentration used may be too low. 2. Poor cell permeability: The SNIPER molecule may not be efficiently entering the cells. 3. Low IAP E3 ligase expression: The target cells may have low levels of the IAP E3 ligase required for degradation. | 1. Increase concentration: Test higher concentrations of this compound. 2. Assess cell permeability: Use a cellular thermal shift assay (CETSA) to confirm target engagement within the cell. 3. Measure IAP expression: Use western blotting to confirm the expression of cIAP1, cIAP2, and XIAP in your target cells. |
Quantitative Data Summary
The following table summarizes the reported degradation concentration (DC50) for various SNIPER(ABL) compounds in the K562 cell line, which expresses BCR-ABL. This data can serve as a reference for expected on-target potency.
| Compound | ABL Inhibitor | IAP Ligand | DC50 (K562 cells) | Reference |
| This compound | HG-7-85-01 | LCL161 derivative | 0.3 µM | [1] |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 10 nM | [1] |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 µM | [1] |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 µM | [1] |
Experimental Protocols
Protocol 1: Assessing On-Target vs. Off-Target Cytotoxicity using a Cell Viability Assay (MTT)
This protocol allows for the determination of the IC50 of this compound in both target and non-target cell lines.
Materials:
-
Target cell line (e.g., K562)
-
Non-target cell line (e.g., U937)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both target and non-target cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of On-Target and Off-Target Protein Degradation
This protocol is used to confirm the degradation of the target protein (BCR-ABL) and to investigate potential off-target protein degradation.
Materials:
-
Target and non-target cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-BCR, anti-c-ABL, anti-cIAP1, anti-XIAP, and loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Treat target and non-target cells with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for assessing this compound cytotoxicity.
Logical Relationship for Troubleshooting High Cytotoxicity
Caption: Troubleshooting logic for high non-target cytotoxicity.
References
- 1. adooq.com [adooq.com]
- 2. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Hypoxia-inducible factor 1α inhibitor induces cell death via suppression of BCR-ABL1 and Met expression in BCR-ABL1 tyrosine kinase inhibitor sensitive and resistant chronic myeloid leukemia cells [bmbreports.org]
SNIPER(ABL) Linker Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker component of SNIPER(ABL) compounds.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a SNIPER(ABL) compound?
A1: SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) are bifunctional molecules designed to induce the degradation of a target protein.[1] A SNIPER(ABL) compound consists of three parts: a "warhead" that binds to the oncogenic BCR-ABL protein, a ligand that recruits an E3 ubiquitin ligase (specifically, an Inhibitor of Apoptosis Protein, or IAP), and a chemical linker connecting the two.[2][3] By binding simultaneously to both BCR-ABL and the IAP E3 ligase, the SNIPER forms a ternary complex, which brings the degradation machinery of the cell into close proximity with the target protein.[2] This proximity leads to the ubiquitination of BCR-ABL, marking it for destruction by the proteasome.[2]
Q2: Why is the linker component so critical for SNIPER(ABL) activity?
A2: The linker is not merely a passive spacer; it is a critical determinant of the SNIPER's efficacy. Its length, chemical composition (e.g., PEG, alkyl), rigidity, and attachment points dictate the geometry and stability of the ternary complex (BCR-ABL :: SNIPER :: IAP).[4] An optimal linker ensures a productive orientation between the E3 ligase and the target, facilitating efficient ubiquitin transfer. Suboptimal linkers can lead to weak or no degradation, even if the warhead and E3 ligase ligand have high binding affinities.[4][5]
Q3: What are the most common types of linkers used for SNIPER(ABL) compounds?
A3: The most widely used linkers are based on polyethylene glycol (PEG) or simple alkyl chains.[1][5] PEG linkers are often preferred as they can improve the compound's solubility and other pharmaceutical properties.[5] For further optimization, more rigid structures like piperazine-based linkers can be incorporated to reduce conformational flexibility and potentially improve the pharmacological profile.[4]
Q4: How does linker length typically affect the degradation potency of SNIPER(ABL) compounds?
A4: Linker length has a profound impact on potency. Studies have shown that for SNIPER(ABL) compounds utilizing a dasatinib warhead and an LCL161 derivative, longer PEG linkers resulted in more potent BCR-ABL degradation compared to shorter ones.[5] There is usually an optimal length range; a linker that is too short may cause steric hindrance preventing ternary complex formation, while one that is too long may lead to an unstable or non-productive complex.
Q5: What is the "hook effect" and what does it signify in my experiment?
A5: The hook effect is a bell-shaped dose-response curve where the degradation efficiency of the SNIPER compound decreases at very high concentrations.[2] This occurs because an excess of the bifunctional molecule leads to the formation of separate binary complexes (SNIPER-BCR-ABL and SNIPER-IAP) which cannot form the productive ternary complex required for degradation. Observing a hook effect is actually a positive sign, as it strongly suggests that your compound is working through the intended ternary complex-dependent mechanism.[2]
Troubleshooting Guide
Q: My SNIPER(ABL) compound shows good binding to both BCR-ABL and IAP in biochemical assays, but I see no protein degradation in my cell-based experiments. What's wrong?
A: This is a common and critical issue that often points directly to a linker-related problem.
-
Possible Cause 1: Incorrect Ternary Complex Geometry. The linker's length, rigidity, or attachment points may be forcing a non-productive orientation between BCR-ABL and the IAP ligase, making ubiquitin transfer impossible.
-
Possible Cause 2: Poor Physicochemical Properties. The overall molecule may have poor cell permeability, preventing it from reaching its intracellular target. The linker significantly influences these properties.
-
Troubleshooting Steps:
-
Synthesize a Linker Library: The most effective solution is to empirically test linker variations. Synthesize a small series of compounds where the linker is systematically varied. For example, if you started with a PEG3 linker, synthesize PEG2, PEG4, and PEG5 versions as well as an alkyl chain of similar length.[5]
-
Vary Attachment Points: If possible, modify the point of attachment on either the ABL inhibitor or the IAP ligand. Structural information from PDB can help identify alternative solvent-exposed vectors that should not disrupt binding.[2]
-
Assess Cell Permeability: Perform a cell permeability assay (e.g., PAMPA) to determine if the compound can effectively cross the cell membrane.
-
Run a Negative Control: Synthesize a version of your compound where the IAP ligand is chemically modified to abolish binding (e.g., methylation). This control should not induce degradation and helps confirm the mechanism.[2]
-
Q: My compound degrades BCR-ABL, but the potency is low (i.e., the DC₅₀ is very high). How can I improve it?
A: Low potency is directly related to the efficiency and stability of the ternary complex.
-
Possible Cause 1: Suboptimal Linker. As with the "no degradation" issue, the linker is the most likely culprit. The current linker may allow for some productive complex formation, but it is not optimal.
-
Possible Cause 2: Weak Ligand Affinity. While the individual ligands may bind, their affinity might be reduced after conjugation into the final SNIPER molecule.[2]
-
Troubleshooting Steps:
-
Prioritize Linker Optimization: A systematic exploration of linker length and composition is the primary strategy. As shown in the development of potent SNIPER(ABL)s, moving from shorter to longer PEG linkers can dramatically improve potency.[5]
-
Re-evaluate Ligands: Ensure the chosen ABL inhibitor and IAP ligand are potent. For example, SNIPER(ABL)-39, which uses the potent inhibitor dasatinib and a high-affinity LCL161 derivative, showed effective degradation at concentrations as low as 10 nM.[5]
-
Check for Autoubiquitination: Potent SNIPERs often induce the degradation of the recruited E3 ligase itself (e.g., cIAP1) via autoubiquitination.[2] Observing a reduction in cIAP1 levels by Western blot can be an indicator of efficient cellular engagement and complex formation.[1]
-
Q: My compound inhibits cancer cell growth, but since the ABL "warhead" is a kinase inhibitor, how can I confirm the effect is from protein degradation?
A: This is a crucial question for validating the SNIPER mechanism and distinguishing it from simple enzyme inhibition.[1]
-
Troubleshooting Steps:
-
Use a Proteasome Inhibitor: Co-treat your cells with your SNIPER(ABL) compound and a proteasome inhibitor like MG-132. If the therapeutic effect is due to degradation, the proteasome inhibitor should "rescue" the BCR-ABL protein from being degraded, which can be confirmed by Western blot.
-
Compare to the Warhead Alone: Directly compare the anti-proliferative IC₅₀ of your SNIPER compound to that of the ABL inhibitor warhead alone. A significantly more potent effect from the SNIPER suggests a benefit derived from the degradation mechanism.
-
Use the "Inactive" IAP Ligand Control: As mentioned previously, a control compound that binds BCR-ABL but not the IAP ligase is invaluable. This molecule possesses the same kinase inhibition properties but cannot induce degradation. If this control compound shows similar anti-proliferative activity to your active SNIPER, the effect is likely dominated by kinase inhibition. If your active SNIPER is much more potent, the difference can be attributed to degradation.[3]
-
Data Presentation: Linker Effects on SNIPER(ABL) Activity
The following table summarizes data from published studies, illustrating how variations in the ABL ligand, IAP ligand, and linker composition affect the BCR-ABL degradation potency (DC₅₀) in K562 cells.
| Compound ID | ABL Ligand | IAP Ligand | Linker Composition | DC₅₀ (nM) | Reference |
| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | Long PEG Chain | ~10-30 | [5] |
| SNIPER(ABL)-57 | Dasatinib | LCL161 derivative | Long PEG Chain | ~30-100 | [5] |
| SNIPER(ABL)-56 | Dasatinib | LCL161 derivative | Short PEG Chain | >1000 | [5] |
| SNIPER(ABL)-38 | Dasatinib | LCL161 derivative | Short PEG Chain | >1000 | [5] |
| SNIPER(ABL)-062 | ABL001 derivative | LCL-161 derivative | Proprietary | ~30-100 | [2] |
| SNIPER(ABL)-2 | Imatinib | Bestatin | Alkyl Chain | ~100,000 | [5] |
| SNIPER-3 | Imatinib derivative | Bestatin | Hexyl Chain | ~30,000 | [6] |
| SNIPER-4 | Imatinib derivative | Bestatin | Decyl Chain | ~30,000 | [6] |
Note: DC₅₀ values are approximated from published data for comparative purposes.
Key Experimental Protocols
Protocol 4.1: Western Blotting for BCR-ABL Degradation
This protocol is used to quantify the reduction of BCR-ABL protein levels in cells following treatment with a SNIPER compound.
-
Cell Culture: Culture K562 cells (a human CML cell line expressing BCR-ABL) in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~80% confluency.
-
Compound Treatment: Seed cells in 6-well plates. Treat the cells with a serial dilution of your SNIPER(ABL) compound (e.g., 1 nM to 10,000 nM) and appropriate vehicle controls (e.g., DMSO). Include a positive control compound if available (e.g., SNIPER(ABL)-39). Incubate for a defined period, typically 6 to 24 hours.[1][5]
-
Cell Lysis: Harvest the cells by centrifugation. Wash with ice-cold PBS. Lyse the cell pellet using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE: Normalize the protein amounts for all samples. Add Laemmli sample buffer and boil for 5-10 minutes. Load equal amounts of protein onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Target: anti-ABL (to detect BCR-ABL)
-
E3 Ligase Engagement: anti-cIAP1 (to check for auto-degradation)
-
Loading Control: anti-GAPDH or anti-β-tubulin[1]
-
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection & Analysis: Wash the membrane with TBST. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using software like ImageJ. Normalize the BCR-ABL band intensity to the loading control for each lane. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC₅₀ values.
Protocol 4.2: Cell Viability Assay (IC₅₀ Determination)
This protocol measures the effect of the SNIPER compound on cell proliferation and viability.
-
Cell Seeding: Seed K562 cells into a 96-well opaque-walled plate at an appropriate density (e.g., 5,000 cells/well).
-
Compound Treatment: Prepare a serial dilution of the SNIPER(ABL) compound in culture media. Add the diluted compounds to the wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Viability Measurement:
-
Allow the plate to equilibrate to room temperature for ~30 minutes.
-
Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures ATP levels.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert the raw luminescence units to percentage viability relative to the vehicle-treated controls. Plot the percentage viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
Visualized Workflows and Pathways
Caption: General mechanism of action for a SNIPER(ABL) compound.
Caption: Iterative workflow for SNIPER(ABL) linker optimization.
Caption: Decision tree for troubleshooting poor SNIPER(ABL) activity.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
addressing limited in vivo efficacy of SNIPER(ABL)-033
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering limited in vivo efficacy with SNIPER(ABL)-033. The information is tailored for scientists and drug development professionals working on targeted protein degradation.
Troubleshooting Guide
This guide addresses common issues that can lead to suboptimal in vivo performance of this compound.
| Observation | Potential Cause | Suggested Action |
| Lack of tumor growth inhibition in xenograft models | Poor Pharmacokinetics (PK): Insufficient exposure of this compound at the tumor site due to poor absorption, rapid metabolism, or fast clearance. | 1. Conduct a PK study: Measure plasma and tumor concentrations of this compound over time. 2. Optimize formulation: Explore alternative delivery vehicles such as lipid-based formulations, nanoparticles, or amorphous solid dispersions to improve solubility and absorption. 3. Adjust dosing regimen: Increase the dose or dosing frequency based on PK data. |
| Limited Bioavailability: this compound may have low oral bioavailability due to its high molecular weight and physicochemical properties. | 1. Consider alternative routes of administration: Intravenous (IV) or intraperitoneal (IP) injection may provide higher and more consistent exposure. 2. Evaluate prodrug strategies: Modify the molecule to a more permeable form that is converted to the active this compound in vivo. | |
| Inconsistent efficacy between animals | Variability in Drug Metabolism: Differences in metabolic enzyme activity among individual animals can lead to variable exposure. | 1. Increase sample size: A larger cohort of animals can help determine if the variability is statistically significant. 2. Analyze metabolites: Identify major metabolites and assess if they are active or inactive. Inactive metabolites could compete with the parent compound. |
| Initial response followed by tumor regrowth | Development of Resistance: Target-related mutations (e.g., in BCR-ABL) or alterations in the ubiquitin-proteasome system could lead to resistance. | 1. Sequence BCR-ABL from resistant tumors: Identify potential mutations that may interfere with this compound binding. 2. Analyze E3 ligase expression: Assess the levels of cIAP1 in tumor samples, as downregulation could impair this compound activity. |
| High in vitro potency does not translate to in vivo efficacy | "Hook Effect": At high concentrations, PROTACs and SNIPERs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This can lead to reduced efficacy at higher doses. | 1. Perform a dose-response study in vivo: Evaluate a wide range of doses to identify the optimal therapeutic window and determine if a hook effect is present. 2. Correlate PK with Pharmacodynamics (PD): Measure both drug concentration and BCR-ABL protein levels in the tumor to understand the exposure-response relationship. |
| Poor Cell Permeability: The molecule may not efficiently cross cell membranes to reach its intracellular target. | 1. Assess tumor penetration: Directly measure the concentration of this compound in tumor tissue versus plasma. 2. Consider linker optimization: A different linker might improve the physicochemical properties and cell permeability of the molecule. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Specific and Non-genetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Eraser. It is a heterobifunctional molecule composed of a ligand that binds to the BCR-ABL protein (HG-7-85-01) and another ligand that recruits the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[1][2][3][4][5] By bringing BCR-ABL and cIAP1 into close proximity, this compound induces the ubiquitination and subsequent proteasomal degradation of the BCR-ABL oncoprotein.
Q2: What is the reported in vitro potency of this compound?
A2: this compound has been reported to induce the degradation of BCR-ABL protein with a DC50 of 0.3 μM.[1][3][4][5][6]
Q3: What are the common challenges with the in vivo delivery of SNIPERs and PROTACs?
A3: Due to their high molecular weight and complex structures, SNIPERs and PROTACs often face challenges with "beyond Lipinski's Rule of Five" properties.[7] This can lead to poor aqueous solubility, low cell permeability, and limited oral bioavailability, all of which can contribute to reduced in vivo efficacy.[1][8][9]
Q4: What is the "hook effect" and how can it impact my in vivo experiments?
A4: The "hook effect" is a phenomenon observed with bifunctional degraders where efficacy decreases at high concentrations. This is because the formation of the productive ternary complex (Target-Degrader-E3 ligase) is outcompeted by the formation of non-productive binary complexes (Target-Degrader or Degrader-E3 ligase).[10][11] In in vivo studies, this means that simply increasing the dose may not lead to better efficacy and could even be detrimental.
Q5: How can I improve the oral bioavailability of this compound?
A5: Several strategies can be employed to improve the oral bioavailability of PROTAC-like molecules, including:
-
Formulation: Using techniques like solid dispersions, lipid-based formulations, or nanoparticles can enhance solubility and absorption.[2]
-
Structural Modification: Introducing intramolecular hydrogen bonds can "fold" the molecule into a more compact and permeable shape.
-
Prodrugs: Modifying the molecule into an inactive but more absorbable form that is converted to the active drug in the body.[1]
Comparative Data of SNIPER(ABL) Compounds
The following table summarizes the reported DC50 values for various SNIPER(ABL) constructs, highlighting the impact of different ABL inhibitors and IAP ligands on degradation potency.
| Compound | ABL Inhibitor | IAP Ligand | DC50 (μM) |
| This compound | HG-7-85-01 | LCL161 derivative | 0.3[1][3][4][5][6] |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3[3] |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5[3][6] |
| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10[3] |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10[6] |
Key Experimental Protocols
1. Murine Xenograft Model for Efficacy Assessment
-
Cell Line: Use a human chronic myeloid leukemia (CML) cell line expressing BCR-ABL, such as K562.
-
Animal Strain: Immunocompromised mice (e.g., NOD/SCID or NSG) are required to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously inject 5-10 million K562 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment. Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Treatment: Prepare this compound in a suitable vehicle and administer to the treatment group via the desired route (e.g., oral gavage, IP, or IV) at various doses. The control group should receive the vehicle alone.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Monitor animal weight and overall health throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
PK Study Design:
-
Administer a single dose of this compound to a cohort of tumor-bearing mice.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
At each time point, euthanize a subset of animals and collect tumors and other relevant tissues.
-
Process blood to obtain plasma. Homogenize tissue samples.
-
Quantify the concentration of this compound in plasma and tissue homogenates using a validated analytical method such as LC-MS/MS.
-
Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
-
PD Study Design:
-
Treat tumor-bearing mice with this compound.
-
At selected time points post-dose, collect tumor samples.
-
Prepare protein lysates from the tumor tissue.
-
Measure the levels of BCR-ABL protein using methods such as Western blotting or ELISA.
-
Correlate the tumor drug concentration with the extent of BCR-ABL degradation to establish an exposure-response relationship.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for troubleshooting limited in vivo efficacy.
Caption: Potential causes for limited in vivo efficacy of this compound.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. portonpharmatech.com [portonpharmatech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTAC BCR-ABL 蛋白降解剂 | MCE [medchemexpress.cn]
- 6. adooq.com [adooq.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein [jstage.jst.go.jp]
- 11. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SNIPER(ABL)-033 Resistance Mechanisms in CML Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to SNIPER(ABL)-033 in Chronic Myeloid Leukemia (CML) cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of the BCR-ABL fusion protein. It is a heterobifunctional molecule composed of the ABL kinase inhibitor HG-7-85-01 linked to a derivative of the IAP ligand LCL161.[1][2] This design allows this compound to simultaneously bind to both BCR-ABL and the E3 ubiquitin ligase cIAP1, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.[3][4]
Q2: My CML cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Resistance to this compound can arise from several factors that disrupt its mechanism of action. These can be broadly categorized as:
-
Target-related: Mutations in the ABL1 kinase domain of BCR-ABL that prevent the binding of the HG-7-85-01 component of this compound.
-
E3 Ligase-related: Downregulation, mutation, or functional inactivation of the cIAP1 E3 ligase, which is essential for the ubiquitination of BCR-ABL.
-
Proteasome-related: Impaired function of the ubiquitin-proteasome system (UPS), preventing the degradation of ubiquitinated BCR-ABL.
-
Pathway-related: Activation of alternative, BCR-ABL-independent signaling pathways that promote cell survival and proliferation.
-
Drug Efflux: Increased expression or activity of drug efflux pumps that reduce the intracellular concentration of this compound.
Troubleshooting Guides
Issue 1: Decreased Potency and Efficacy of this compound
You may observe a rightward shift in the dose-response curve (higher DC50) and a lower maximal degradation (Dmax) in your resistant cell line compared to the parental, sensitive line.
| Parameter | Parental K562 Cells (Example) | Resistant K562-R Cells (Example) |
| DC50 | 0.3 µM | 5.0 µM |
| Dmax | >90% | 40% |
| IC50 (Viability) | 0.5 µM | 10.0 µM |
Potential Cause A: Mutations in the BCR-ABL Kinase Domain
Mutations in the kinase domain of BCR-ABL can prevent the binding of the HG-7-85-01 portion of this compound, thereby inhibiting the formation of the ternary complex required for degradation.
Troubleshooting Protocol: BCR-ABL Kinase Domain Sequencing
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from both parental and resistant CML cell lines. Synthesize cDNA using a reverse transcriptase.
-
PCR Amplification: Amplify the BCR-ABL kinase domain from the cDNA using specific primers.
-
Sanger Sequencing: Purify the PCR product and perform Sanger sequencing to identify point mutations.[5][6]
-
Analysis: Compare the sequence from resistant cells to the parental cells to identify any mutations.
Expected Outcome: Identification of mutations in the kinase domain of BCR-ABL in the resistant cell line that are absent in the parental line.
Potential Cause B: Downregulation of cIAP1
Reduced expression of the cIAP1 E3 ligase will limit the cell's ability to ubiquitinate BCR-ABL, even if the ternary complex forms.
Troubleshooting Protocol: cIAP1 Expression Analysis
-
Western Blotting: Prepare whole-cell lysates from parental and resistant cells. Perform SDS-PAGE and transfer to a PVDF membrane. Probe with antibodies against cIAP1 and a loading control (e.g., GAPDH or β-actin).
-
qRT-PCR: Isolate RNA and perform quantitative real-time PCR to measure BIRC2 (cIAP1) mRNA levels.
Expected Outcome: Lower protein and/or mRNA levels of cIAP1 in resistant cells compared to parental cells.
To functionally validate the role of cIAP1, you can use siRNA to knock down its expression in the parental, sensitive cells and observe if this confers resistance to this compound.
Experimental Protocol: siRNA-mediated Knockdown of cIAP1
-
Cell Seeding: Seed CML cells (e.g., K562) at an appropriate density.
-
Transfection: Transfect cells with siRNA targeting BIRC2 or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX or nucleofection for primary cells).[7][8]
-
Incubation: Incubate for 24-48 hours to allow for target gene knockdown.
-
Validation of Knockdown: Confirm cIAP1 knockdown by Western blotting or qRT-PCR.
-
This compound Treatment: Treat the transfected cells with a dose range of this compound for 6-24 hours.
-
Analysis: Assess BCR-ABL protein levels by Western blotting to determine if cIAP1 knockdown reduces the degradation efficiency of this compound.
Issue 2: No BCR-ABL Degradation Despite Confirmed Target and E3 Ligase Expression
Even with wild-type BCR-ABL and normal cIAP1 levels, you might not observe BCR-ABL degradation.
Potential Cause A: Impaired Proteasome Function
A general defect in the ubiquitin-proteasome system can prevent the degradation of ubiquitinated BCR-ABL.
Troubleshooting Protocol: Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.[9][10]
-
Cell Lysate Preparation: Prepare cell extracts from parental and resistant cells in a buffer without protease inhibitors.
-
Assay Reaction: In a 96-well plate, mix cell extracts with the assay buffer and a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC).
-
Fluorescence Measurement: Measure the fluorescence kinetics at 350 nm excitation and 440 nm emission in a microplate reader at 37°C.
-
Inhibitor Control: As a control, treat parallel samples with a proteasome inhibitor (e.g., MG-132) to confirm that the measured activity is proteasome-specific.
Expected Outcome: Reduced fluorescence signal in resistant cells compared to parental cells, indicating lower proteasome activity.
Potential Cause B: Activation of Compensatory Signaling Pathways
Cells may develop resistance by upregulating survival pathways that are independent of BCR-ABL signaling.
Troubleshooting Protocol: Phosphoproteomics Analysis
-
Cell Culture and Lysis: Culture parental and resistant cells with and without this compound treatment. Lyse the cells and digest proteins into peptides.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques like titanium dioxide (TiO2) chromatography.[11]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify changes in phosphorylation levels of key signaling proteins to map activated pathways in resistant cells.[12][13][14]
Expected Outcome: Identification of hyper-activated signaling pathways (e.g., PI3K/AKT, MAPK, or STAT) in resistant cells, suggesting a bypass mechanism.
Issue 3: The "Hook Effect" in Dose-Response Experiments
You may observe that at very high concentrations of this compound, the degradation of BCR-ABL is less efficient than at moderate concentrations, resulting in a bell-shaped dose-response curve.
Potential Cause: Formation of Unproductive Binary Complexes
At high concentrations, this compound can form separate binary complexes with BCR-ABL and cIAP1, which prevents the formation of the productive ternary complex required for degradation.
Troubleshooting Steps:
-
Expand Concentration Range: Test a wider range of this compound concentrations, including very low (pM to nM) and high (µM) ranges, to fully characterize the dose-response curve.
-
Verify Ternary Complex Formation: Use biophysical assays like co-immunoprecipitation (Co-IP) or cellular thermal shift assays (CETSA) to confirm the formation of the BCR-ABL::this compound::cIAP1 ternary complex at different concentrations.
-
Optimize Incubation Time: Perform a time-course experiment at a fixed, optimal concentration of this compound to determine the ideal duration for maximal degradation.
Issue 4: Cell Line Specific Differences in Sensitivity
Different CML cell lines may exhibit varying sensitivity to this compound.
Potential Cause: Differential Expression of Drug Transporters
Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of this compound, reducing its intracellular concentration and efficacy.
Troubleshooting Protocol: Drug Efflux Assay
This assay uses a fluorescent substrate to measure the activity of efflux pumps.
-
Cell Loading: Incubate parental and resistant cells with a fluorescent substrate for ABC transporters (e.g., rhodamine 123 or calcein-AM).[15][16]
-
Efflux Period: Wash the cells and incubate them in a substrate-free medium at 37°C to allow for efflux. A control group should be kept at 4°C, where efflux is inhibited.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Inhibitor Control: Include a known efflux pump inhibitor (e.g., verapamil) to confirm that the observed efflux is transporter-mediated.
Expected Outcome: Lower fluorescence retention in resistant cells compared to parental cells, indicating higher efflux activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Laboratory Practice Guidelines for Detecting and Reporting BCR-ABL Drug Resistance Mutations in Chronic Myelogenous Leukemia and Acute Lymphoblastic Leukemia: A Report of the Association for Molecular Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome activity assay [bio-protocol.org]
- 11. Inference of kinase-signaling networks in human myeloid cell line models by Phosphoproteomics using kinase activity enrichment analysis (KAEA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Phosphoproteomic analysis of leukemia cells under basal and drug-treated conditions identifies markers of kinase pathway activation and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. merckmillipore.com [merckmillipore.com]
strategies to minimize SNIPER(ABL)-033 degradation of IAPs
Welcome to the technical support center for SNIPER(ABL)-033. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help you navigate your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Issue: I am observing degradation of IAP proteins (cIAP1), but little to no degradation of my target protein, BCR-ABL.
-
Question: Why is cIAP1 being degraded when my target protein is not?
-
Answer: This is a common observation and is rooted in the distinct mechanisms of degradation for cIAP1 versus the target protein. The degradation of cIAP1 is initiated by the direct binding of the LCL161 derivative moiety of this compound to cIAP1, which induces its autoubiquitylation and subsequent degradation.[1][2] This process does not require the involvement of the target protein, BCR-ABL. In contrast, the degradation of BCR-ABL requires the formation of a stable ternary complex, consisting of BCR-ABL, this compound, and an IAP E3 ligase (like XIAP or remaining cIAP1).[1] If this ternary complex does not form efficiently, you will observe cIAP1 degradation without concomitant degradation of BCR-ABL.
-
-
Question: What steps can I take to promote the degradation of BCR-ABL?
-
Answer:
-
Optimize this compound Concentration: The formation of the ternary complex is highly dependent on the concentration of the SNIPER molecule. At very high concentrations, you may observe a "hook effect," where the formation of binary complexes (SNIPER-BCR-ABL and SNIPER-IAP) is favored over the productive ternary complex.[3] We recommend performing a dose-response experiment to determine the optimal concentration for BCR-ABL degradation.
-
Verify Target Engagement: Ensure that the HG-7-85-01 moiety of your this compound is effectively binding to BCR-ABL in your cellular model. You can perform a competition experiment with an excess of free HG-7-85-01 to see if it rescues BCR-ABL from degradation.
-
Assess XIAP Expression Levels: The degradation of the target protein is often mediated by the recruitment of XIAP to the ternary complex.[3] If your cell line has very low levels of XIAP, this could impair the degradation of BCR-ABL. We recommend assessing the endogenous levels of XIAP in your cells via Western blot.
-
Confirm Proteasome Function: The final step of degradation for both IAPs and the target protein is proteasomal degradation. To confirm that the proteasome is active in your experimental setup, you can include a positive control for proteasome-mediated degradation or treat cells with a proteasome inhibitor (like MG132), which should block the degradation of both BCR-ABL and IAPs.
-
-
Issue: I am observing significant degradation of IAPs and am concerned about off-target effects or depleting the E3 ligase pool too quickly.
-
Question: How can I minimize the degradation of IAPs while still achieving efficient degradation of BCR-ABL?
-
Answer: Since cIAP1 degradation is primarily driven by direct binding of the SNIPER, and target degradation is dependent on the ternary complex, you can try to shift the equilibrium towards the formation of the ternary complex.
-
Lower the Concentration of this compound: As cIAP1 degradation can occur independently of the target, using the lowest effective concentration of this compound that still gives robust BCR-ABL degradation may spare a larger pool of IAPs. A detailed dose-response curve will be critical to identify this optimal concentration window.
-
Time-Course Experiment: The kinetics of cIAP1 and BCR-ABL degradation may differ. It is possible that BCR-ABL degradation occurs at a faster rate than the complete depletion of the IAP pool. Performing a time-course experiment can help you identify a time point where you have significant target degradation with minimal IAP degradation.
-
Consider the Cellular Context: The relative expression levels of BCR-ABL and IAPs in your chosen cell line will influence the outcome. In cells with very high levels of IAPs compared to BCR-ABL, a significant portion of the SNIPER molecules may be sequestered in binary complexes with IAPs, leading to their degradation without engaging the target. Conversely, in cells with high target expression, the formation of the ternary complex might be more favored.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the BCR-ABL fusion protein.[4][5] It consists of three components: a ligand for the target protein (HG-7-85-01 for ABL), a ligand for an Inhibitor of Apoptosis Protein (IAP) E3 ligase (a derivative of LCL161), and a linker connecting the two. By simultaneously binding to both BCR-ABL and an IAP, this compound forms a ternary complex that brings the E3 ligase in close proximity to BCR-ABL. This leads to the ubiquitination of BCR-ABL and its subsequent degradation by the proteasome. SNIPERs can also induce the degradation of the IAPs themselves, particularly cIAP1.[6][7]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: Based on available data, this compound has a DC50 (the concentration at which 50% of the protein is degraded) of 0.3 µM for the reduction of BCR-ABL protein.[4][5] We recommend starting with a dose-response experiment ranging from 10 nM to 10 µM to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How can I confirm that the degradation of BCR-ABL is proteasome-dependent?
A3: To confirm that the observed reduction in BCR-ABL levels is due to proteasomal degradation, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG132 (typically at 10-20 µM). If the degradation is proteasome-dependent, the presence of the proteasome inhibitor should prevent the reduction of BCR-ABL levels.
Q4: What are the appropriate negative controls for my experiment?
A4: To ensure the specificity of this compound, we recommend including the following negative controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).
-
Inactive Epimer/Analog: If available, use a version of the SNIPER with an inactive warhead for either the target or the E3 ligase.
-
Component Ligands: Treat cells with the individual ligands (HG-7-85-01 and the LCL161 derivative) at the same concentration as the SNIPER to demonstrate that the linked molecule is required for degradation.
Q5: How does this compound-mediated degradation differ from traditional kinase inhibition?
A5: Traditional kinase inhibitors, like imatinib, reversibly bind to the active site of the BCR-ABL kinase, inhibiting its enzymatic activity. In contrast, this compound leads to the physical elimination of the entire BCR-ABL protein from the cell. This can offer several advantages, including a more durable response and the potential to overcome resistance mechanisms that arise from mutations in the kinase domain.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and a related compound, SNIPER(ABL)-039. This data can be used as a reference for experimental design.
Table 1: Degradation and Inhibitory Potency of ABL-Targeting SNIPERs
| Compound | Target | DC50 (BCR-ABL Degradation) | IC50 (ABL Kinase Inhibition) | IC50 (cIAP1) | IC50 (cIAP2) | IC50 (XIAP) | Reference |
| This compound | BCR-ABL | 0.3 µM | Not Reported | Not Reported | Not Reported | Not Reported | [4][5] |
| SNIPER(ABL)-039 | BCR-ABL | 10 nM | 0.54 nM | 10 nM | 12 nM | 50 nM | [8][9] |
Experimental Protocols
Protocol 1: Western Blotting for BCR-ABL and IAP Degradation
This protocol describes the steps to assess the degradation of BCR-ABL, cIAP1, and XIAP following treatment with this compound.
-
Cell Seeding: Plate your cells of interest (e.g., K562 cells) in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.01, 0.1, 0.3, 1, 3, 10 µM) and the appropriate controls (vehicle, individual ligands). Incubate for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BCR-ABL, cIAP1, XIAP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the protein of interest signal to the loading control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect the Ternary Complex
This protocol is for confirming the formation of the BCR-ABL-SNIPER(ABL)-033-IAP ternary complex. A two-step immunoprecipitation approach is recommended for robust detection of a ternary complex.[10][11]
-
Cell Treatment and Lysis:
-
Treat cells with the optimal concentration of this compound and a proteasome inhibitor (to prevent degradation of the complex) for a short duration (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40).
-
-
First Immunoprecipitation (IP):
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against one component of the complex (e.g., anti-BCR-ABL antibody) overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours.
-
Wash the beads extensively with lysis buffer.
-
Elute the protein complexes from the beads.
-
-
Second Immunoprecipitation (IP):
-
Take the eluate from the first IP and perform a second IP with an antibody against another component of the complex (e.g., anti-XIAP antibody).
-
Follow the same steps as the first IP (incubation with antibody, beads, and washing).
-
-
Western Blot Analysis:
-
Elute the final immunoprecipitated proteins and analyze by Western blotting using antibodies against all three components of the expected complex (BCR-ABL, XIAP, and potentially a tag on a modified SNIPER if available).
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound-induced BCR-ABL degradation on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Diagram 1: this compound Signaling Pathway
Caption: Differential degradation pathways induced by this compound.
References
- 1. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CRISPR Screen for SNIPER(ABL)-033 Resistance Gene Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CRISPR screens to identify genes conferring resistance to SNIPER(ABL)-033, a novel degrader of the BCR-ABL fusion protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to target the BCR-ABL fusion protein for degradation.[][] It is a chimeric molecule that consists of a ligand for the ABL kinase (HG-7-85-01) and a ligand for the Inhibitor of Apoptosis Proteins (IAPs), connected by a linker.[3] This dual binding recruits the E3 ubiquitin ligase machinery to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[][4] this compound has been shown to induce the reduction of BCR-ABL protein with a 50% degradation concentration (DC50) of 0.3 μM.[3][5]
Q2: What are the known mechanisms of resistance to BCR-ABL targeted therapies?
A2: Resistance to BCR-ABL tyrosine kinase inhibitors (TKIs) can be broadly categorized into BCR-ABL-dependent and -independent mechanisms.[6][7][8]
-
BCR-ABL-dependent resistance often involves mutations in the ABL kinase domain that prevent drug binding, or amplification of the BCR-ABL gene.[6][8][9]
-
BCR-ABL-independent resistance involves the activation of alternative signaling pathways that bypass the need for BCR-ABL signaling, such as the MAPK, PI3K, SRC, and JAK/STAT pathways.[6][10] Altered drug efflux, for instance through the action of ATP-binding cassette (ABC) transporters like P-glycoprotein, can also contribute to resistance.[11]
Q3: Why use a CRISPR screen to identify resistance genes for this compound?
A3: CRISPR-Cas9 genome-scale screens are powerful tools for identifying novel genes and pathways involved in drug resistance.[12][13] By knocking out genes across the genome, researchers can identify which genetic perturbations allow cells to survive in the presence of this compound. This can uncover both known and novel resistance mechanisms, providing valuable insights for developing combination therapies to overcome resistance.[13][14]
Q4: What are some potential hits from a CRISPR screen for resistance to ABL kinase targeted therapies?
A4: Previous CRISPR screens and other studies on TKI resistance have identified several key gene categories.[12][13][14] These include:
-
Apoptosis-related genes: Loss of pro-apoptotic genes like BAX and BCL2L11 (Bim) can confer resistance.[12][13]
-
Signaling pathway components: Negative regulators of pro-survival pathways, such as SPRED2 in the MAPK pathway, can lead to resistance when knocked out.[13]
-
Drug transport and metabolism genes: Genes involved in drug uptake or efflux can modulate intracellular drug concentrations.
-
Ubiquitination machinery components: As this compound relies on the ubiquitin-proteasome system, alterations in this machinery could affect its efficacy.
Troubleshooting Guides
Problem 1: High cell death in the negative control (no this compound) population during the screen.
| Possible Cause | Recommended Solution |
| Cas9 toxicity | Titrate the amount of Cas9 delivered to the cells to find the optimal concentration that minimizes toxicity while maintaining high editing efficiency. |
| sgRNA library quality issues | Verify the quality and distribution of your sgRNA library using next-generation sequencing (NGS) before starting the screen. |
| Suboptimal cell culture conditions | Ensure that cell density, media composition, and incubation conditions are optimal for the specific cell line being used. |
Problem 2: No significant enrichment of specific sgRNAs in the this compound treated population.
| Possible Cause | Recommended Solution |
| Ineffective drug concentration | Perform a dose-response curve to determine the optimal concentration of this compound that provides sufficient selective pressure without excessive cell death. The reported DC50 is 0.3 μM.[3][5] |
| Insufficient duration of drug selection | Extend the duration of the drug treatment to allow for a clearer separation between resistant and sensitive cell populations. |
| Low Cas9 editing efficiency | Validate the editing efficiency of your Cas9 system using a reliable method, such as a T7 endonuclease I assay or NGS of a target locus. |
| Library representation issues | Ensure that you maintain a high representation of the sgRNA library at all stages of the experiment, from transduction to sequencing. |
Problem 3: High number of false positives in the hit list.
| Possible Cause | Recommended Solution |
| Off-target effects of sgRNAs | Use a CRISPR library with improved sgRNA design algorithms to minimize off-target effects. Validate top hits with multiple independent sgRNAs targeting the same gene. |
| Insufficient statistical power | Increase the number of biological replicates to improve the statistical power of your screen. |
| Inappropriate analysis pipeline | Utilize established bioinformatics pipelines for CRISPR screen analysis, such as MAGeCK or drugZ, and apply stringent statistical cutoffs. |
Quantitative Data Summary
Table 1: Hypothetical Results from a CRISPR Screen with this compound
| Gene | Log2 Fold Change (Treated vs. Control) | p-value | False Discovery Rate (FDR) |
| BCL2L11 (Bim) | 5.8 | 1.2e-8 | 2.5e-7 |
| BAX | 5.2 | 3.5e-8 | 5.1e-7 |
| SPRED2 | 4.9 | 1.1e-7 | 1.9e-6 |
| NF1 | 4.5 | 2.4e-7 | 3.8e-6 |
| PTEN | 4.2 | 5.6e-7 | 7.9e-6 |
Experimental Protocols
1. Genome-Scale CRISPR-Cas9 Knockout Screen
-
Cell Line and Library Preparation:
-
Culture K562 cells (a human chronic myelogenous leukemia cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Generate lentivirus for a genome-scale CRISPR knockout library (e.g., GeCKO v2).
-
-
Lentiviral Transduction:
-
Transduce K562 cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of ~0.3 to ensure that most cells receive a single sgRNA.
-
Select transduced cells with puromycin for 48-72 hours.
-
-
This compound Selection:
-
Split the cell population into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with this compound.
-
Based on a prior dose-response curve, use a concentration of this compound that results in significant but not complete cell death (e.g., IC50-IC80). The reported DC50 is 0.3 µM.[3][5]
-
Culture the cells for 14-21 days, maintaining a sufficient number of cells to preserve library complexity.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the control and treated populations.
-
Extract genomic DNA.
-
Amplify the sgRNA-containing cassettes from the genomic DNA by PCR.
-
Perform high-throughput sequencing of the PCR amplicons.
-
-
Data Analysis:
-
Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.
-
2. Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo) to each well and measure luminescence according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle-only control and plot a dose-response curve to determine the IC50 value.
3. Immunoblotting
-
Cell Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against BCR-ABL, phosphorylated STAT5 (pSTAT5), phosphorylated CrkL (pCrkL), and a loading control (e.g., GAPDH).[15][16] Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. adooq.com [adooq.com]
- 6. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Frontiers | BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. ashpublications.org [ashpublications.org]
- 13. A genome‐scale CRISPR knock‐out screen in chronic myeloid leukemia identifies novel drug resistance mechanisms along with intrinsic apoptosis and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integrated drug profiling and CRISPR screening identify BCR::ABL1-independent vulnerabilities in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. abl kinase activity: Topics by Science.gov [science.gov]
Validation & Comparative
Validating SNIPER(ABL)-033-Induced BCR-ABL Degradation: A Comparative Guide to Mass Spectrometry and Western Blotting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based proteomics and traditional Western blotting for the validation and quantification of SNIPER(ABL)-033-induced degradation of the oncogenic fusion protein, BCR-ABL. This compound is a novel degrader molecule that induces the ubiquitination and subsequent proteasomal degradation of BCR-ABL, a key driver in Chronic Myeloid Leukemia (CML). Accurate and robust validation of this degradation is crucial for its development as a potential therapeutic agent.
Quantitative Data Summary
While direct mass spectrometry data for this compound is not yet publicly available, the following table presents a comparative summary of the expected quantitative outputs from mass spectrometry (represented by proteomic techniques like Reverse Phase Protein Arrays - RPPA) and Western blotting, based on studies of similar BCR-ABL degraders.
| Validation Method | Key Quantitative Output | Throughput | Pros | Cons |
| Mass Spectrometry (Quantitative Proteomics) | Relative protein abundance (e.g., Log2 fold change), % degradation across the proteome. | High | - Unbiased, proteome-wide analysis- High sensitivity and specificity- Can identify off-target effects and pathway alterations- Provides absolute or relative quantification | - Higher cost and complexity- Requires specialized equipment and expertise- Data analysis is computationally intensive |
| Western Blotting | Densitometry-based relative protein levels, DC50 (concentration for 50% degradation). For this compound, the DC50 for BCR-ABL reduction is 0.3 μM. | Low to Medium | - Widely accessible and established technique- Relatively low cost- Provides visualization of protein size | - Semi-quantitative- Lower throughput- Dependent on antibody quality and specificity- Prone to variability |
Signaling Pathway and Degrader Mechanism
The following diagram illustrates the BCR-ABL signaling pathway and the mechanism of action for this compound.
Experimental Protocols
Mass Spectrometry-Based Quantitative Proteomics
This protocol provides a general workflow for label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) to validate BCR-ABL degradation.
1. Cell Culture and Treatment:
-
Culture CML cell lines (e.g., K562) expressing BCR-ABL.
-
For SILAC, culture cells in "light" (normal amino acids) and "heavy" (isotope-labeled amino acids, e.g., 13C6-Lysine, 13C6-Arginine) media for at least five passages to ensure complete labeling.
-
Treat cells with this compound at various concentrations and time points. A vehicle-treated control is essential.
2. Cell Lysis and Protein Extraction:
-
Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA).
3. Sample Preparation:
-
For SILAC, mix equal amounts of protein from "light" (control) and "heavy" (treated) samples.
-
Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
Desalt the resulting peptide mixture.
4. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
For LFQ, each sample is analyzed separately.
-
For SILAC, the mixed sample is analyzed in a single run.
5. Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and quantify their abundance.
-
For LFQ, peptide intensities are compared across different runs after normalization.
-
For SILAC, the ratio of heavy to light peptide signals is used to determine the relative protein abundance.
-
The reduction in BCR-ABL levels is calculated as a fold change or percentage of degradation compared to the control.
Western Blotting
1. Cell Culture and Treatment:
-
Culture and treat CML cells with this compound as described for the mass spectrometry protocol.
2. Protein Extraction:
-
Lyse cells and quantify protein concentration.
3. SDS-PAGE and Electrotransfer:
-
Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
4. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BCR-ABL.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A loading control antibody (e.g., GAPDH, β-actin) should be used to normalize for protein loading.
5. Detection and Quantification:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BCR-ABL band intensity to the loading control and compare the levels in treated versus control samples to determine the extent of degradation.
Comparison of Validation Methods
The choice of validation method depends on the specific research question and available resources.
A Comparative Analysis of SNIPER(ABL)-033 and SNIPER(ABL)-039 for Targeted Degradation of BCR-ABL
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two prominent SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) compounds, SNIPER(ABL)-033 and SNIPER(ABL)-039. Both are designed to induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).
This analysis is based on preclinical data, highlighting differences in their molecular composition, degradation efficacy, and cellular activity. The information presented herein is intended to aid in the understanding and potential application of these targeted protein degraders in oncology research.
Molecular Composition and Design
SNIPERs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. This design brings the target protein into close proximity with the E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
This compound is composed of the ABL inhibitor HG-7-85-01 linked to a derivative of the IAP (Inhibitor of Apoptosis Protein) ligand LCL161 [1][2]. In contrast, SNIPER(ABL)-039 utilizes the potent, clinically approved ABL inhibitor Dasatinib conjugated to the same LCL161 derivative[1][3][4]. The choice of the ABL inhibitor is a critical determinant of the resulting SNIPER's potency and selectivity.
Performance Data: A Comparative Summary
The following tables summarize the key quantitative data for this compound and SNIPER(ABL)-039, primarily from studies conducted in the K562 human CML cell line.
Table 1: BCR-ABL Degradation Efficacy
| Compound | ABL Inhibitor Moiety | IAP Ligand Moiety | DC50 (BCR-ABL Degradation) | Cell Line | Reference |
| This compound | HG-7-85-01 | LCL161 derivative | 0.3 µM (300 nM) | K562 | [1][2] |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 10 nM | K562 | [1][3][4] |
DC50: The concentration of the compound that results in a 50% reduction in the level of the target protein.
Table 2: In Vitro Activity of SNIPER(ABL)-039
| Parameter | Target | IC50 | Cell Lines | Reference |
| Inhibitory Activity | ABL | 0.54 nM | N/A (Biochemical Assay) | [1][4] |
| cIAP1 | 10 nM | N/A (Biochemical Assay) | [1][4] | |
| cIAP2 | 12 nM | N/A (Biochemical Assay) | [1][4] | |
| XIAP | 50 nM | N/A (Biochemical Assay) | [1][4] | |
| Cell Growth Inhibition | CML Cell Proliferation | ~10 nM | K562, KCL22, KU812 | [5] |
IC50: The concentration of the compound that inhibits 50% of the activity of the target or cell growth.
The data clearly indicates that SNIPER(ABL)-039 is significantly more potent in degrading BCR-ABL than this compound, with a 30-fold lower DC50 value. This enhanced potency is likely attributable to the higher affinity of dasatinib for the ABL kinase domain compared to HG-7-85-01.
Mechanism of Action and Signaling Pathways
Both SNIPERs function by inducing the formation of a ternary complex between the BCR-ABL protein and an IAP E3 ligase. Mechanistic studies have shown that the degradation of BCR-ABL by SNIPER(ABL)-039 involves both cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP)[3][6]. The degradation of BCR-ABL effectively shuts down its downstream signaling pathways, which are crucial for the proliferation and survival of CML cells. Key downstream effects of SNIPER(ABL)-039 include the reduced phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) and Crk-like protein (CrkL)[3][6].
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize this compound and SNIPER(ABL)-039, based on standard methodologies in the field.
Western Blotting for BCR-ABL Degradation
Objective: To determine the DC50 of SNIPER compounds.
-
Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells are seeded in 6-well plates and treated with various concentrations of this compound or SNIPER(ABL)-039 (e.g., 0, 1, 10, 100, 1000 nM) for a specified period (e.g., 6 or 24 hours).
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against ABL and a loading control (e.g., GAPDH or β-actin).
-
Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the BCR-ABL bands is quantified and normalized to the loading control. The DC50 value is calculated from the dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To determine the IC50 for cell growth inhibition.
-
Cell Seeding: K562 cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
Compound Treatment: The cells are treated with a serial dilution of the SNIPER compounds for 72 hours.
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by non-linear regression analysis.
Comparative Conclusion
The available preclinical data demonstrates that SNIPER(ABL)-039 is a more potent degrader of the BCR-ABL oncoprotein than this compound . This is evidenced by its significantly lower DC50 for BCR-ABL degradation and its potent low nanomolar IC50 for inhibiting CML cell proliferation[1][4][5]. The superior performance of SNIPER(ABL)-039 is likely due to the incorporation of dasatinib, a highly potent ABL kinase inhibitor, as its targeting moiety.
For research groups investigating targeted protein degradation as a therapeutic strategy for CML, SNIPER(ABL)-039 represents a more promising lead compound for further development and optimization. However, further studies, including comprehensive selectivity profiling and in vivo efficacy and safety assessments, would be necessary to fully elucidate the therapeutic potential of both compounds.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: SNIPER(ABL)-033 vs. VHL-based PROTACs for BCR-ABL Degradation
In the rapidly evolving field of targeted protein degradation, researchers are developing novel strategies to eliminate pathogenic proteins that drive diseases like chronic myeloid leukemia (CML). The fusion oncoprotein BCR-ABL is a key therapeutic target in CML, and two prominent approaches for its degradation are SNIPER(ABL)-033 and VHL-based PROTACs. This guide provides an objective comparison of these two technologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Differentiating the Degradation Mechanisms
At their core, both SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) and PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules. They are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The primary distinction between this compound and VHL-based BCR-ABL PROTACs lies in the specific E3 ligase they recruit.
This compound utilizes the cellular inhibitor of apoptosis protein (cIAP1) as the E3 ligase.[1][2] It achieves this by incorporating a ligand for the inhibitor of apoptosis proteins (IAPs).[3][4][5] A potential advantage of this approach is that IAPs are often overexpressed in cancer cells, and their simultaneous degradation along with the target protein could offer a dual anti-cancer effect.[2]
VHL-based BCR-ABL PROTACs , on the other hand, recruit the Von Hippel-Lindau (VHL) E3 ligase to the BCR-ABL protein.[6][7] This is a well-established and widely used E3 ligase in the development of PROTACs for various targets.
The following diagram illustrates the distinct mechanisms of action:
Caption: Mechanisms of BCR-ABL degradation by this compound and VHL-based PROTACs.
Performance Data: A Quantitative Comparison
The efficacy of a protein degrader is typically assessed by its ability to reduce the levels of the target protein (quantified as DC50 - the concentration required to degrade 50% of the protein) and its impact on cell viability (quantified as IC50 - the concentration required to inhibit 50% of cell growth). The following table summarizes the reported performance data for this compound and representative VHL-based BCR-ABL PROTACs.
| Compound | Degrader Type | Warhead (BCR-ABL Binder) | E3 Ligase Recruited | DC50 (BCR-ABL) | IC50 (K562 cells) | Reference |
| This compound | SNIPER | HG-7-85-01 | IAP | 0.3 µM | Not Reported | [3][4][5] |
| SIAIS178 | VHL-based PROTAC | Dasatinib | VHL | 8.5 nM | 24 nM | [1][8] |
| GMB-475 | VHL-based PROTAC | Allosteric Inhibitor (GNF-5 scaffold) | VHL | ~0.5 µM | 1 µM | [1][6] |
Note: Direct comparison of these values should be made with caution as they are derived from different studies and experimental conditions may vary.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Western Blotting for BCR-ABL Degradation (DC50 Determination)
-
Cell Culture and Treatment:
-
Culture K562 cells (a human CML cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Treat the cells with varying concentrations of the degrader compound (e.g., this compound or a VHL-based PROTAC) for a specified duration (typically 16-24 hours). A DMSO-treated control should be included.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellets in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCR-ABL (e.g., anti-c-Abl antibody) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BCR-ABL band intensity to the loading control.
-
Calculate the percentage of BCR-ABL degradation for each concentration relative to the DMSO control.
-
Determine the DC50 value by plotting the percentage of degradation against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (IC50 Determination)
-
Cell Seeding and Treatment:
-
Seed K562 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the degrader compound for 72 hours.
-
-
Viability Measurement (using MTS assay as an example):
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Concluding Remarks
Both this compound and VHL-based PROTACs represent promising approaches for the targeted degradation of the oncoprotein BCR-ABL. The choice between these technologies may depend on several factors, including the desired dual-targeting effect of SNIPERs, the extensive experience and established protocols for VHL-based PROTACs, and the specific characteristics of the lead compound in terms of potency, selectivity, and pharmacokinetic properties. The data presented in this guide serves as a starting point for researchers to evaluate these innovative therapeutic modalities. Further head-to-head studies under standardized conditions will be invaluable in elucidating the relative advantages and disadvantages of each approach in the quest for more effective CML therapies.
References
- 1. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein [jstage.jst.go.jp]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparison: SNIPER(ABL)-033 vs. Asciminib in Targeting BCR-ABL
A detailed analysis for researchers and drug development professionals of two distinct strategies for neutralizing the oncoprotein central to Chronic Myeloid Leukemia.
In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), both SNIPER(ABL)-033 and asciminib represent innovative approaches to neutralizing the constitutively active BCR-ABL tyrosine kinase. While both aim to disrupt the oncogenic signaling driving CML, they employ fundamentally different mechanisms. Asciminib is a first-in-class allosteric inhibitor, while this compound is a heterobifunctional degrader. This guide provides a head-to-head comparison of their mechanisms, preclinical efficacy, and the experimental methodologies used to evaluate them.
Mechanism of Action: Inhibition vs. Degradation
Asciminib: Allosteric Inhibition of the ABL Kinase
Asciminib (formerly ABL001) is a potent and specific inhibitor of the BCR-ABL1 kinase.[1][2][3][4][5] Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs) that bind to the active site of the kinase, asciminib is a STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor.[1][3][4][5] It binds to the myristoyl pocket of the ABL1 kinase domain, inducing a conformational change that mimics the natural autoinhibitory mechanism of the ABL kinase.[1][2] This allosteric inhibition locks the kinase in an inactive state, effectively preventing its downstream signaling and the proliferation of CML cells.[2] This distinct mechanism of action allows asciminib to be effective against CML variants that have developed resistance to ATP-competitive TKIs, including the challenging T315I mutation.[1]
This compound: Targeted Degradation of the BCR-ABL Protein
This compound is a "Specific and Non-genetic IAP-dependent Protein Eraser" (SNIPER), a type of Proteolysis Targeting Chimera (PROTAC).[6][7][8] This molecule is composed of two key components linked together: an ABL kinase inhibitor (HG-7-85-01) and a ligand for an E3 ubiquitin ligase, specifically the inhibitor of apoptosis protein (IAP).[6][7] The ABL inhibitor portion of this compound binds to the BCR-ABL protein, while the IAP ligand recruits the E3 ligase machinery. This proximity induces the ubiquitination of the BCR-ABL protein, marking it for degradation by the proteasome.[8] Instead of merely inhibiting the target protein, this compound leads to its complete removal from the cell.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies between this compound and asciminib are not yet published. However, a comparative analysis can be drawn from their individual evaluations in CML cell lines.
| Parameter | This compound | Asciminib |
| Target | BCR-ABL Protein | BCR-ABL Kinase Activity |
| Mechanism | Protein Degradation | Allosteric Inhibition |
| Cell Line | K562 | KCL-22 (T315I) |
| Potency (DC50/IC50) | DC50: 0.3 µM[6][7] | IC50: 1.6 nM |
| Effect on T315I Mutant | Not effective (as it uses an ATP-competitive inhibitor warhead) | Effective |
Note: DC50 represents the concentration required to degrade 50% of the target protein, while IC50 is the concentration required to inhibit 50% of a biological function (e.g., cell proliferation). A direct comparison of these values is challenging due to the different endpoints they measure.
Experimental Methodologies
Western Blotting for Protein Degradation (this compound)
Objective: To quantify the degradation of BCR-ABL protein induced by this compound.
Protocol:
-
Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against BCR-ABL and a loading control (e.g., GAPDH or β-actin). Subsequently, it is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software, and the level of BCR-ABL is normalized to the loading control. The DC50 value is calculated from the dose-response curve.
Cell Viability Assay (Asciminib)
Objective: To determine the half-maximal inhibitory concentration (IC50) of asciminib on the proliferation of CML cells.
Protocol:
-
Cell Seeding: CML cells (e.g., KCL-22) are seeded in 96-well plates at a specific density.
-
Compound Dilution: Asciminib is serially diluted to a range of concentrations.
-
Treatment: The cells are treated with the different concentrations of asciminib or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Reagent Addition: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Signal Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The data is normalized to the vehicle control, and the IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
Conclusion
This compound and asciminib represent two promising, yet distinct, therapeutic strategies against CML. Asciminib's allosteric inhibition offers a way to overcome resistance to traditional TKIs, including the T315I mutation, by targeting a different site on the BCR-ABL protein. Its high potency and clinical validation make it a significant advancement in CML treatment.
This compound, as a protein degrader, offers the potential for a more profound and sustained therapeutic effect by eliminating the oncogenic protein altogether. This approach could be particularly beneficial in preventing the emergence of resistance. However, as a preclinical compound, further research is required to fully understand its efficacy, safety profile, and potential for clinical translation. The development of SNIPERs and other protein degraders is a rapidly evolving field that holds great promise for the future of cancer therapy.
Researchers and drug developers should consider the distinct advantages and current developmental stage of each compound when designing future studies and therapeutic strategies for CML.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LCL-161 - Chemietek [chemietek.com]
- 3. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Synergistic Potential of BCR-ABL Degraders: Evaluating SNIPER(ABL)-033 in Combination with Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia
A new frontier in Chronic Myeloid Leukemia (CML) therapy is emerging with the development of targeted protein degraders. Among these, SNIPER(ABL)-033, a Specific and Non-genetic IAP-dependent Protein Eraser, offers a novel mechanism of action by inducing the degradation of the oncogenic BCR-ABL protein. This guide provides a comparative analysis of the potential synergistic effects of combining BCR-ABL degraders, exemplified by a comprehensive case study of the PROTAC GMB-475, with established tyrosine kinase inhibitors (TKIs) in CML treatment.
This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of CML therapeutics. Herein, we present preclinical data demonstrating the enhanced efficacy of combination therapy, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to this compound and the Rationale for Combination Therapy
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate the BCR-ABL protein, the primary driver of CML. It achieves this by linking a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to an allosteric inhibitor of the ABL kinase. This proximity induces the ubiquitination and subsequent proteasomal degradation of BCR-ABL, offering a distinct and potentially more potent anti-leukemic strategy compared to traditional TKIs, which only inhibit the kinase activity of the protein.
While TKIs like imatinib, dasatinib, and nilotinib have revolutionized CML treatment, challenges such as drug resistance, often mediated by mutations in the ABL kinase domain, and the persistence of leukemic stem cells remain. The combination of a BCR-ABL degrader with a TKI presents a compelling therapeutic strategy. By targeting the BCR-ABL protein through two distinct mechanisms—degradation and kinase inhibition—this approach has the potential to achieve deeper and more durable responses, overcome resistance, and potentially lead to treatment-free remission.
Case Study: Synergistic Effects of the BCR-ABL Degrader GMB-475 with Dasatinib
While specific combination studies on this compound are not yet publicly available, a recent preclinical study on GMB-475, a PROTAC that also degrades BCR-ABL via the VHL E3 ligase, provides a strong proof-of-concept for the synergistic potential of this drug class with TKIs. The study by Ye et al. (2022) investigated the combination of GMB-475 with the TKI dasatinib in CML cell lines, including those harboring TKI-resistant mutations.[1][2][3]
Quantitative Analysis of Synergistic Anti-proliferative Effects
The synergistic effect of combining GMB-475 and dasatinib on cell proliferation was quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The study demonstrated significant synergy in CML cells with the T315I mutation, a common mechanism of TKI resistance.
| Cell Line (BCR-ABL Mutation) | Drug Combination | Combination Index (CI) | Interpretation |
| Ba/F3-MIG-p210 (T315I) | GMB-475 + Dasatinib | 0.25 | Strong Synergy |
| Ba/F3-MIG-p210 (T315I+E255K) | GMB-475 + Dasatinib | 0.29 | Strong Synergy |
| Ba/F3-MIG-p210 (Wild-Type) | GMB-475 + Dasatinib | 6.96 | Antagonism |
| Data sourced from Ye et al., 2022.[3] |
The combination of GMB-475 and dasatinib also led to a significant reduction in the half-maximal inhibitory concentration (IC50) of GMB-475 in various TKI-resistant cell lines.
| Cell Line (BCR-ABL Mutation) | GMB-475 IC50 (µM) - Alone | GMB-475 IC50 (µM) - With Dasatinib |
| Ba/F3-MIG-p210 (T315I) | 3.69 | Significantly Reduced |
| Ba/F3-MIG-p210 (T315I+E255K) | Not specified | Significantly Reduced |
| Ba/F3-MIG-p210 (T315I+L387M) | Not specified | Significantly Reduced |
| Ba/F3-MIG-p210 (T315I+F486S) | 4.49 | Significantly Reduced |
| Data sourced from Ye et al., 2022.[3][4][5] |
Enhanced Apoptosis with Combination Therapy
The combination of GMB-475 and dasatinib was also found to be more effective at inducing apoptosis (programmed cell death) in TKI-resistant CML cells compared to either agent alone.
| Cell Line (BCR-ABL Mutation) | Treatment | Apoptosis Rate (%) |
| Ba/F3-MIG-p210 (T315I+F486S) | Control | ~5% |
| GMB-475 (2.5 µM) | ~15% | |
| Dasatinib (2 µM) | ~10% | |
| GMB-475 (2.5 µM) + Dasatinib (2 µM) | ~35% | |
| Approximate values interpreted from graphical data in Ye et al., 2022.[3] |
Signaling Pathway Analysis and Experimental Workflows
To understand the molecular basis of the observed synergy and to outline the experimental approaches used, the following diagrams are provided.
Caption: BCR-ABL downstream signaling pathways in CML.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating drug synergy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the GMB-475 study.
Cell Viability Assay (CCK8)
-
Cell Seeding: CML cell lines (e.g., Ba/F3 with various BCR-ABL mutations) are seeded in 96-well plates at a density of 5 x 10^3 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Cells are treated with a range of concentrations of GMB-475, dasatinib, or the combination of both drugs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
CCK8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK8) solution is added to each well.
-
Incubation with Reagent: The plates are incubated for an additional 2-4 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 values are determined by non-linear regression analysis. The Combination Index (CI) is calculated using specialized software (e.g., CompuSyn) based on the Chou-Talalay method.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: CML cells are treated with GMB-475, dasatinib, or the combination at predetermined concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting and Washing: Cells are harvested by centrifugation and washed twice with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's instructions.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
Western Blot Analysis
-
Cell Lysis: Following drug treatment, CML cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., BCR-ABL, p-STAT5, STAT5, p-CrkL, CrkL, and a loading control like GAPDH or β-actin).
-
Washing and Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software.
Conclusion and Future Directions
The preclinical data for the BCR-ABL degrader GMB-475 in combination with the TKI dasatinib strongly suggests a synergistic anti-leukemic effect, particularly in the context of TKI resistance. This provides a compelling rationale for investigating similar combination strategies with other BCR-ABL degraders, such as this compound. The dual-pronged attack on the oncoprotein—inducing its degradation while simultaneously inhibiting its kinase activity—holds the promise of more profound and lasting clinical responses in CML.
Future research should focus on in vivo studies to validate these in vitro findings and to assess the safety and tolerability of such combination therapies. Furthermore, the identification of biomarkers to predict which patients are most likely to benefit from this therapeutic approach will be crucial for its successful clinical translation. The continued development and evaluation of novel BCR-ABL degraders, both as monotherapies and in combination, will undoubtedly pave the way for more effective and personalized treatment strategies for patients with CML.
References
- 1. The proteolysis targeting chimera GMB-475 combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The proteolysis targeting chimera GMB-475 combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants [frontiersin.org]
- 3. The proteolysis targeting chimera GMB-475 combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Confirming Live-Cell Target Engagement of SNIPER(ABL)-033: A Comparative Guide
For researchers and drug development professionals, confirming that a molecule reaches and interacts with its intended target within a living cell is a critical step in the development of novel therapeutics. This guide provides a comparative overview of methods to confirm the target engagement of SNIPER(ABL)-033, a Specific and Non-genetic IAP-dependent Protein Eraser designed to degrade the oncogenic BCR-ABL fusion protein. We will explore experimental approaches, compare this compound with alternative degraders, and provide detailed protocols for key assays.
Mechanism of Action: this compound
This compound is a heterobifunctional molecule that consists of an ABL kinase inhibitor (HG-7-85-01) linked to a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase (a derivative of LCL161).[1][2] This design allows this compound to simultaneously bind to both the BCR-ABL protein and an IAP E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[1][3] The primary readout of its activity is the reduction in the levels of BCR-ABL protein.
Comparison with Alternative ABL Kinase Degraders
Several SNIPER and PROTAC (Proteolysis Targeting Chimera) molecules have been developed to target BCR-ABL for degradation. The efficacy of these molecules is often compared based on their DC50 (concentration required for 50% degradation of the target protein) or IC50 (concentration for 50% inhibition of cell growth) values.
| Compound | ABL Ligand | E3 Ligase Ligand | DC50 (BCR-ABL Degradation) | Cell Line | Reference |
| This compound | HG-7-85-01 | LCL161 derivative | 0.3 µM | K562 | [1][2] |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 µM | K562 | |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 10 nM | K562 | [3] |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 µM | K562 | |
| SNIPER(ABL)-050 | Imatinib | MV-1 | Not specified | K562 | [1] |
| SIAIS178 (PROTAC) | Dasatinib | (S,R,S)-AHPC (VHL) | 8.5 nM | K562 | [4] |
| GMB-475 (PROTAC) | Allosteric Inhibitor | VHL Ligand | ~0.5 µM | K562 | [4] |
Experimental Protocols for Confirming Target Engagement
Directly confirming the engagement of this compound with BCR-ABL in live cells provides a more nuanced understanding of its activity beyond protein degradation. Two powerful techniques for this are the NanoBRET Target Engagement Assay and Chemoproteomics.
NanoBRET Target Engagement Intracellular Kinase Assay
The NanoBRET assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[5]
Methodology:
-
Cell Line and Vector Preparation: HEK293 cells are transiently transfected with a vector expressing a fusion protein of ABL1 kinase and NanoLuc luciferase (NanoLuc-ABL1).[6]
-
Cell Seeding: Transfected cells are seeded into 384-well plates.[6]
-
Tracer Addition: Cells are pre-treated with a cell-permeable fluorescent NanoBRET tracer that binds to the ABL kinase active site.[6]
-
Compound Treatment: this compound is added to the wells at varying concentrations. If this compound binds to NanoLuc-ABL1, it will displace the tracer.
-
BRET Signal Measurement: The BRET signal is measured using a plate reader. A decrease in the BRET signal indicates displacement of the tracer by this compound, confirming target engagement.[6]
-
Data Analysis: The data is used to generate a dose-response curve and calculate the IC50 value, representing the concentration of this compound required to displace 50% of the tracer.[6]
Chemoproteomics Approach
Chemoproteomics allows for the assessment of target engagement in a more native cellular environment by identifying the proteins that interact with a compound of interest.
Methodology:
-
Cell Treatment: Live cells (e.g., K562, which endogenously expresses BCR-ABL) are treated with varying concentrations of this compound or a vehicle control.
-
Cell Lysis: After incubation, the cells are lysed to release cellular proteins.
-
Competitive Pull-down: The cell lysates are incubated with beads that have been functionalized with a broad-spectrum kinase inhibitor (a "kinobead" approach).[7] Proteins that are engaged with this compound in the live cells will not be available to bind to the beads.
-
Protein Elution and Digestion: The proteins captured on the beads are eluted, digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.
-
Data Analysis: By comparing the protein profiles from this compound-treated and control samples, a dose-dependent decrease in the amount of BCR-ABL captured on the beads confirms intracellular target engagement. This method can also reveal off-target interactions.
Conclusion
Confirming the target engagement of this compound in live cells is essential for its preclinical development. While degradation assays provide a primary readout of its efficacy, techniques like the NanoBRET Target Engagement Assay and chemoproteomics offer direct and quantitative evidence of the molecule's interaction with its intended target, BCR-ABL, within the complex environment of a living cell. By employing these methods, researchers can gain a deeper understanding of the compound's mechanism of action, selectivity, and potential off-target effects, ultimately guiding the development of more effective and safer targeted protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein [jstage.jst.go.jp]
- 4. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
Sustained BCR-ABL Knockdown: A Comparative Analysis of SNIPER(ABL)-033 and Alternative Degraders
For Immediate Release
A deep dive into the durability of BCR-ABL protein knockdown reveals promising avenues for chronic myeloid leukemia (CML) therapy. This guide provides a comparative analysis of SNIPER(ABL)-033 against other targeted protein degraders, focusing on the longevity of their therapeutic effect. Experimental data and detailed protocols offer researchers and drug development professionals a comprehensive overview of the current landscape.
The chimeric oncoprotein BCR-ABL is the primary driver of CML. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, they often require lifelong administration and can be subject to resistance. A newer class of therapeutics, known as targeted protein degraders, aims to eliminate the BCR-ABL protein entirely, offering the potential for a more durable response. This guide assesses the durability of BCR-ABL knockdown by a specific degrader, this compound, and compares its performance with other notable alternatives.
The Mechanism of SNIPERs: Hijacking the Cellular Machinery for Protein Destruction
SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) are heterobifunctional molecules designed to induce the degradation of target proteins through the ubiquitin-proteasome system. One end of the SNIPER molecule binds to the target protein (in this case, BCR-ABL), while the other end recruits an E3 ubiquitin ligase, an enzyme that "tags" the target protein with ubiquitin molecules. This polyubiquitination serves as a signal for the proteasome, the cell's protein disposal machinery, to recognize and degrade the tagged protein.
dot
A Comparative Guide to the In Vivo Efficacy of SNIPER(ABL) Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of various Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) analogs designed to degrade the oncogenic BCR-ABL protein, a key driver of Chronic Myeloid Leukemia (CML). SNIPERs represent a promising therapeutic modality by hijacking the ubiquitin-proteasome system to eliminate target proteins. This document summarizes key experimental data, outlines detailed methodologies for in vivo studies, and visualizes relevant biological pathways and workflows to aid in the evaluation and selection of potent SNIPER(ABL) candidates for further preclinical and clinical development.
Data Presentation: In Vitro Degradation Efficacy of SNIPER(ABL) Analogs
The following table summarizes the in vitro degradation capacity (DC50) of various SNIPER(ABL) analogs, showcasing the impact of different ABL inhibitors, IAP ligands, and linkers on their potency in K562 CML cells.[1] A lower DC50 value indicates a more potent degradation of the BCR-ABL protein.
| SNIPER(ABL) Analog | ABL Inhibitor | IAP Ligand | Linker Type | DC50 (nM) in K562 Cells |
| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | PEG | 10 |
| SNIPER(ABL)-57 | Dasatinib | LCL161 derivative | Longer PEG | Potent |
| SNIPER(ABL)-56 | Dasatinib | LCL161 derivative | Shorter PEG | Less Potent |
| SNIPER(ABL)-38 | Dasatinib | LCL161 derivative | Shorter PEG | Less Potent |
| SNIPER(ABL)-2 | Imatinib | Bestatin | Alkyl | >10,000 |
| SNIPER(ABL)-49 | Imatinib | Bestatin | PEG | >10,000 |
| SNIPER(ABL) (GNF5-based) | GNF5 | LCL161 derivative | PEG | 5,000 |
| SNIPER(ABL) (HG-7-85-01-based) | HG-7-85-01 | LCL161 derivative | PEG | 300 |
In Vivo Efficacy of a Dasatinib-Based BCR-ABL Degrader
While direct head-to-head in vivo comparative studies of different SNIPER(ABL) analogs are limited in publicly available literature, studies on individual BCR-ABL degraders provide valuable insights into their potential therapeutic efficacy. One such study on SIAIS178 , a potent BCR-ABL degrader that utilizes the VHL E3 ligase and the ABL inhibitor dasatinib, demonstrates significant in vivo anti-tumor activity in a K562 xenograft model.[2]
| Compound | Dose & Schedule | Tumor Growth Inhibition | Mechanism |
| SIAIS178 | 50 mg/kg, i.p., daily | Substantial tumor regression | BCR-ABL Degradation |
| Dasatinib | 25 mg/kg, i.p., daily | Tumor growth inhibition | BCR-ABL Kinase Inhibition |
| Inactive Epimer of SIAIS178 | 50 mg/kg, i.p., daily | Less effective than SIAIS178 | No BCR-ABL Degradation |
These findings suggest that the degradation of BCR-ABL by proteolysis-targeting chimeras can lead to robust anti-tumor effects in vivo.[2]
Experimental Protocols
In Vivo Xenograft Model for CML
This protocol outlines the establishment of a subcutaneous xenograft model using the K562 human CML cell line to evaluate the in vivo efficacy of SNIPER(ABL) analogs.
1. Cell Culture:
-
K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are maintained in an exponential growth phase before implantation.
2. Animal Model:
-
Female BALB/c nude mice (4-6 weeks old) are used.
-
Animals are housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
-
All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
3. Tumor Implantation:
-
K562 cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel.
-
5 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the right flank of each mouse.
4. Treatment Protocol:
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
SNIPER(ABL) analogs, vehicle control, and reference compounds (e.g., dasatinib) are administered via the appropriate route (e.g., intraperitoneal or oral) at the specified doses and schedules.
5. Efficacy Evaluation:
-
Tumor Volume: Tumor size is measured every 2-3 days using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Survival: In some studies, animals are monitored for survival, and Kaplan-Meier survival curves are generated.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for Western blot analysis to confirm the degradation of BCR-ABL and downstream signaling proteins.
Western Blot Analysis for BCR-ABL Degradation
This protocol describes the procedure to assess the levels of BCR-ABL protein in tumor tissues from the xenograft model.
1. Sample Preparation:
-
Excised tumors are snap-frozen in liquid nitrogen and stored at -80°C.
-
Tumor tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
2. SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against BCR-ABL, p-CrkL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
BCR-ABL Signaling Pathway
The following diagram illustrates the key signaling pathways activated by the constitutively active BCR-ABL tyrosine kinase, leading to increased cell proliferation and survival in CML. SNIPER(ABL) analogs aim to degrade the BCR-ABL protein, thereby inhibiting these downstream pathways.
Caption: Downstream signaling pathways activated by the BCR-ABL oncoprotein.
SNIPER(ABL) Mechanism of Action and Experimental Workflow
This diagram illustrates the mechanism of action of SNIPER(ABL) analogs in inducing the degradation of the BCR-ABL protein and the general workflow for evaluating their in vivo efficacy.
Caption: SNIPER(ABL) mechanism and in vivo experimental workflow.
References
Validating the Critical Roles of XIAP and cIAP1 in SNIPER(ABL)-033-Mediated BCR-ABL Degradation
A Comparative Guide for Researchers
In the landscape of targeted protein degradation, Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) have emerged as a powerful modality for eliminating proteins of interest. This guide provides a comparative analysis of SNIPER(ABL)-033, a potent degrader of the oncogenic BCR-ABL fusion protein, and delves into the pivotal roles of the E3 ubiquitin ligases XIAP and cIAP1 in its mechanism of action. While direct experimental validation for this compound is not publicly available, this guide leverages data from the closely related and well-characterized compound, SNIPER(ABL)-39, to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a heterobifunctional small molecule designed to induce the degradation of the BCR-ABL protein, a key driver in chronic myeloid leukemia (CML). It is composed of the ABL kinase inhibitor HG-7-85-01 linked to a derivative of the IAP antagonist LCL161.[1][2][3] This design allows this compound to simultaneously bind to BCR-ABL and recruit cellular E3 ubiquitin ligases, specifically members of the Inhibitor of Apoptosis Protein (IAP) family, to trigger the ubiquitination and subsequent proteasomal degradation of BCR-ABL.[4][]
The Central Role of XIAP and cIAP1
SNIPERs function by hijacking the cellular ubiquitin-proteasome system. The IAP ligand component of the SNIPER molecule binds to IAP proteins, which possess E3 ubiquitin ligase activity. This proximity, induced by the SNIPER, leads to the transfer of ubiquitin molecules to the target protein, marking it for destruction by the proteasome. Among the IAP family, X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 1 (cIAP1) are key players in the activity of many SNIPER compounds.[4][6]
Mechanistic studies on the analogous compound SNIPER(ABL)-39, which also utilizes an LCL161 derivative, have confirmed the indispensable roles of both XIAP and cIAP1 in the degradation of BCR-ABL.[7] These findings strongly suggest a conserved mechanism for this compound.
Comparative Analysis of SNIPER(ABL) Compounds
The following table summarizes the degradation activity of various SNIPER(ABL) compounds, highlighting the potency of those utilizing the LCL161 derivative that engages XIAP and cIAP1.
| Compound | ABL Inhibitor Moiety | IAP Ligand Moiety | DC50 (BCR-ABL Degradation) | Reference |
| This compound | HG-7-85-01 | LCL161 derivative | 0.3 µM | [1][2][3] |
| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | 10 nM | [1] |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 µM | [1] |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 µM | [1] |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 µM | [2] |
| SNIPER(ABL)-020 | Dasatinib | Bestatin | > 10 µM | [2] |
Experimental Validation of XIAP and cIAP1 Involvement (Based on SNIPER(ABL)-39 Data)
To definitively establish the roles of XIAP and cIAP1 in SNIPER-mediated degradation, knockdown experiments are crucial. The following data, from studies on SNIPER(ABL)-39, illustrates this principle.
Table 2: Effect of XIAP and cIAP1 Knockdown on SNIPER(ABL)-39 Activity
| Condition | Target Protein Level (BCR-ABL) | Interpretation | Reference |
| Control (scrambled shRNA) + SNIPER(ABL)-39 | Significantly reduced | SNIPER(ABL)-39 is active in degrading BCR-ABL. | [7] |
| shRNA against XIAP + SNIPER(ABL)-39 | No significant reduction | XIAP is required for SNIPER(ABL)-39 activity. | [7] |
| shRNA against cIAP1 + SNIPER(ABL)-39 | No significant reduction | cIAP1 is required for SNIPER(ABL)-39 activity. | [7] |
| shRNA against both XIAP and cIAP1 + SNIPER(ABL)-39 | No significant reduction | Both XIAP and cIAP1 are essential for SNIPER(ABL)-39-mediated degradation of BCR-ABL. | [7] |
These results clearly demonstrate that the degradation of BCR-ABL by SNIPER(ABL)-39 is dependent on the presence of both XIAP and cIAP1.[7] This strongly supports the hypothesis that this compound functions through a similar dual-dependency mechanism.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway and experimental workflows for validating the roles of XIAP and cIAP1 in SNIPER(ABL) activity.
Caption: Mechanism of this compound induced BCR-ABL degradation.
Caption: Experimental workflows for validation.
Detailed Experimental Protocols
1. siRNA-Mediated Knockdown of XIAP and cIAP1 followed by Western Blotting
-
Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
siRNA Transfection: Cells are seeded in 6-well plates. After 24 hours, cells are transfected with siRNAs targeting XIAP, cIAP1, or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
This compound Treatment: 48 to 72 hours post-transfection, the cells are treated with the desired concentration of this compound or DMSO as a vehicle control for 6 to 24 hours.
-
Cell Lysis: Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against BCR-ABL, XIAP, cIAP1, and a loading control (e.g., GAPDH or β-actin). After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, and the levels of target proteins are normalized to the loading control.
2. Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
-
Cell Treatment: K562 cells are treated with this compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow for ternary complex accumulation.
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G beads. The pre-cleared lysate is then incubated with an anti-BCR-ABL antibody overnight at 4°C. Protein A/G beads are added to capture the antibody-protein complexes.
-
Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding proteins. The bound proteins are then eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted samples are analyzed by Western blotting using antibodies against BCR-ABL, XIAP, and cIAP1 to detect the presence of the ternary complex.
Conclusion
The available evidence from the closely related compound SNIPER(ABL)-39 strongly indicates that this compound activity is dependent on the E3 ubiquitin ligases XIAP and cIAP1. The provided experimental protocols offer a robust framework for researchers to validate this mechanism for this compound and other SNIPER compounds. Understanding the specific E3 ligase dependencies of these powerful protein degraders is crucial for their continued development as next-generation therapeutics.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SNIPER | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Selectivity of SNIPER(ABL)-033: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the precise kinase cross-reactivity profile of a targeted therapeutic is paramount for predicting potential off-target effects and ensuring clinical safety and efficacy. This guide provides a detailed comparison of the kinase selectivity of SNIPER(ABL)-033 against other prominent BCR-ABL inhibitors, supported by available experimental data and detailed methodologies.
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML). It achieves this by conjugating the ABL kinase inhibitor HG-7-85-01 with a derivative of the IAP ligand LCL161. The kinase interaction profile of this compound is therefore primarily determined by its kinase-binding moiety, HG-7-85-01.
Comparative Kinase Inhibition Profile
Available data indicates that HG-7-85-01 is a highly selective inhibitor of BCR-ABL, including the gatekeeper T315I mutant which confers resistance to many first and second-generation TKIs.[1] It also demonstrates potent activity against PDGFRα, Kit, and Src family kinases. Notably, it is reported to be "considerably more selective" than the multi-targeted inhibitor dasatinib.[2]
The following table summarizes the inhibitory activity (IC50 in nM) of HG-7-85-01 and other BCR-ABL inhibitors against key on-target and off-target kinases.
| Kinase Target | HG-7-85-01 (from this compound) | Imatinib | Dasatinib | Nilotinib |
| ABL1 | Potent (specific IC50 not available) | 25-750 | <1 | 20 |
| ABL1 (T315I) | 3 nM[1] | >10,000 | >5,000 | >3,000 |
| KIT | Potent (specific IC50 not available) | 100-200 | 1-10 | 100-200 |
| PDGFRα | Potent (specific IC50 not available) | 100-200 | 10-50 | 50-100 |
| SRC | Potent (specific IC50 not available) | >10,000 | <1 | >10,000 |
| KDR (VEGFR2) | 20 nM[1] | >10,000 | 10-50 | >10,000 |
| RET | 30 nM[1] | >10,000 | 100-500 | >10,000 |
Note: IC50 values are approximate and can vary depending on the assay conditions. Data for imatinib, dasatinib, and nilotinib are compiled from various public sources.
Experimental Protocols
To determine the cross-reactivity profile of a kinase inhibitor, a variety of established methods can be employed. A common and comprehensive approach is a kinase panel screen, such as the KINOMEscan™ platform.
Generalized Kinase Profiling Protocol (Competition Binding Assay):
-
Compound Preparation: The test compound (e.g., this compound or HG-7-85-01) is solubilized in DMSO to create a high-concentration stock solution. This stock is then serially diluted to generate a range of concentrations for testing.
-
Assay Plate Preparation: The assay is typically performed in multi-well plates. Each well contains a specific recombinant human kinase tagged with DNA, an immobilized, ATP-competitive ligand, and the test compound at a specific concentration. A DMSO-only control is included to represent 100% kinase binding.
-
Competition and Incubation: The test compound and the immobilized ligand compete for binding to the active site of the kinase. The plates are incubated at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Washing: Unbound test compound and kinase are removed by a series of washing steps.
-
Elution and Quantification: The amount of kinase bound to the immobilized ligand is quantified. In the KINOMEscan™ assay, this is achieved by eluting the kinase-DNA conjugate and quantifying the DNA using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase measured in the presence of the test compound is compared to the DMSO control. The results are often expressed as a percentage of control (% Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase. For potent inhibitors, a Kd (dissociation constant) or IC50 value is determined by fitting the concentration-response data to a binding curve.
Visualizing Methodologies and Pathways
To better illustrate the processes involved in kinase profiling and the targeted biological pathway, the following diagrams are provided.
Caption: Experimental workflow for kinase cross-reactivity profiling.
Caption: Simplified BCR-ABL signaling pathway and the action of this compound.
Conclusion
Based on the available data, the kinase inhibitor component of this compound, HG-7-85-01, demonstrates a favorable selectivity profile, with potent inhibition of the primary target, BCR-ABL (including the T315I mutant), and a limited number of other kinases. Its higher selectivity compared to a broad-spectrum inhibitor like dasatinib suggests a potentially lower risk of off-target effects mediated by kinase inhibition. However, a comprehensive kinome-wide scan would be necessary to fully delineate its cross-reactivity profile and provide a more complete comparison with other BCR-ABL inhibitors. The use of SNIPER technology, which induces protein degradation rather than just inhibition, introduces another layer of specificity that is dependent on the formation of a ternary complex between the target protein, the SNIPER molecule, and the E3 ligase. This further underscores the importance of empirical testing to fully understand the on- and off-target effects of this compound in a cellular context.
References
Comparative Analysis of SNIPER(ABL)-033's Effect on STAT5 and CrkL Phosphorylation
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to BCR-ABL Degradation and Kinase Inhibition
The development of targeted therapies against the BCR-ABL oncoprotein has revolutionized the treatment of chronic myeloid leukemia (CML). While tyrosine kinase inhibitors (TKIs) like imatinib and dasatinib have shown remarkable success, the emergence of resistance necessitates the exploration of alternative therapeutic strategies. One such innovative approach is the use of Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Erasers (SNIPERs), which induce the degradation of target proteins. This guide provides a comparative analysis of a novel SNIPER, SNIPER(ABL)-033, focusing on its downstream effects on two critical signaling proteins, STAT5 and CrkL, in comparison to established TKIs.
This compound is a heterobifunctional molecule that conjugates a high-affinity ABL inhibitor, HG-7-85-01, with a ligand for the E3 ubiquitin ligase cIAP1. This dual-binding mechanism brings cIAP1 in close proximity to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome. By eliminating the entire BCR-ABL protein, SNIPERs aim to overcome resistance mechanisms that arise from mutations in the kinase domain, which can impair the efficacy of traditional TKIs.
This guide will delve into the experimental data comparing the effects of a closely related compound, SNIPER(ABL)-39, with the first-generation TKI imatinib and the second-generation TKI dasatinib on the phosphorylation of STAT5 and CrkL. Phosphorylation of these proteins is a critical indicator of BCR-ABL kinase activity and downstream signaling activation.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of SNIPER(ABL)-39, dasatinib, and imatinib on the phosphorylation of STAT5 and CrkL in K562 human CML cells. The data is presented as the relative phosphorylation level compared to untreated control cells.
Table 1: Effect on STAT5 Phosphorylation
| Compound | Concentration | Relative pSTAT5 Level (%) | Reference |
| SNIPER(ABL)-39 | 10 nM | Markedly Reduced | [1] |
| 100 nM | Strongly Reduced | [1] | |
| Dasatinib | 10 nM | Reduced | [1] |
| 100 nM | Strongly Reduced | [1] | |
| Imatinib | 1 µM | Significantly Reduced | [2] |
Table 2: Effect on CrkL Phosphorylation
| Compound | Concentration | Relative pCrkL Level (%) | Reference |
| SNIPER(ABL)-39 | 10 nM | Markedly Reduced | [1] |
| 100 nM | Strongly Reduced | [1] | |
| Dasatinib | 10 nM | Reduced | [1] |
| 100 nM | Strongly Reduced | [1] | |
| Imatinib | 1 µM | Significantly Reduced | [3] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach used to generate the data above, the following diagrams are provided.
Caption: BCR-ABL signaling pathway and the mechanism of this compound.
Caption: Western blot workflow for analyzing protein phosphorylation.
Experimental Protocols
The following is a generalized protocol for Western blot analysis to determine the phosphorylation status of STAT5 and CrkL in CML cell lines, based on standard laboratory procedures.
1. Cell Culture and Treatment:
-
K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded at a density of 5 x 10^5 cells/mL and treated with various concentrations of this compound, imatinib, or dasatinib for the desired time points (e.g., 6, 12, 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
2. Cell Lysis and Protein Quantification:
-
Following treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
The total protein concentration of each lysate is determined using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST).
4. Antibody Incubation and Detection:
-
The blocked membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated STAT5 (pSTAT5), total STAT5, phosphorylated CrkL (pCrkL), total CrkL, and a loading control (e.g., β-actin or GAPDH).
-
The membrane is then washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
5. Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software.
-
The levels of phosphorylated proteins are normalized to the levels of their respective total proteins. The resulting values are then normalized to the loading control to ensure equal protein loading.
-
The relative phosphorylation levels are expressed as a percentage of the untreated control.
Conclusion
The available data on SNIPER(ABL)-39, a close analog of this compound, demonstrates a potent ability to suppress the phosphorylation of key downstream effectors of the BCR-ABL signaling pathway, STAT5 and CrkL. This effect is comparable to, and in some instances may exceed, that of the second-generation TKI dasatinib. The unique mechanism of action of SNIPERs, which involves the complete degradation of the BCR-ABL oncoprotein, offers a promising strategy to overcome the challenge of TKI resistance in CML. Further studies directly comparing this compound with a broader range of TKIs are warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in this novel class of anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. In BCR-ABL-positive cells, STAT-5 tyrosine-phosphorylation integrates signals induced by imatinib mesylate and Ara-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation levels of BCR-ABL, CrkL, AKT and STAT5 in imatinib-resistant chronic myeloid leukemia cells implicate alternative pathway usage as a survival strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SNIPER(ABL)-033 and Global PROTAC Toolboxes for BCR-ABL Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SNIPER(ABL)-033 with other prominent PROTAC (Proteolysis Targeting Chimera) technologies designed to degrade the oncogenic BCR-ABL fusion protein, a key driver of Chronic Myeloid Leukemia (CML). This document summarizes key performance data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to BCR-ABL Targeting PROTACs
The BCR-ABL fusion protein, resulting from the Philadelphia chromosome translocation, possesses constitutively active tyrosine kinase activity that drives CML. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance and kinase-independent scaffolding functions of BCR-ABL remain. Targeted protein degradation using PROTACs offers a promising alternative by inducing the ubiquitination and subsequent proteasomal degradation of the entire BCR-ABL protein, thus eliminating both its enzymatic and non-enzymatic functions.
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (BCR-ABL), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This guide focuses on comparing this compound, a member of the "Specific and Non-genetic IAP-dependent Protein Erasers" (SNIPERs) class that recruits the Inhibitor of Apoptosis Proteins (IAP) family of E3 ligases, against a global toolbox of BCR-ABL PROTACs that utilize other E3 ligases, primarily von Hippel-Lindau (VHL) and Cereblon (CRBN).
Performance Data: this compound vs. Global PROTACs
The following table summarizes the in vitro performance of this compound and other notable BCR-ABL PROTACs based on published data. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions. A direct head-to-head comparison of this compound with all the listed PROTACs under identical conditions is not currently available in the public domain.
| Degrader | Warhead (BCR-ABL Ligand) | E3 Ligase Recruited | DC50 (Degradation) | IC50/EC50 (Cell Viability) | Cell Line | Reference |
| This compound | HG-7-85-01 | IAP | 0.3 µM[1][2][3] | Not Reported | K562 | [1][2][3] |
| SNIPER(ABL)-039 | Dasatinib | IAP | 10 nM[4] | ~10 nM | K562, KCL22, KU812 | [4] |
| SIAIS178 | Dasatinib | VHL | 8.5 nM | 24 nM | K562 | [5] |
| GMB-475 | GNF-5 (Allosteric) | VHL | ~0.5 µM[4] | 1 µM | K562 | [4][6][7] |
| DAS-6-2-2-6-CRBN | Dasatinib | CRBN | Not Reported | 4.4 nM | K562 | [8] |
Note on Data Interpretation:
-
DC50: The half-maximal degradation concentration, representing the concentration of the degrader required to reduce the level of the target protein by 50%. A lower DC50 value indicates higher degradation potency.
-
IC50/EC50: The half-maximal inhibitory/effective concentration, representing the concentration of the degrader required to inhibit a biological process (e.g., cell proliferation) by 50%.
-
The lack of directly comparable, head-to-head studies necessitates caution when interpreting the relative potencies of these compounds.
Signaling Pathways and Mechanisms of Action
To understand the impact of these degraders, it is crucial to visualize the BCR-ABL signaling pathway and the general mechanism of PROTAC-mediated degradation.
The diagram above illustrates the key downstream signaling pathways activated by the constitutive kinase activity of BCR-ABL, including the RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT pathways. These pathways collectively promote cell proliferation, survival, and resistance to apoptosis.
This diagram outlines the catalytic mechanism of PROTACs. The PROTAC molecule facilitates the formation of a ternary complex between BCR-ABL and an E3 ubiquitin ligase. This proximity enables the transfer of ubiquitin molecules to BCR-ABL, marking it for recognition and degradation by the proteasome. The PROTAC is then released and can induce further degradation cycles.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTAC performance. Below are generalized protocols for key experiments cited in the evaluation of BCR-ABL degraders.
Western Blot Analysis for BCR-ABL Degradation
This protocol is used to quantify the reduction in BCR-ABL protein levels following treatment with a degrader.
1. Cell Culture and Treatment:
-
Culture CML cell lines (e.g., K562) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Treat cells with varying concentrations of the PROTAC degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
2. Cell Lysis:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ABL (to detect BCR-ABL) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the BCR-ABL signal to the loading control.
Cell Viability Assay (MTT or CellTiter-Glo)
This assay measures the effect of the degrader on the metabolic activity and proliferation of CML cells.
1. Cell Seeding:
-
Seed CML cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well).
2. Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC degrader. Include a vehicle control.
3. Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
4. Viability Measurement (MTT Assay Example):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the logarithm of the degrader concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of BCR-ABL.
1. Immunoprecipitation of BCR-ABL:
-
Lyse treated or untreated CML cells.
-
Incubate the cell lysate with an anti-ABL antibody conjugated to protein A/G beads to immunoprecipitate BCR-ABL.
-
Wash the beads to remove non-specifically bound proteins.
2. Ubiquitination Reaction:
-
Resuspend the beads in a ubiquitination reaction buffer containing E1 activating enzyme, an appropriate E2 conjugating enzyme, ubiquitin, and ATP.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
3. Western Blot Analysis:
-
Elute the proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated BCR-ABL species, which will appear as a high-molecular-weight smear.
-
Re-probe the membrane with an anti-ABL antibody to confirm the presence of BCR-ABL.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel BCR-ABL PROTAC.
This workflow begins with the rational design and chemical synthesis of PROTAC candidates. Promising molecules are then subjected to a series of in vitro assays to assess their degradation potency, cellular activity, mechanism of action, and selectivity. Lead candidates with favorable in vitro profiles advance to in vivo studies to evaluate their pharmacokinetic and pharmacodynamic properties, as well as their anti-tumor efficacy in animal models.
Conclusion
This compound represents an IAP-recruiting PROTAC for the degradation of BCR-ABL. While its reported DC50 of 0.3 µM demonstrates its activity, other PROTACs within the global toolbox, such as the dasatinib-based SNIPER(ABL)-039 and VHL/CRBN-recruiting PROTACs like SIAIS178 and DAS-6-2-2-6-CRBN, have shown significantly higher potency in the nanomolar range in their respective studies.
The choice of E3 ligase, the specific BCR-ABL ligand (warhead), and the linker composition are all critical determinants of a PROTAC's efficacy and selectivity. The development of a diverse toolbox of BCR-ABL degraders, including SNIPERs and those recruiting other E3 ligases, provides valuable tools for researchers to investigate the therapeutic potential of targeted protein degradation in CML and to overcome the limitations of current TKI therapies. Further head-to-head studies are warranted to provide a more definitive comparison of these promising therapeutic modalities.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. bio-rad.com [bio-rad.com]
Validating ABL Inhibitor Mechanisms: A Comparative Guide to Allosteric vs. ATP-Competitive Moieties
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of an ABL kinase inhibitor is paramount for advancing targeted cancer therapies. This guide provides a comprehensive comparison of allosteric and ATP-competitive ABL inhibitors, supported by experimental data and detailed protocols to aid in the validation of novel inhibitor moieties.
The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the primary driver of chronic myeloid leukemia (CML).[1] Small molecule inhibitors targeting the ABL kinase domain have revolutionized CML treatment.[2][3] These inhibitors primarily fall into two distinct classes based on their mechanism of action: ATP-competitive and allosteric.[1] Validating the specific mechanism is a critical step in the drug discovery pipeline, influencing lead optimization, predicting resistance profiles, and guiding clinical strategy.
Distinguishing Allosteric and ATP-Competitive Inhibition
ATP-competitive inhibitors directly compete with adenosine triphosphate (ATP) for binding to the kinase's active site.[1] In contrast, allosteric inhibitors bind to a site topographically distinct from the ATP-binding pocket, inducing a conformational change that prevents the kinase from adopting its active state.[4][5] A notable example of an allosteric binding site in ABL kinase is the myristate binding pocket.[6][7]
The choice of inhibition mechanism has significant implications. While ATP-competitive inhibitors have been highly successful, their efficacy can be compromised by mutations within the ATP-binding site, a common mechanism of acquired resistance.[3] Allosteric inhibitors, by targeting a different site, can overcome this resistance and may be used in combination with ATP-competitive drugs to achieve synergistic effects and prevent the emergence of resistant clones.[8][9]
Comparative Efficacy of ABL Inhibitors
The following table summarizes the inhibitory activities of representative ATP-competitive and allosteric ABL inhibitors against wild-type and mutant forms of BCR-ABL.
| Inhibitor Class | Inhibitor | Target | IC50 (nM) | Reference |
| ATP-Competitive | Imatinib | BCR-ABL (WT) | 1230 ± 470 | [10] |
| BCR-ABL (T315I) | 36600 ± 12000 | [10] | ||
| Dasatinib | BCR-ABL (WT) | <1 | [11] | |
| BCR-ABL (T315I) | >750 | [11] | ||
| Nilotinib | BCR-ABL (WT) | 20-30 | [1] | |
| Ponatinib | BCR-ABL (WT) | 0.37 | [1] | |
| BCR-ABL (T315I) | 2.0 | [1] | ||
| Allosteric | GNF-2 | BCR-ABL (WT) | 230 | [6] |
| BCR-ABL (T315I) | >10000 | [6] | ||
| Asciminib (ABL001) | BCR-ABL (WT) | 0.6 (Kd) | [12] | |
| BCR-ABL (T315I) | 0.5 (Kd) | [12] |
Experimental Protocols for Mechanism Validation
Determining whether a novel ABL inhibitor acts via an allosteric or ATP-competitive mechanism requires a multi-faceted experimental approach.
Kinase Inhibition Assays with Varying ATP Concentrations
This biochemical assay is a primary method to distinguish between ATP-competitive and non-competitive (including allosteric) inhibitors.
Principle: The inhibitory potency (IC50) of an ATP-competitive inhibitor will increase with increasing ATP concentrations, as the inhibitor and ATP are in direct competition. In contrast, the IC50 of a true allosteric inhibitor will remain largely unaffected by changes in ATP concentration.
Protocol:
-
Reagents: Purified recombinant ABL kinase domain, peptide substrate (e.g., Abltide), ATP, test inhibitor, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a series of inhibitor dilutions.
-
Set up parallel kinase reactions at a low ATP concentration (e.g., near the Km for ATP) and a high ATP concentration (e.g., 10-fold or 100-fold above the Km).
-
Incubate the kinase, substrate, and inhibitor for a defined period.
-
Initiate the reaction by adding the respective concentrations of ATP.
-
Allow the reaction to proceed for a set time, then stop it and measure the kinase activity using the chosen detection method.
-
-
Data Analysis: Plot the kinase activity against the inhibitor concentration for both ATP conditions and determine the IC50 values. A significant rightward shift in the IC50 curve at high ATP concentration indicates ATP-competitive inhibition.
Cellular Target Engagement Assays
Cell-based assays are crucial to confirm that the inhibitor engages the target within a physiological context.
Principle: The NanoBRET™ Target Engagement Intracellular Kinase Assay can be used to quantify the apparent affinity of a test compound for ABL kinase in live cells.
Protocol:
-
Cell Line: Use a cell line (e.g., HEK293) engineered to express an N-terminally tagged NanoLuc®-ABL1 fusion protein.[13]
-
Reagents: Transfected cells, NanoBRET™ tracer, and test inhibitor.
-
Procedure:
-
Plate the transfected cells in a suitable assay plate.
-
Add the test inhibitor at various concentrations.
-
Add the NanoBRET™ tracer, which binds to the ATP pocket.
-
Measure the BRET signal. Displacement of the tracer by an ATP-competitive inhibitor will result in a decrease in the BRET signal. An allosteric inhibitor will not directly displace the tracer.
-
-
Data Analysis: A dose-dependent decrease in the BRET signal is indicative of an ATP-competitive mechanism.
Structural Biology Approaches
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide direct evidence of the inhibitor's binding site and its effect on the kinase's conformation.
Principle: Co-crystallization of the ABL kinase domain with the inhibitor can reveal the precise binding location. NMR can be used to map the binding site and observe conformational changes upon inhibitor binding.
Protocol (X-ray Crystallography):
-
Protein Preparation: Express and purify the ABL kinase domain.
-
Co-crystallization: Screen for crystallization conditions of the ABL kinase domain in the presence of a molar excess of the inhibitor.
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals and solve the three-dimensional structure.
-
Analysis: The resulting electron density map will show the inhibitor bound to either the ATP-binding site or an allosteric pocket.
Protocol (NMR Spectroscopy):
-
Sample Preparation: Prepare a sample of ¹⁵N-labeled ABL kinase domain.
-
Data Acquisition: Acquire a series of ¹H-¹⁵N HSQC spectra of the kinase in the absence and presence of increasing concentrations of the inhibitor.
-
Analysis: Chemical shift perturbations in the HSQC spectra indicate the residues affected by inhibitor binding, allowing for the mapping of the binding site.
Biophysical Methods
Hydrogen Exchange Mass Spectrometry (HX-MS) can be employed to probe conformational changes in the ABL kinase upon inhibitor binding.
Principle: HX-MS measures the rate of hydrogen-deuterium exchange of backbone amide protons. Changes in the exchange rate upon ligand binding can reveal alterations in protein conformation and dynamics.
Protocol:
-
Sample Preparation: Prepare the ABL kinase domain.
-
Labeling: Incubate the protein with the inhibitor and then dilute it into a D₂O-based buffer to initiate the exchange reaction.
-
Quenching and Digestion: Quench the exchange reaction at various time points and digest the protein into peptides.
-
Mass Spectrometry: Analyze the peptide masses to determine the extent of deuterium incorporation.
-
Analysis: Binding of an allosteric inhibitor is expected to cause changes in the exchange rates in regions distant from the ATP-binding site, reflecting a conformational change.[14]
Visualizing Mechanisms and Workflows
Caption: ABL Kinase Inhibition Pathways
Caption: ABL Inhibitor Mechanism Validation Workflow
By employing a combination of these robust experimental techniques, researchers can confidently validate the mechanism of action of novel ABL inhibitors, a crucial step in the development of next-generation targeted therapies for CML and other ABL-driven cancers.
References
- 1. The Growing Arsenal of ATP-Competitive and Allosteric Inhibitors of BCR–ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergy and antagonism between allosteric and active-site inhibitors of Abl tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Comparative analysis of two clinically active BCR-ABL kinase inhibitors reveals the role of conformation-specific binding in resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into the modular design of kinase inhibitors and application to Abl and Axl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allosteric Interactions between the Myristate- and ATP-Site of the Abl Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of SNIPER(ABL)-033
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical compounds like SNIPER(ABL)-033 are critical for maintaining laboratory safety and environmental protection. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on general best practices for laboratory chemical waste management, with a focus on Proteolysis Targeting Chimeras (PROTACs), the class of molecules to which this compound belongs.
It is imperative to treat all research compounds as potentially hazardous waste and consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. [1]
Core Principles of Chemical Waste Management
The disposal of any chemical waste is regulated by environmental protection agencies. Therefore, it is crucial to adhere to the following principles:
-
Do not dispose of this compound down the sink or in regular trash. [1]
-
All waste contaminated with this compound must be disposed of as hazardous chemical waste.[2]
-
The primary route for disposal is through your institution's EHS program.[1]
Quantitative Data for Disposal Consideration
While specific quantitative data for this compound disposal is unavailable, the following table outlines typical parameters to consider for the disposal of potent, small-molecule compounds. These values are for illustrative purposes and must be confirmed with your institution's EHS guidelines.
| Parameter | Guideline | Relevance to Disposal |
| pH | Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions. | Corrosive waste (highly acidic or basic) requires special handling and segregation.[1] |
| Concentration Limits | Varies by substance. Even low concentrations of potent compounds can render a solution hazardous. | Establishes the threshold for what is considered hazardous waste.[1] |
| Container Size | Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste per Satellite Accumulation Area. | Limits the amount of waste stored in the lab before a scheduled pickup.[1] |
| Flash Point | Liquids with a flash point below 60°C (140°F) are considered ignitable. | Flammable waste must be stored in appropriate fire-rated cabinets and segregated from oxidizers.[1] |
Experimental Protocol for Proper Disposal
The proper disposal of this compound is a strictly controlled procedure, not an experiment. The following steps provide a general protocol for handling and disposing of this and similar chemical wastes in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, always wear appropriate PPE, including:
-
Lab coat
-
Safety glasses
-
Gloves
Step 2: Waste Segregation
Segregate chemical waste by compatibility to prevent dangerous reactions.[3] For this compound waste, consider the following:
-
Solid Waste: Collect solid waste, such as contaminated gloves, absorbent towels, and lab coats, in a designated, properly labeled container.[3] Solid waste should be stored in the original container whenever possible.[3]
-
Liquid Waste:
-
Collect liquid waste in a sturdy, leak-proof container that is chemically compatible with the waste.[1]
-
Separate halogenated and non-halogenated solvents.
-
Do not mix recyclable oils with any oils contaminated with solvents, halogens, or other laboratory chemicals.[3]
-
Leave approximately 10% of the container volume empty to allow for expansion.
-
Step 3: Container Labeling and Storage
Properly label and store all waste containers.
-
Each waste label must include the words "Hazardous Waste," the identity of the waste, and a hazard warning.
-
Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure flammable waste is stored in a flammable storage cabinet.
Step 4: Waste Disposal Request
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste collection requests.
Signaling Pathway and Disposal Workflow
This compound is a PROTAC that induces the degradation of the BCR-ABL protein by utilizing the cell's own waste disposal system, the ubiquitin-proteasome pathway.[4][5] The disposal of the chemical itself, however, follows a regulated workflow to ensure safety and environmental compliance.
Caption: General workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling SNIPER(ABL)-033
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of SNIPER(ABL)-033.
This document provides comprehensive guidance on the personal protective equipment (PPE), handling procedures, and disposal of this compound, a potent Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Eraser (SNIPER). This compound is a heterobifunctional molecule designed to induce the degradation of the BCR-ABL fusion protein, a key driver in certain types of leukemia.[1][2][3][] Adherence to these protocols is critical to ensure laboratory safety and maintain experimental integrity.
Personal Protective Equipment (PPE) and Safety Precautions
Given the potent biological activity of this compound, appropriate PPE and safety measures are mandatory to prevent accidental exposure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent, biologically active small molecules.
Engineering Controls:
-
Ventilation: All work with this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Contained Weighing: Use a balance enclosure or perform weighing operations in a fume hood.
Personal Protective Equipment:
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Disposable Gloves | Nitrile or other chemically resistant material. Double-gloving is recommended. | Prevents skin contact. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects eyes from splashes and aerosols. |
| Body Protection | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved, based on a risk assessment. | Recommended when handling the powder outside of a containment hood. |
Operational Plans: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and activity of this compound.
Handling:
-
Preparation of Stock Solutions: For preparing stock solutions, it is recommended to use dimethyl sulfoxide (DMSO).
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is advisable to aliquot the stock solution into single-use volumes.
-
Spill Management: In case of a spill, decontaminate the area with a suitable laboratory disinfectant. Absorb liquid spills with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For powder spills, gently cover with a damp paper towel to avoid raising dust, then collect the material into a sealed container for disposal.
Storage Conditions:
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | Long-term (months to years) | Store in a dry, dark place. |
| 0 - 4°C | Short-term (days to weeks) | ||
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Stored under nitrogen is recommended. |
| -20°C | Up to 1 month | Stored under nitrogen is recommended.[5] |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
Waste Streams:
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and other liquid waste containing this compound should be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not pour down the drain.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
Experimental Protocols
Key Experiment: Western Blot Analysis of BCR-ABL Degradation
This protocol outlines the steps to assess the dose-dependent degradation of the BCR-ABL protein in a relevant cell line (e.g., K562 chronic myelogenous leukemia cells) following treatment with this compound.
Materials:
-
This compound
-
K562 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-BCR-ABL, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed K562 cells in 12-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting concentration range is 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle. Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE, load, and run the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary anti-BCR-ABL antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip and re-probe the membrane with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-induced degradation of BCR-ABL protein.
BCR-ABL Signaling Pathway Inhibition
Caption: Inhibition of BCR-ABL downstream signaling pathways by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
